Product packaging for Ornipressin acetate(Cat. No.:)

Ornipressin acetate

Cat. No.: B609772
M. Wt: 1102.2 g/mol
InChI Key: AYJSELDHDXYDKX-HPILINOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ornipressin is a vasoconstrictor, haemostatic and renal agent. Ornipressin (Por 8) is also an efficient alternative to counteract hypotension during combined general/epidural anesthesia. Ornipressin plus dopamine can be a useful therapeutic option in patients with HRS type 1, especially as bridge to liver transplantation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H67N13O14S2 B609772 Ornipressin acetate

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSELDHDXYDKX-HPILINOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ornipressin Acetate: A Technical Guide to its Mechanism of Action on V1a Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ornipressin, a synthetic analogue of the neurohypophysial hormone arginine vasopressin (AVP), is a potent vasoconstrictor.[1][2][3] Its primary mechanism of action is mediated through the activation of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Structurally, ornipressin is an AVP derivative where the arginine at position eight is substituted with ornithine (Orn⁸-Vasopressin). This modification confers a specific pharmacological profile, making it a valuable agent in clinical settings requiring localized vasoconstriction to control bleeding. This document provides a detailed technical overview of the molecular interactions, signaling pathways, and quantitative pharmacology of ornipressin acetate at the V1a receptor, supported by experimental methodologies.

The V1a Receptor: A Molecular Target

The V1a receptor (V1aR) is a Class A (Rhodopsin-like) GPCR expressed predominantly on vascular smooth muscle cells, but also found in hepatocytes, platelets, and various regions of the brain. As a key component of cardiovascular homeostasis, the V1aR's primary function in the periphery is to mediate vasoconstriction. Upon agonist binding, the V1aR undergoes a conformational change that facilitates its coupling to G-proteins of the Gq/11 family, initiating a well-defined intracellular signaling cascade.

Core Mechanism of Action: V1a Receptor Signaling Cascade

The vasoconstrictive effect of ornipressin is a direct result of its action as an agonist at the V1a receptor. The binding event initiates a sequence of intracellular events culminating in smooth muscle cell contraction.

  • Agonist Binding: Ornipressin binds to the extracellular domain of the V1a receptor on vascular smooth muscle cells.

  • G-Protein Coupling and Activation: This binding stabilizes an active conformation of the receptor, promoting the coupling and activation of the heterotrimeric G-protein Gq/11. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • Smooth Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and potent vasoconstriction.

Gq_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Triggers Ca²⁺ Release Ca2 Cytosolic Ca²⁺ (Increased) ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Vaso Vasoconstriction Contraction->Vaso

Caption: Ornipressin-induced V1a receptor signaling cascade.

Quantitative Pharmacology and Selectivity

The potency of ornipressin has been quantified using functional assays. Data from a reporter gene expression assay in HEK293 cells stably expressing human vasopressin and oxytocin receptors demonstrates that ornipressin is a potent agonist at V1a and V2 receptors, with lower potency at V1b and oxytocin receptors.

Receptor SubtypeAgonist Potency (EC₅₀) (nM)Cell LineAssay Type
Human Vasopressin V1a 0.69 HEK293 Reporter Gene
Human Vasopressin V20.45HEK293Reporter Gene
Human Vasopressin V1b7.5HEK293Reporter Gene
Human Oxytocin71HEK293Reporter Gene
Table 1: Potency of Ornipressin at Human Vasopressin and Oxytocin Receptors. Data sourced from Cayman Chemical product information based on published literature.

Experimental Protocols

Characterizing the interaction of compounds like ornipressin with the V1a receptor involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure agonist or antagonist activity.

V1a Receptor Radioligand Binding Assay Protocol

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radioactively labeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Human recombinant V1a receptors are expressed in a suitable cell line (e.g., HEK-293 or CHO cells). The cells are harvested, lysed, and subjected to centrifugation to isolate the cell membrane fraction containing the receptors.

  • Incubation: A fixed concentration of a V1a-selective radioligand (e.g., [³H]-AVP or a radioiodinated antagonist) is incubated with the cell membranes in a suitable buffer. This is performed in the presence of varying concentrations of the unlabeled test compound (ornipressin).

  • Determination of Non-Specific Binding: A parallel set of reactions is incubated with a high concentration of a known unlabeled V1a ligand (e.g., arginine vasopressin) to saturate the receptors and determine the amount of non-specific binding.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed to remove residual unbound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The inhibition constant (Ki), representing the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare V1aR Membranes Start->Prep Incubate Incubate: Membranes + Radioligand + Ornipressin Prep->Incubate Filter Separate Bound/Free (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate IC₅₀ → Ki Count->Analyze End End Analyze->End Functional_Assay_Workflow Start Start Culture Culture V1aR- Expressing Cells Start->Culture Load Load Cells with Ca²⁺-Sensitive Dye Culture->Load Add Add Ornipressin (Varying Conc.) Load->Add Measure Measure Fluorescence (Plate Reader) Add->Measure Analyze Data Analysis: Calculate EC₅₀ Measure->Analyze End End Analyze->End

References

Ornipressin Acetate: A Technical Guide to its Structure, Properties, and In-Vitro/In-Vivo Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with selectivity for the vasopressin V1A receptor.[1] Chemically, it is an octapeptide, differing from the endogenous hormone arginine vasopressin by the substitution of ornithine for arginine at position eight.[1] This modification results in a pharmacological profile characterized by strong vasoconstrictive effects and reduced antidiuretic activity, making it a subject of interest in various clinical and research settings, particularly in the management of hypotension and localized bleeding.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and established experimental protocols for the characterization of Ornipressin acetate. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Chemical Structure and Properties

This compound is the acetate salt of Ornipressin. Its chemical identity and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[4]
Molecular Formula C47H67N13O14S2
Molecular Weight 1102.2 g/mol
CAS Number 914453-98-8
Peptide Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge between Cys1 and Cys6)
Solubility DMSO: 10 mg/mL, PBS (pH 7.2): 20 mg/mL
Purity >98% (HPLC)

Mechanism of Action and Signaling Pathway

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1A receptor, a member of the G-protein coupled receptor (GPCR) family. Upon binding of Ornipressin, the V1A receptor undergoes a conformational change, leading to the activation of the Gq/11 alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade as depicted in the diagram below.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor (GPCR) Ornipressin->V1aR Gq_protein Gq/11 Protein V1aR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: Ornipressin V1a Receptor Signaling Pathway.

Activated Phospholipase C (PLC) then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Experimental Protocols

In-Vitro Characterization: Reporter Gene Assay for EC50 Determination

A common method to quantify the potency of this compound at the V1A receptor is through a reporter gene assay in a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells. This assay measures the activation of a downstream signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) linked to a response element that is activated by the V1A receptor signaling cascade.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector containing the human vasopressin V1A receptor gene.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with a serum response element (SRE) or a nuclear factor of activated T-cells response element (NFAT-RE), which are responsive to the Gq/PLC/Ca²⁺ pathway.

    • Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • 24 hours post-transfection, the cells are seeded into 96-well plates.

    • Cells are then treated with serial dilutions of this compound (typically ranging from 10⁻¹² M to 10⁻⁶ M).

    • The cells are incubated for 4-6 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Activity Measurement:

    • Following incubation, a luciferase assay reagent (containing luciferin substrate) is added to each well.

    • The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis:

    • The luminescence data is normalized to a vehicle control.

    • A dose-response curve is generated by plotting the normalized luminescence against the logarithm of the this compound concentration.

    • The EC50 value (the concentration that elicits 50% of the maximal response) is calculated by fitting the data to a four-parameter logistic equation.

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture HEK293 Cell Culture transfection Co-transfection: - V1aR Plasmid - Luciferase Reporter Plasmid culture->transfection seeding Seed cells into 96-well plate transfection->seeding treatment Treat with Ornipressin Acetate (serial dilutions) seeding->treatment incubation Incubate (4-6 hours) treatment->incubation luminescence Measure Luminescence incubation->luminescence data_analysis Data Normalization & Dose-Response Curve luminescence->data_analysis ec50 Calculate EC50 data_analysis->ec50

Caption: Workflow for this compound EC50 Determination.

In-Vivo Characterization: Measurement of Arterial Blood Pressure in Rats

The primary physiological effect of Ornipressin is an increase in arterial blood pressure due to its vasoconstrictive properties. This effect can be quantified in an animal model, such as the rat, through invasive blood pressure monitoring.

Methodology:

  • Animal Preparation:

    • Adult male Wistar or Sprague-Dawley rats are typically used.

    • Animals are anesthetized with an appropriate agent (e.g., urethane or a combination of ketamine and xylazine).

    • The animal is placed on a surgical table, and its body temperature is maintained.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the trachea, carotid artery, and jugular vein.

    • The trachea may be cannulated to ensure a clear airway.

    • The jugular vein is cannulated for intravenous administration of this compound.

    • The carotid artery is carefully isolated and cannulated with a saline-filled catheter connected to a pressure transducer.

  • Blood Pressure Measurement:

    • The pressure transducer is connected to a data acquisition system to record real-time arterial blood pressure.

    • After a stabilization period, a baseline blood pressure reading is established.

    • This compound is administered intravenously at a specific dose (e.g., 0.1 nmol/kg).

    • The change in mean arterial pressure (MAP) from baseline is recorded and quantified.

  • Data Analysis:

    • The peak change in MAP following this compound administration is determined.

    • Results are typically expressed as the mean change in MAP ± standard error of the mean (SEM).

Blood_Pressure_Measurement_Workflow cluster_prep Animal Preparation cluster_measurement Measurement cluster_analysis Analysis anesthesia Anesthetize Rat surgery Surgical Cannulation: - Jugular Vein (IV) - Carotid Artery (BP) anesthesia->surgery stabilization Stabilization Period & Baseline BP Recording surgery->stabilization administration Administer Ornipressin Acetate (IV) stabilization->administration recording Record Change in Arterial Blood Pressure administration->recording quantification Quantify Peak Change in Mean Arterial Pressure recording->quantification reporting Report as Mean ΔMAP ± SEM quantification->reporting

Caption: In-Vivo Blood Pressure Measurement Workflow.

Conclusion

This compound is a well-characterized synthetic vasopressin analogue with potent V1A receptor-mediated vasoconstrictor activity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies used to assess its in-vitro potency and in-vivo physiological effects. The provided protocols for reporter gene assays and invasive blood pressure measurement serve as a foundational resource for researchers in the fields of pharmacology and drug development. A thorough understanding of these technical aspects is crucial for the continued investigation and potential therapeutic application of Ornipressin and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics of Ornipressin

This technical guide provides a comprehensive overview of the pharmacodynamics of ornipressin, a synthetic analog of vasopressin. It covers its mechanism of action, receptor interactions, physiological effects, and the experimental methodologies used to characterize its activity.

Introduction to Ornipressin

Ornipressin, also known as [8-ornithine]-vasopressin or POR-8, is a synthetic nonapeptide analog of the endogenous hormone arginine vasopressin (AVP).[1] In ornipressin, the arginine residue at position 8 is replaced with ornithine.[1] This structural modification confers a distinct pharmacodynamic profile, primarily characterized by potent vasoconstrictive effects with reduced antidiuretic activity compared to native vasopressin.[2]

Clinically, ornipressin is utilized for its potent vasoconstrictor properties to achieve local hemostasis in surgical procedures, thereby reducing blood loss and creating a clearer surgical field.[1][3] It has been employed in various fields, including burn treatment, gynecological procedures, neurosurgery, and in the management of bleeding esophageal varices. Its vasoconstrictor potency is considered comparable to that of adrenaline (epinephrine).

Mechanism of Action

Ornipressin exerts its primary physiological effects by acting as an agonist at vasopressin receptors, with a notable specificity for the V1a receptor subtype.

  • V1a Receptor Activation: V1a receptors are Gq protein-coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells. The binding of ornipressin to these receptors initiates a downstream signaling cascade.

  • Signal Transduction: Activation of the V1a receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Physiological Response: IP3 diffuses to the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the contraction of smooth muscle cells, causing potent vasoconstriction. This action narrows blood vessels, reduces local blood flow, and increases systemic vascular resistance.

While its primary action is on V1a receptors, ornipressin has a minor effect on V2 receptors located in the renal collecting ducts, which can lead to some water reabsorption. However, its selectivity for V1a receptors means its pressor (vasoconstrictor) activity is significantly more pronounced than its antidiuretic activity.

Signaling Pathway Diagram

V1a_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Triggers

V1a Receptor signaling cascade initiated by ornipressin.

Quantitative Pharmacodynamic Data

The effects of ornipressin have been quantified in various preclinical and clinical studies. The data below summarizes key findings.

Table 1: Vasoconstrictor Effects in Human Skin
Concentration (IU/mL)Effect on Capillary FluxObservation
1 x 10⁻⁴Effective vasoconstrictionLowest effective concentration noted.
1 x 10⁻³Peak vasoconstriction (in sensitive individuals)Shows inter-individual variability.
1 x 10⁻²Largest constrictor effectConsidered a useful concentration for skin hemostasis.
1 x 10⁻¹Large constrictor effect (peak in insensitive individuals)Higher concentrations become less effective.
1 x 10⁰Less effective, reddening in the centerHigh concentrations may cause paradoxical vasodilation.
Data sourced from a study on the dose-response relation of ornipressin in the skin of 30 volunteers.
Table 2: Systemic Hemodynamic and Renal Effects in Patients with Liver Cirrhosis
ParameterBaseline (Mean)Post-Ornipressin Infusion (Mean)Percentage Change
Systemic Vascular Resistance--+60%
Renal Vascular Resistance---27%
Renal Blood Flow--+44%
Renal Fraction of Cardiac Output2.3%4.7%+104%
Plasma Noradrenaline (ng/mL)2.081.13-46%
Plasma Renin Activity (ng·mL⁻¹·h⁻¹)27.614.2-49%
Data from a study investigating ornipressin infusion in 11 patients with decompensated cirrhosis and functional renal failure.
Table 3: Cardiac Effects in Isolated Guinea Pig Hearts (Constant Pressure Perfusion)
Ornipressin Concentration (IU/L)Change in Coronary FlowChange in Heart Rate (HR)Change in Systolic Left Ventricular Pressure (LVP)
0.05 - 1.0Concentration-dependent decreaseDecreaseDecrease
Data from an in vitro study on isolated guinea pig hearts, suggesting myocardial depression is secondary to reduced coronary perfusion.

Experimental Protocols

The characterization of ornipressin's pharmacodynamics relies on established in vivo and in vitro experimental models.

In Vitro: Isolated Perfused Heart (Langendorff) Assay

This protocol is used to assess the direct and indirect cardiac effects of a substance, such as ornipressin, independent of systemic physiological responses.

Objective: To differentiate between direct myocardial effects and effects secondary to coronary vasoconstriction.

Methodology:

  • Heart Isolation: A guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.

  • Experimental Arms:

    • Constant Pressure Perfusion: The perfusion pressure is kept constant, allowing coronary flow to vary. This setup mimics the physiological response where vasoconstriction leads to reduced blood flow.

    • Constant Flow Perfusion: Coronary flow is maintained at a constant rate using a pump, while perfusion pressure is allowed to vary. This isolates direct effects on the myocardium from those caused by changes in perfusion.

  • Drug Administration: Ornipressin is added to the perfusate at varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).

  • Data Collection: Key parameters are continuously monitored, including coronary flow, coronary perfusion pressure, heart rate (HR), left ventricular pressure (LVP), and myocardial oxygen consumption (MVO2).

  • Analysis: The data from the two experimental arms are compared to determine whether observed effects (e.g., decreased LVP) are a direct result of the drug's action on heart muscle or an indirect consequence of reduced coronary blood flow.

In Vivo: Cutaneous Blood Flow Assessment in Humans

This protocol is used to quantify the local vasoconstrictor potency of topically or intradermally administered drugs like ornipressin.

Objective: To determine the dose-response relationship of ornipressin-induced vasoconstriction in human skin.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Test Area Preparation: A test field is marked on the skin (e.g., forearm). To enhance basal blood flow for easier measurement of constriction, a controlled neurogenic inflammation is induced, for example, with a 1% histamine solution.

  • Drug Administration: Subjects receive intradermal injections (e.g., 50 µL) of multiple concentrations of ornipressin (e.g., 10⁻⁴ to 10⁰ IU/mL in saline) and a saline control at different sites within the test field.

  • Blood Flow Measurement: Capillary flux is measured non-invasively using laser Doppler flowmetry, which scans the area to quantify blood cell movement.

  • Data Collection: Measurements are taken before and after injection to determine the degree and area of vasoconstriction (observed as pallor) and the latency of the effect.

  • Analysis: The changes in capillary flux and the size of the pale area are correlated with the injected ornipressin concentration to establish a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Model Select Model (e.g., Anesthetized Rodent, Isolated Organ) Baseline Establish Baseline (Acclimate & Record Initial Parameters) Model->Baseline Admin Administer Ornipressin (e.g., i.v. infusion, local injection) Baseline->Admin Monitor Monitor Physiological Parameters Admin->Monitor Collect Data Collection (e.g., BP, HR, Flow Rate) Monitor->Collect Analyze Statistical Analysis (Dose-Response, etc.) Collect->Analyze Conclusion Draw Conclusions on Pharmacodynamics Analyze->Conclusion

Generalized workflow for evaluating the pharmacodynamics of ornipressin.

Adverse Effects and Clinical Considerations

The adverse effects of ornipressin are primarily extensions of its potent vasoconstrictor action.

  • Cardiovascular: Excessive vasoconstriction can lead to hypertension, and in susceptible individuals (e.g., those with coronary artery disease), it may cause myocardial ischemia or arrhythmias.

  • Ischemia: Reduced blood flow at the site of injection or systemically can lead to tissue ischemia.

  • Dose-Dependent Effects: High concentrations or total doses above a certain threshold (e.g., 5 IU) may paradoxically cause vasodilation, which would be counterproductive for hemostasis.

Therefore, careful dose titration and patient monitoring are essential when ornipressin is used clinically.

Conclusion

Ornipressin is a potent vasopressin analog with a pharmacodynamic profile dominated by V1a receptor-mediated vasoconstriction. Its high pressor activity and comparatively low antidiuretic effect make it a valuable agent for achieving local hemostasis in surgical settings. Quantitative studies have clearly defined its dose-dependent effects on vascular tone and systemic hemodynamics. Understanding its mechanism of action, supported by robust experimental protocols, is critical for its safe and effective application and for the development of future vasopressin receptor modulators.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ornipressin, a synthetic nonapeptide analogue of arginine vasopressin (AVP), represents a significant advancement in the development of vasoactive compounds with tailored pharmacological profiles. By substituting the arginine residue at position 8 with ornithine, researchers achieved a potent vasoconstrictor with markedly reduced antidiuretic activity, making it a valuable agent for local hemostasis in surgical settings and for managing certain hypotensive states. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and chemical synthesis of Ornipressin acetate. It includes detailed experimental protocols for key assays and visual workflows to elucidate its signaling pathway and synthesis process, serving as a critical resource for professionals in pharmacology and drug development.

Introduction: The Quest for Selective Vasopressin Analogues

Arginine vasopressin (AVP) is a critical neurohormone regulating water homeostasis and blood pressure.[1] Its physiological effects are mediated by at least three G-protein coupled receptor (GPCR) subtypes: V1a (vascular), V1b (pituitary), and V2 (renal).[2] While the V2 receptor is primarily responsible for the antidiuretic effects of AVP, the V1a receptor mediates vasoconstriction.[2] The dual activity of native AVP limits its therapeutic use as a pure pressor agent, as its potent antidiuretic effects can lead to complications like water intoxication and hyponatremia.[1]

This limitation spurred the development of synthetic analogues with greater receptor selectivity.[3] The goal was to dissociate the desired vasoconstrictive (pressor) properties from the often-undesirable antidiuretic effects. Early research in the 1960s focused on modifying the amino acid at position 8 of the peptide, which was found to be a key determinant of biological activity. This research led to the discovery of Ornipressin ([Orn⁸]-vasopressin), a highly selective V1a receptor agonist.

Discovery and Rationale

Ornipressin ([8-L-Ornithine]-vasopressin) was developed as a synthetic derivative of AVP where the basic amino acid L-arginine at position 8 is replaced by L-ornithine. This seemingly minor structural change has profound functional consequences. The basicity of the amino acid at this position is a critical factor for V2 receptor activation and, consequently, antidiuretic activity. Ornithine, being less basic than arginine, significantly reduces the molecule's affinity for the V2 receptor, thereby minimizing its antidiuretic effects while preserving potent vasoconstrictor activity mediated by V1a receptors. The initial report by Berde et al. in 1964 described vasopressin analogues, including the ornithine variant, with selective pressor activity, laying the groundwork for the clinical development of Ornipressin.

Physicochemical Properties

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Its acetate salt form is typically used for pharmaceutical preparations.

PropertyValue
IUPAC Name (2S)-N-[(2S)-5-Amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Amino Acid Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys¹-Cys⁶)
Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂
Molar Mass (Free Base) 1042.19 g/mol
CAS Number (Acetate) 914453-98-8
Appearance White to off-white powder
Purity (Typical) ≥98% (HPLC)

Mechanism of Action and Pharmacology

V1a Receptor Signaling Pathway

Ornipressin exerts its potent vasoconstrictive effects primarily by acting as an agonist at V1a vasopressin receptors located on vascular smooth muscle cells. The V1a receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The activated Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR G_protein Gq/11 Protein V1aR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction leads to

Figure 1: V1a Receptor Signaling Cascade for Ornipressin.
Pharmacological Profile

The key feature of Ornipressin is its selectivity. While it is a potent agonist at V1a and V2 receptors, its functional activity at the V1b and oxytocin receptors is significantly lower. This profile confirms its utility as a selective pressor agent.

ParameterReceptor SubtypeSpeciesAssay TypeValue (nM)Reference
EC₅₀ Human Vasopressin V1aHumanReporter Gene Assay (HEK293)0.69
EC₅₀ Human Vasopressin V2HumanReporter Gene Assay (HEK293)0.45
EC₅₀ Human Vasopressin V1bHumanReporter Gene Assay (HEK293)7.5
EC₅₀ Human OxytocinHumanReporter Gene Assay (HEK293)71
In Vivo Effect Arterial Blood PressureRatPressor AssayIncreases BP at 0.1 nmol/kg

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Synthesis of this compound

Ornipressin is synthesized using modern Solid-Phase Peptide Synthesis (SPPS) techniques, typically employing an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process at each step.

General Synthesis Workflow

The synthesis begins with an amide-forming resin (e.g., Rink Amide) to yield the C-terminal amide upon final cleavage. The process involves iterative cycles of deprotection and coupling, followed by on-resin cyclization to form the disulfide bridge, final cleavage from the resin with simultaneous deprotection of side-chain protecting groups, and purification.

SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all 9 Amino Acids wash2->repeat repeat->deprotection Next cycle cyclization On-Resin Cyclization (e.g., Thallium (III) Trifluroacetate) repeat->cyclization Final cycle done cleavage Cleavage & Deprotection (TFA Cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Product: This compound purification->end

Figure 2: General Workflow for Solid-Phase Synthesis of Ornipressin.
Representative Synthesis Protocol

This protocol is a representative example based on standard Fmoc/tBu SPPS methodology for vasopressin analogues.

  • Resin Preparation : Start with a Rink Amide resin (0.5-1.0 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing : Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess piperidine and byproducts.

  • Amino Acid Coupling Cycle (for Glycine, position 9) :

    • Activate Fmoc-Gly-OH (3 eq.) with a coupling agent like HATU (3 eq.) and a base like DIcollidine (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor reaction completion with a Kaiser test.

    • After coupling, wash the resin as described in step 3.

  • Sequential Elongation : Repeat steps 2-4 for each amino acid in the sequence in reverse order (Orn, Pro, Cys, Asn, Gln, Phe, Tyr, Cys). Use appropriate side-chain protecting groups (e.g., Trt for Cys, Asn, Gln; Boc for Orn; tBu for Tyr).

  • On-Resin Cyclization :

    • After coupling the final Cys residue, selectively deprotect the Trt groups of both Cys¹ and Cys⁶ using a dilute TFA solution while the peptide remains on the resin.

    • Wash the resin extensively to remove TFA.

    • Perform oxidative cyclization using an oxidizing agent (e.g., thallium (III) trifluoroacetate or iodine) in DMF to form the disulfide bridge.

  • Final Cleavage and Deprotection :

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Isolation :

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the crude peptide in an aqueous acetonitrile solution.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain Ornipressin as a white powder.

    • Convert to the acetate salt by dissolving in a dilute acetic acid solution and re-lyophilizing.

Key Experimental Protocols

Protocol: Radioligand Competition Binding Assay for V1a Receptor

This assay determines the binding affinity (Kᵢ) of Ornipressin for the V1a receptor.

  • Materials :

    • Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO-V1a).

    • Radioligand: [³H]-Arginine Vasopressin.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific control: High concentration of unlabeled AVP (1 µM).

    • Test compound: this compound, serially diluted.

    • Glass fiber filters and a cell harvester.

  • Procedure :

    • In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells.

    • Add 50 µL of 1 µM unlabeled AVP to "Non-specific Binding" (NSB) wells.

    • Add 50 µL of serially diluted Ornipressin to "Competition" wells.

    • Add 50 µL of [³H]-AVP (at a concentration near its Kₔ) to all wells.

    • Add 100 µL of the V1a receptor membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the IC₅₀ value (concentration of Ornipressin that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Binding_Assay_Workflow prep Prepare Reagents: Membranes, Radioligand, Buffers, Ornipressin plate Plate Setup: Total, NSB, and Competition Wells prep->plate add_ligand Add [³H]-AVP to all wells plate->add_ligand add_membranes Add V1a Membranes (Initiate Reaction) add_ligand->add_membranes incubate Incubate (25°C, 60 min) add_membranes->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (3x, Ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze

Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Protocol: In Vivo Pressor Assay in Rats

This assay measures the effect of Ornipressin on arterial blood pressure.

  • Animals : Male Sprague-Dawley rats (250-300g).

  • Surgical Preparation :

    • Anesthetize the rat (e.g., with urethane).

    • Cannulate the trachea to ensure a patent airway.

    • Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

    • Insert a catheter into the jugular vein for intravenous administration of the test compound.

    • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Procedure :

    • Record the baseline mean arterial pressure (MAP).

    • Administer a bolus intravenous injection of the vehicle (e.g., 0.9% saline) to check for volume effects.

    • Administer increasing doses of this compound (e.g., 0.01, 0.1, 1.0 nmol/kg) via the jugular vein catheter.

    • Allow sufficient time between doses for the blood pressure to return to baseline.

    • Continuously record the blood pressure throughout the experiment.

  • Data Analysis :

    • For each dose, determine the peak increase in MAP from the pre-injection baseline.

    • Plot the change in MAP (ΔMAP) against the log of the Ornipressin dose to generate a dose-response curve.

    • This data can be used to determine the potency and efficacy of Ornipressin as a pressor agent.

Conclusion

This compound is a prime example of rational drug design, where a specific structural modification of a natural hormone yielded a synthetic analogue with a significantly improved therapeutic profile. By replacing arginine with ornithine at position 8, the vasoconstrictive properties of vasopressin were retained while its antidiuretic effects were greatly diminished. This selectivity makes Ornipressin a potent and valuable tool for achieving local vasoconstriction and hemostasis in surgical and critical care settings. The well-understood mechanisms of V1a receptor signaling and the established methods for its chemical synthesis and pharmacological evaluation, as detailed in this guide, provide a solid foundation for its continued study and clinical application.

References

Ornipressin Acetate (CAS Number: 914453-98-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. This technical guide provides an in-depth overview of Ornipressin acetate (CAS No: 914453-98-8), focusing on its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, in vitro receptor binding and functional assays, and in vivo assessment of its physiological effects are presented. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of vasopressin receptor agonists.

Chemical and Physical Properties

This compound is the acetate salt of Ornipressin, a cyclic nonapeptide. It is also known by several synonyms, including 8-Ornithine Vasopressin, Orn8-Vasopressin, and POR-8.[1][2] The peptide sequence of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the two cysteine residues.[2]

PropertyValueReference(s)
CAS Number 914453-98-8[2]
Molecular Formula C45H63N13O12S2 · xC2H4O2[1]
Molecular Weight 1042.2 g/mol (free base)
Appearance White to off-white powder/crystalline solid-
Purity ≥98% (HPLC)-
Solubility DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL
Storage Store at -20°C

Mechanism of Action: Vasopressin V1a Receptor Agonism

Ornipressin exerts its physiological effects primarily through its potent agonism of the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.

Binding of Ornipressin to the V1a receptor initiates a downstream signaling cascade, leading to vasoconstriction. This process is crucial for its therapeutic effects in managing hypotension and controlling bleeding.

G Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Ornipressin's V1a Receptor Signaling Pathway.

Experimental Data

In Vitro Receptor Activity

The activity of Ornipressin at vasopressin and oxytocin receptors has been characterized in cell-based assays.

ReceptorAssay TypeCell LineEC50 (nM)Reference(s)
Human Vasopressin V1aReporter GeneHEK2930.69
Human Vasopressin V2Reporter GeneHEK2930.45
Human Vasopressin V1bReporter GeneHEK2937.5
Human Oxytocin ReceptorReporter GeneHEK29371
In Vivo Efficacy

In animal models, Ornipressin has demonstrated potent vasoconstrictor effects, leading to an increase in arterial blood pressure.

SpeciesAdministration RouteDoseEffectReference(s)
RatIntravenous0.1 nmol/kgIncreased arterial blood pressure
Pharmacokinetics
ParameterValue (for OCE-205)RouteReference(s)
Half-life (t½)19 minIV
Volume of Distribution (Vss)164 mL/kgIV
Clearance (CL)10 mL/min/kgIV
Time to Max Concentration (Tmax)35 minSC
Bioavailability (Fsc)59%SC

Note: This data is for OCE-205 and should be considered as indicative only for Ornipressin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ornipressin

The following is a generalized protocol for the synthesis of Ornipressin using Fmoc-based solid-phase peptide synthesis.

G cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Rink Amide Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA cocktail) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

Generalized workflow for the solid-phase synthesis of Ornipressin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/EDT/water, 94:1:2.5:2.5) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product.

Vasopressin V1a Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Ornipressin for the V1a receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human vasopressin V1a receptor.

  • [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

  • This compound as the competitor ligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: 25 µL of assay buffer.

    • Non-specific binding wells: 25 µL of a high concentration of unlabeled AVP (e.g., 1 µM).

    • Competition wells: 25 µL of varying concentrations of Ornipressin.

  • Add Radioligand: Add 25 µL of [³H]-AVP (at a concentration close to its Kd) to all wells.

  • Add Membranes: Add 200 µL of the V1a receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Ornipressin concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Reporter Gene Assay in HEK293 Cells

This protocol outlines a method to assess the functional agonist activity of Ornipressin at the V1a receptor using a reporter gene assay in HEK293 cells.

Materials:

  • HEK293 cells stably co-transfected with the human vasopressin V1a receptor and a reporter gene construct (e.g., CRE-luciferase or NFAT-beta-lactamase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., serum-free DMEM).

  • This compound.

  • Luciferase or beta-lactamase substrate.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with assay medium containing varying concentrations of Ornipressin. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 4-6 hours).

  • Substrate Addition: Add the appropriate substrate for the reporter gene (luciferase or beta-lactamase) to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the Ornipressin concentration and determine the EC₅₀ value.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the measurement of arterial blood pressure in rats following the administration of Ornipressin using the tail-cuff method.

G cluster_prep Animal Preparation cluster_measurement Blood Pressure Measurement cluster_analysis Data Analysis Acclimatization Acclimatize Rat to Restrainer and Warming Chamber Baseline Measure Baseline Blood Pressure Acclimatization->Baseline Administration Administer Ornipressin (e.g., Intravenous) Baseline->Administration Post_Dose Measure Blood Pressure at Timed Intervals Administration->Post_Dose Data_Collection Record Systolic, Diastolic, and Mean Arterial Pressure Post_Dose->Data_Collection Analysis Analyze Change from Baseline and Dose-Response Data_Collection->Analysis

Workflow for in vivo blood pressure measurement in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Tail-cuff blood pressure measurement system.

  • Animal restrainers.

  • Warming chamber or pad.

  • This compound solution for injection.

  • Saline solution (vehicle control).

Procedure:

  • Acclimatization: Acclimatize the rats to the restrainers and the experimental procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the rat in the restrainer and allow it to warm in a chamber or on a warming pad to ensure adequate blood flow to the tail.

  • Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate.

  • Drug Administration: Administer Ornipressin or vehicle control via the desired route (e.g., intravenous injection into the tail vein).

  • Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 5, 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the change in blood pressure from baseline for each time point and for each treatment group.

Conclusion

This compound is a well-characterized synthetic peptide with potent and selective agonist activity at the vasopressin V1a receptor. Its ability to induce vasoconstriction makes it a valuable pharmacological tool and a potential therapeutic agent for conditions characterized by hypotension and excessive bleeding. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of vasopressin receptor pharmacology. Further research into its detailed pharmacokinetics and toxicological profile will be beneficial for its potential clinical applications.

References

Ornipressin (POR-8): An In-Depth Technical Guide to In Vivo Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (POR-8), a synthetic analogue of vasopressin, is a potent vasoconstrictor that primarily exerts its effects through the activation of vasopressin V1a receptors. This technical guide provides a comprehensive overview of the in vivo physiological effects of Ornipressin, with a focus on its cardiovascular and renal actions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the complex pharmacological profile of this compound.

Mechanism of Action: V1a Receptor Signaling

Ornipressin's primary mechanism of action is the stimulation of V1a receptors, which are predominantly located on vascular smooth muscle cells.[1] This interaction initiates a cascade of intracellular events characteristic of G-protein coupled receptor (GPCR) signaling. Upon binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1][2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light-chain kinase. This enzyme phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and subsequent vasoconstriction.[1]

Ornipressin_V1a_Signaling cluster_SR Ornipressin Ornipressin (POR-8) V1aR V1a Receptor Ornipressin->V1aR Gq11 Gq/11 Protein V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2_cyto Ca2+ SR->Ca2_cyto releases Ca2_store Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction triggers Experimental_Workflow_Canine_Hemo Animal_Prep Animal Preparation (Anesthetized Dog) Instrumentation Surgical Instrumentation (Catheters, Probes) Animal_Prep->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Drug_Admin Ornipressin Administration (0.03 U/kg IV Bolus) Baseline->Drug_Admin Data_Acq Continuous Hemodynamic Data Acquisition (90 min) Drug_Admin->Data_Acq Analysis Data Analysis (ANOVA) Data_Acq->Analysis Results Quantitative Hemodynamic Effects Analysis->Results

References

Molecular Targets of Ornipressin Acetate in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties. Its physiological effects are mediated through specific molecular targets within the vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its interaction with the vasopressin V1a receptor and the subsequent intracellular signaling cascades. This document details the key molecular players, their interactions, and the downstream physiological responses. Quantitative data, primarily derived from studies on the closely related arginine vasopressin (AVP), are presented to provide a framework for understanding the potency and efficacy of this class of compounds. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a nonapeptide with a chemical structure closely resembling that of the endogenous hormone arginine vasopressin. Its primary therapeutic application lies in its ability to induce vasoconstriction, thereby controlling local blood flow. Understanding the molecular targets and the intricate signaling pathways that this compound modulates is crucial for its optimal clinical use and for the development of novel therapeutics targeting the vasopressin system. This guide will delve into the core molecular interactions of this compound in VSMCs, providing a detailed roadmap from receptor binding to cellular response.

Primary Molecular Target: The Vasopressin V1a Receptor

The principal molecular target for this compound in vascular smooth muscle is the vasopressin V1a receptor (V1aR) . The V1aR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.

V1a Receptor Binding and Activation

This compound binds to the V1aR, inducing a conformational change that initiates intracellular signaling. While specific binding affinity data for this compound are limited in the publicly available literature, data from its parent compound, arginine vasopressin (AVP), provide valuable insights into the receptor's characteristics in VSMCs.

Quantitative Data on Vasopressin V1a Receptor Interaction

The following tables summarize key quantitative parameters for the interaction of arginine vasopressin (AVP) with the V1a receptor and its downstream effects in vascular smooth muscle cells. It is important to note that while this compound is an agonist at the same receptor, its specific binding affinities and potencies may differ. The data for AVP should therefore be considered as a close approximation for this compound's activity.

ParameterValueCell/Tissue TypeReference
Binding Affinity (Kd)
High Affinity State~0.7 nMA-10 Vascular Smooth Muscle Cell Line[1]
Low Affinity State~379 nMA-10 Vascular Smooth Muscle Cell Line[1]
Intact Cells6 nM (at 37°C)A-10 Vascular Smooth Muscle Cell Line[1]
EC50 for Downstream Effects
Intracellular Ca2+ Increase8.1 nMRat Aortic Smooth Muscle Cells[2]
Inositol Phosphate Accumulation1 nMRat Aortic Smooth Muscle Cells[2]
Vasoconstriction~30 pMIsolated Rat Mesenteric Arteries

Table 1: Quantitative parameters of Arginine Vasopressin (AVP) interaction with V1a receptors in vascular smooth muscle.

Intracellular Signaling Pathways

The activation of the V1a receptor by this compound triggers a well-defined signaling cascade, leading to the characteristic physiological response of vasoconstriction.

G-Protein Coupling and Phospholipase C Activation

Upon agonist binding, the V1aR couples to the heterotrimeric G-protein of the Gq/11 family. This activation leads to the dissociation of the Gαq/11 subunit, which in turn activates the effector enzyme Phospholipase C (PLC) .

Generation of Second Messengers: IP3 and DAG

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

  • Diacylglycerol (DAG): Remains embedded in the plasma membrane.

Intracellular Calcium Mobilization

IP3 binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding opens the IP3R channel, leading to a rapid efflux of stored Ca2+ into the cytoplasm, causing a transient increase in intracellular calcium concentration ([Ca2+]i).

Protein Kinase C Activation

DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC) . Activated PKC phosphorylates a variety of substrate proteins, contributing to the sustained phase of smooth muscle contraction and potentially influencing gene expression.

Calcium-Calmodulin Signaling and Myosin Light Chain Kinase Activation

The increased cytosolic Ca2+ binds to the protein calmodulin (CaM) . The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK) .

Vascular Smooth Muscle Contraction

Activated MLCK phosphorylates the regulatory light chain of myosin II, which is a key step in enabling the interaction between actin and myosin filaments. This interaction leads to cross-bridge cycling and, ultimately, smooth muscle contraction and vasoconstriction.

MAP Kinase Pathway Activation

Studies have shown that vasopressin receptor activation in VSMCs can also lead to the activation of the Mitogen-Activated Protein (MAP) kinase pathway, particularly the p38 MAP kinase. This pathway is implicated in cellular processes such as cell growth, differentiation, and inflammation. The activation of p38 MAP kinase by vasopressin in aortic smooth muscle cells has been demonstrated to be involved in the induction of Heat Shock Protein 27 (HSP27).

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Smooth Muscle

Ornipressin_Signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased [Ca2+]i SR->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC CaM Calmodulin (CaM) Ca2_cyto->CaM Binds to p38 p38 MAP Kinase PKC->p38 Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Contraction Vasoconstriction pMLC->Contraction Leads to p_p38 p-p38 p38->p_p38 HSP27 HSP27 Induction p_p38->HSP27 Leads to Radioligand_Binding_Workflow prep 1. Membrane Preparation (from VSMCs) incubate 2. Incubation - Membranes - Radiolabeled Ligand ([3H]-AVP) - Unlabeled Ornipressin (competitor) prep->incubate separate 3. Separation (Rapid Filtration) incubate->separate count 4. Quantification (Scintillation Counting) separate->count analyze 5. Data Analysis (Determine Kd/Ki) count->analyze Calcium_Imaging_Workflow load 1. Cell Loading (with Fura-2 AM) wash 2. Wash (to remove extracellular dye) load->wash stimulate 3. Stimulation (with this compound) wash->stimulate measure 4. Measurement (Fluorescence at 340/380 nm excitation) stimulate->measure calculate 5. Calculation (Ratio of emissions to determine [Ca2+]i) measure->calculate

References

An In-Depth Technical Guide to the Intracellular Signaling Cascade Following Ornipressin Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings. Its physiological effects are mediated through a complex intracellular signaling cascade initiated by its binding to specific cell surface receptors. This technical guide provides a comprehensive overview of the molecular events that follow Ornipressin binding, with a focus on the core signaling pathway. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor signaling and the development of related therapeutics. This document outlines the key molecular players, their interactions, and the downstream consequences of receptor activation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental assays are also provided to facilitate the replication and further investigation of these signaling events.

Introduction

Ornipressin, also known as [8-ornithine]-vasopressin, exerts its primary pharmacological effects by acting as a selective agonist for the vasopressin V1a receptor (V1aR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The activation of the V1aR by Ornipressin triggers a well-defined intracellular signaling cascade that is central to its vasoconstrictive and hemostatic actions.[2] Understanding the intricacies of this pathway is crucial for elucidating the mechanism of action of Ornipressin, identifying potential drug targets, and developing novel therapeutics with improved efficacy and safety profiles.

The Core Signaling Pathway: V1a Receptor-Gq-PLC-IP3/DAG Cascade

The canonical signaling pathway initiated by Ornipressin binding to the V1a receptor involves the activation of the heterotrimeric G-protein Gq, leading to the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Ornipressin Binding and V1a Receptor Activation

Ornipressin binds to the V1a receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer, allowing both components to interact with their downstream effectors.

Activation of Phospholipase C (PLC)

The activated Gαq subunit directly interacts with and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.[3] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.

Generation of Second Messengers: IP3 and DAG

The hydrolysis of PIP2 by PLCβ yields two crucial second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses through the cytoplasm.

  • Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Intracellular Calcium Mobilization

IP3 binds to its specific receptor, the IP3 receptor (IP3R), which is a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER). This binding event triggers the opening of the channel, leading to a rapid and transient release of stored Ca2+ from the ER into the cytoplasm, significantly increasing the intracellular Ca2+ concentration.

Activation of Protein Kinase C (PKC)

The elevation in intracellular Ca2+ and the presence of DAG in the plasma membrane synergistically activate conventional isoforms of Protein Kinase C (PKC). DAG recruits PKC to the membrane, where it is then fully activated by binding to Ca2+. Activated PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, leading to various downstream effects, including smooth muscle contraction.

The following diagram illustrates the core Ornipressin signaling cascade:

Ornipressin_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein (α, β, γ) V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits IP3R IP3 Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ (in ER) Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Contraction Smooth Muscle Contraction PKC_active->Contraction Phosphorylates Target Proteins IP3R->Ca_ER Opens channel

Core Ornipressin Signaling Pathway

Quantitative Data

The following tables summarize key quantitative parameters related to Ornipressin and V1a receptor signaling. It is important to note that specific values can vary depending on the experimental system (e.g., cell type, tissue, species) and assay conditions.

LigandReceptorBinding Affinity (Kd/Ki)SpeciesReference
Arginine Vasopressin (AVP)V1a4.70 nM (Ki)Hamster
Arginine Vasopressin (AVP)V1a3.3 ± 1.6 nM (Kd)Chinese Hamster Ovary (CHO) cells
V1aR AntagonistV1a33.6 - 5470 nM (Kd)Not Specified
AgonistParameterValueCell/Tissue SystemReference
NorepinephrineIP3 Formation EC501 µMRat Aorta
Angiotensin IIIP3 Formation EC502.4 ± 1.5 nMBovine Adrenal Glomerulosa Cells
OrnipressinVasoconstrictionEffective at 10⁻⁴ U/mlHuman Skin
OrnipressinVasoconstriction (Max effect)10⁻² - 10⁻¹ U/mlHuman Skin

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Ornipressin signaling cascade.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to the V1a receptor.

  • Materials:

    • Cell membranes expressing the V1a receptor.

    • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

    • Unlabeled competitor ligand (e.g., unlabeled Ornipressin or AVP).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare cell membranes from tissues or cultured cells known to express the V1a receptor.

    • In a 96-well plate, incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled competitor.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

The following diagram illustrates the workflow for a radioligand binding assay:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Prepare V1aR-expressing cell membranes Incubate_Total Incubate membranes with [³H]-AVP (Total Binding) Membranes->Incubate_Total Incubate_NSB Incubate membranes with [³H]-AVP + Competitor (Non-Specific Binding) Membranes->Incubate_NSB Radioligand Prepare radiolabeled ligand ([³H]-AVP) Radioligand->Incubate_Total Radioligand->Incubate_NSB Competitor Prepare unlabeled competitor Competitor->Incubate_NSB Filtration Rapid filtration through glass fiber filters Incubate_Total->Filtration Incubate_NSB->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation counting Washing->Counting Analysis Calculate Specific Binding (Total - NSB) and determine Kd, Bmax Counting->Analysis

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, including IP3, following receptor activation.

  • Materials:

    • Cultured cells expressing the V1a receptor.

    • myo-[3H]inositol.

    • Agonist (Ornipressin).

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Trichloroacetic acid (TCA) or perchloric acid.

    • Dowex anion-exchange resin.

    • Scintillation cocktail and counter.

  • Procedure:

    • Label cells by incubating them overnight with myo-[3H]inositol to incorporate it into membrane phosphoinositides.

    • Wash the cells to remove unincorporated label.

    • Pre-incubate the cells with a buffer containing LiCl.

    • Stimulate the cells with various concentrations of Ornipressin for a defined period.

    • Terminate the reaction by adding ice-cold TCA or perchloric acid to precipitate proteins and lipids.

    • Neutralize the acid extract.

    • Separate the radiolabeled inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex column).

    • Elute the different inositol phosphate species with increasing concentrations of salt.

    • Measure the radioactivity in the eluted fractions by scintillation counting.

    • Express the results as the amount of [3H]inositol phosphates accumulated per mg of protein or per well.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

  • Materials:

    • Cultured cells expressing the V1a receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127 to aid dye loading.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Agonist (Ornipressin).

    • Fluorescence plate reader or fluorescence microscope.

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye in assay buffer. Pluronic F-127 is often included to facilitate dye entry into the cells.

    • Wash the cells to remove excess extracellular dye.

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence measurement to establish a baseline.

    • Inject Ornipressin at various concentrations into the wells.

    • Continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Analyze the data to determine the peak fluorescence response and calculate EC50 values for the agonist-induced calcium mobilization.

Alternative Signaling Pathways: The Potential Role of β-Arrestin

While the Gq-PLC pathway is the primary signaling cascade for V1a receptors, evidence suggests that, like many other GPCRs, they may also engage in G-protein-independent signaling through β-arrestins. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Currently, there is limited direct evidence specifically demonstrating Ornipressin-induced β-arrestin recruitment to the V1a receptor. However, given the conservation of this mechanism across the GPCR superfamily, it represents an important area for future investigation to fully understand the complete signaling profile of Ornipressin.

The following diagram depicts the potential for β-arrestin-mediated signaling:

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to GRK GRK V1aR->GRK Activates V1aR_P Phosphorylated V1a Receptor V1aR->V1aR_P GRK->V1aR Phosphorylates Beta_Arrestin β-Arrestin V1aR_P->Beta_Arrestin Recruits Endocytosis Receptor Internalization Beta_Arrestin->Endocytosis Mediates MAPK_Cascade MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Cascade Scaffolds

Potential β-Arrestin Signaling Pathway

Conclusion

The intracellular signaling cascade initiated by Ornipressin binding to the V1a receptor is a well-characterized process that is fundamental to its physiological effects. The primary pathway involves the Gq-PLC-IP3/DAG axis, leading to an increase in intracellular calcium and the activation of PKC, ultimately resulting in smooth muscle contraction. This technical guide has provided a detailed overview of this core pathway, along with quantitative data and experimental protocols to aid in further research. The potential for alternative signaling mechanisms, such as those mediated by β-arrestin, highlights the complexity of GPCR signaling and presents exciting avenues for future investigation into the complete pharmacological profile of Ornipressin and other vasopressin analogues. A thorough understanding of these signaling events is paramount for the rational design and development of novel therapeutics targeting the vasopressin system.

References

Ornipressin Acetate: A Technical Guide to Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analog of vasopressin, is distinguished by the substitution of ornithine for arginine at position 8.[1] This modification significantly influences its pharmacological profile, rendering it a potent vasoconstrictor with attenuated antidiuretic effects.[1] This technical guide provides an in-depth analysis of the receptor selectivity profile of orni-pressin acetate, focusing on its interactions with vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The information presented herein is intended to support research, and drug development activities by providing a comprehensive overview of its binding and functional characteristics, along with detailed experimental methodologies.

Receptor Selectivity Profile

Quantitative Data: Functional Potency (EC50)

The following table summarizes the available data on the functional potency of orni-pressin at human vasopressin V1a and V2 receptors, as determined by a reporter gene expression assay in HEK293 cells. It is noted that orni-pressin is selective for V1a and V2 receptors over the V1b and oxytocin receptors, though quantitative data for the latter two are not provided in the source.

ReceptorLigandEC50 (nM)Assay TypeCell LineSource
Human Vasopressin V1aOrnipressin0.69Reporter Gene ExpressionHEK293Cayman Chemical
Human Vasopressin V2Ornipressin0.45Reporter Gene ExpressionHEK293Cayman Chemical

Note: The provided EC50 values are from a commercial source and should be considered in the context of the specified assay. Independent verification is recommended.

Signaling Pathways

The differential effects of orni-pressin are a direct consequence of the distinct signaling pathways activated by the V1a and V2 receptors.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by orni-pressin initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

V1a_Signaling Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Response Smooth Muscle Contraction (Vasoconstriction) Ca2->Response triggers V2_Signaling Ornipressin Ornipressin (weak agonist) V2R V2 Receptor Ornipressin->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Aquaporin-2 Insertion (Increased Water Reabsorption) PKA->Response leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest (e.g., V1a, V2, OT) Incubation Incubate membranes, radioligand, and test compound at various concentrations in assay buffer Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound (Ornipressin) Compound_Prep->Incubation Filtration Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Measurement Measure radioactivity on filters using a scintillation counter Washing->Measurement Competition_Curve Plot percent specific binding against the log concentration of the test compound Measurement->Competition_Curve IC50_Calc Determine the IC50 value from the competition curve Competition_Curve->IC50_Calc Ki_Calc Calculate the Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

Ornipressin: A Comprehensive Technical Guide to its Biochemical and Physiological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. This technical guide provides an in-depth exploration of the biochemical and physiological functions of Ornipressin, focusing on its mechanism of action, receptor interactions, and downstream signaling pathways. This document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visual representations of its molecular interactions and physiological effects to serve as a comprehensive resource for the scientific community.

Introduction

Ornipressin, also known as [8-ornithine]-vasopressin, is a nonapeptide derivative of the endogenous hormone arginine vasopressin (AVP).[1] By substituting ornithine for arginine at position 8, Ornipressin exhibits a pharmacological profile characterized by potent vasoconstrictive effects with reduced antidiuretic activity compared to its natural counterpart.[1] This selective action makes it a valuable agent in various clinical settings, particularly for local hemostasis during surgical procedures and the management of bleeding esophageal varices.[1][2] This guide delves into the core biochemical and physiological properties of Ornipressin, providing a detailed understanding for researchers and professionals in drug development.

Biochemical Properties and Structure

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Its structure is highly similar to arginine vasopressin, with the key difference being the substitution at the 8th amino acid position.

Table 1: Chemical and Physical Properties of Ornipressin

PropertyValue
Molecular Formula C45H63N13O12S2
Amino Acid Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2
Molecular Weight 1042.2 g/mol

Mechanism of Action and Signaling Pathway

Ornipressin exerts its physiological effects primarily through its agonistic activity on vasopressin receptors, with a notable selectivity for the V1a receptor subtype.[3]

V1a Receptor Binding and Activation

The V1a receptors are G-protein coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells. The binding of Ornipressin to the V1a receptor initiates a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11.

Downstream Signaling Cascade

The activation of Gq/11 triggers the following cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto ER->Ca2_cyto Releases Ca2+ Ca2_ER Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_cyto->Contraction Leads to

Caption: Ornipressin V1a Receptor Signaling Pathway.

Physiological Functions and Effects

The primary physiological function of Ornipressin is potent vasoconstriction, which underlies its therapeutic applications.

Hemodynamic Effects

Ornipressin administration leads to a significant increase in systemic vascular resistance, resulting in elevated blood pressure. This effect is particularly useful in counteracting hypotension.

Table 2: Hemodynamic Effects of Ornipressin in a Canine Model

ParameterChange from Baseline (%)
Systolic Arterial Pressure+33%
Diastolic Arterial Pressure+39%
Cardiac Output-44%
Total Peripheral Resistance+159%
Ejection Fraction-35%
Left Ventricular End-diastolic Pressure+68%
Myocardial Blood Flow-32%
Coronary Vascular Resistance+112%

Data from a study in anesthetized closed-chest mongrel dogs following a bolus injection of 0.03 U/kg Ornipressin.

Renal Effects

In patients with decompensated liver cirrhosis and functional renal failure, Ornipressin has been shown to improve renal function. This is attributed to an increase in mean arterial pressure and a reduction in renal vascular resistance, leading to improved renal blood flow.

Table 3: Renal and Systemic Effects of Ornipressin in Patients with Decompensated Cirrhosis

ParameterChange
Renal Function
Inulin Clearance+65%
Paraaminohippuric Acid Clearance+49%
Urine Volume+45% to +1567%
Sodium Excretion+259%
Fractional Elimination of Sodium+130% to +1190%
Creatinine Clearance+171%
Systemic Hemodynamics
Systemic Vascular Resistance+60%
Renal Vascular Resistance-27%
Renal Blood Flow+44%
Renal Fraction of Cardiac Output+104%

Data from studies involving intravenous infusion of Ornipressin (6 IU/h) in patients with decompensated liver cirrhosis.

Effects on Bleeding Esophageal Varices

Ornipressin is used to control bleeding from esophageal varices, a common complication of liver cirrhosis. Its vasoconstrictive action on the splanchnic circulation reduces blood flow to the varices, thereby controlling hemorrhage. While effective, it is often used in conjunction with other therapies.

Experimental Protocols

Detailed experimental protocols for studying Ornipressin are crucial for reproducible research. Below are outlines of key experimental methodologies.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kd or Ki) of Ornipressin for V1a and V2 receptors.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the human V1a or V2 receptor.

  • Radioligand: Use a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]-Arginine Vasopressin).

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Ornipressin.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Ornipressin to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Ornipressin Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-AVP) Radioligand->Incubation Ornipressin Unlabeled Ornipressin (Varying Concentrations) Ornipressin->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Plotting Plot % Specific Binding vs. [Ornipressin] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Experimental Workflow for Radioligand Binding Assay.

Isolated Artery Vasoconstriction Assay

Objective: To measure the vasoconstrictor potency and efficacy of Ornipressin.

Protocol Outline:

  • Tissue Preparation: Isolate a segment of a small artery (e.g., mesenteric artery) from a laboratory animal.

  • Mounting: Mount the artery segment in a myograph chamber filled with physiological salt solution, aerated with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration: Allow the artery to equilibrate under a standardized tension.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of Ornipressin to the chamber and record the resulting isometric tension development.

  • Data Analysis: Plot the contractile response against the logarithm of the Ornipressin concentration to determine the EC50 (potency) and the maximum contractile response (efficacy).

Vasoconstriction_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Artery Segment Mounting Mount in Myograph Isolation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration CRC Generate Cumulative Concentration-Response Curve with Ornipressin Equilibration->CRC Recording Record Isometric Tension CRC->Recording Plotting Plot Response vs. Log[Ornipressin] Recording->Plotting Calculation Determine EC50 and Emax Plotting->Calculation

Caption: Experimental Workflow for Isolated Artery Vasoconstriction Assay.

Clinical Considerations and Therapeutic Uses

Ornipressin is primarily used as a local vasoconstrictor to reduce bleeding during surgical procedures. Its application in treating bleeding esophageal varices is also a key therapeutic area.

Adverse Effects

The potent vasoconstrictive properties of Ornipressin can lead to adverse effects, including:

  • Hypertension

  • Bradycardia

  • Arrhythmias

  • Myocardial ischemia or infarction (especially in patients with pre-existing coronary artery disease)

  • Peripheral ischemia

  • Gastrointestinal symptoms (nausea, vomiting, abdominal pain)

Careful patient selection and monitoring are essential to mitigate these risks.

Conclusion

Ornipressin is a potent V1a receptor agonist with significant vasoconstrictive effects. Its well-defined mechanism of action through the Gq/11-PLC-IP3 pathway provides a solid foundation for its clinical applications in hemostasis and the management of specific hypotensive states. The quantitative data from both preclinical and clinical studies highlight its powerful hemodynamic and renal effects. Further research focusing on receptor binding kinetics and the development of more selective analogues could expand its therapeutic potential while minimizing adverse effects. This guide provides a comprehensive overview to aid researchers and drug development professionals in their understanding and investigation of this important synthetic peptide.

References

Methodological & Application

Ornipressin Acetate for In Vivo Rat Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used for its hemostatic properties. This document provides detailed application notes and protocols for the use of this compound in in vivo rat studies, with a focus on dosage, experimental design, and relevant physiological pathways. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the pharmacological effects of this compound.

Mechanism of Action

This compound exerts its physiological effects primarily through its high affinity for the vasopressin V1a receptor.[1] As a V1a receptor agonist, it mimics the action of endogenous vasopressin (antidiuretic hormone), leading to a cascade of intracellular events in vascular smooth muscle cells. This signaling pathway is pivotal to its vasoconstrictive effects.

Signaling Pathway of this compound

ornipressin_pathway ornipressin Ornipressin Acetate v1a V1a Receptor ornipressin->v1a Binds to g_protein Gq/11 G-protein v1a->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2_release Ca²⁺ Release er->ca2_release ca2_calmodulin Ca²⁺-Calmodulin Complex ca2_release->ca2_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca2_calmodulin->mlck Activates mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Phosphorylates contraction Smooth Muscle Contraction (Vasoconstriction) mlc_p->contraction

Caption: this compound Signaling Pathway.

The binding of ornipressin to the V1a receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to the formation of a Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, ultimately resulting in smooth muscle contraction and vasoconstriction.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related vasopressin analogues in rats. It is important to note that specific pharmacokinetic and comprehensive dose-response data for ornipressin in rats are limited in the publicly available literature. The data for arginine vasopressin is provided for comparative purposes, given its structural and functional similarity.

Table 1: In Vivo Dosage of this compound and Analogues in Rats
CompoundDosageRoute of AdministrationRat StrainObserved Effect
This compound 0.1 nmol/kgN/AN/AIncrease in arterial blood pressure
Arginine Vasopressin0.4 U/kgIntravenousSprague-DawleyIncreased and maintained mean arterial pressure in a hemorrhagic shock model
Terlipressin10 µ g/100 g body weightIntravenousWistarAttenuated hemorrhagic shock-induced acute kidney injury

N/A: Not available in the cited sources.

Table 2: Pharmacokinetic Parameters of Arginine Vasopressin in Rats
ParameterValue
Half-life (t½) Fast phase: 1.74 ± 0.22 minSlow phase: 16.98 ± 1.01 min
LD50 (Intravenous) Data not available
Clearance Data not available
Volume of Distribution Data not available

Note: The provided pharmacokinetic data is for arginine-vasopressin and should be used as an estimation for ornipressin with caution.

Experimental Protocols

The following are detailed protocols for common in vivo rat experiments involving vasoconstrictors like this compound. These protocols should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

Hemorrhagic Shock Model

This protocol is designed to induce a controlled hemorrhagic shock in rats to study the hemostatic and pressor effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Syringe pump

  • Heparinized saline

  • This compound solution

  • Blood collection tubes

Procedure:

  • Anesthesia and Catheterization:

    • Anesthetize the rat according to your approved IACUC protocol.

    • Surgically expose and catheterize the femoral artery for blood pressure monitoring and blood withdrawal.

    • Catheterize the femoral vein for drug and fluid administration.

    • Connect the arterial catheter to a pressure transducer to continuously record mean arterial pressure (MAP).

    • Allow the animal to stabilize for at least 30 minutes post-surgery.

  • Induction of Hemorrhage:

    • Withdraw blood from the arterial line at a constant rate (e.g., 1 ml/min) until the MAP reaches a target hypotensive level (e.g., 30-40 mmHg).

    • Maintain the hypotensive state for a predetermined period (e.g., 30-60 minutes) by withdrawing or infusing small volumes of saline as needed.

  • Treatment:

    • Administer a bolus injection of this compound or vehicle control through the venous catheter.

    • Alternatively, a continuous infusion of this compound can be initiated.

    • Monitor MAP, heart rate, and other relevant physiological parameters continuously.

  • Resuscitation and Monitoring:

    • Following the treatment period, resuscitation can be performed by infusing lactated Ringer's solution or shed blood.

    • Continue monitoring the animal for a defined observation period to assess survival and other endpoints.

Experimental Workflow for Hemorrhagic Shock Model

hemorrhage_workflow start Start anesthesia Anesthesia & Catheterization start->anesthesia stabilization Stabilization (30 min) anesthesia->stabilization hemorrhage Induce Hemorrhage (MAP to 30-40 mmHg) stabilization->hemorrhage hypotension Maintain Hypotension (30-60 min) hemorrhage->hypotension treatment Administer Ornipressin Acetate or Vehicle hypotension->treatment resuscitation Resuscitation (Fluids/Blood) treatment->resuscitation monitoring Continuous Monitoring (MAP, HR, etc.) resuscitation->monitoring end End of Experiment monitoring->end

Caption: Hemorrhagic Shock Experimental Workflow.

Blood Pressure Regulation Study

This protocol is designed to assess the dose-dependent effects of this compound on systemic blood pressure in normotensive rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., isoflurane, urethane)

  • Catheters (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Heparinized saline

  • This compound solutions of varying concentrations

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Catheterize the carotid artery for direct blood pressure measurement.

    • Catheterize the jugular vein for intravenous drug administration.

    • Allow for a stabilization period of at least 30 minutes after surgery.

  • Dose-Response Administration:

    • Administer increasing doses of this compound as a bolus injection or a stepwise continuous infusion.

    • Allow sufficient time between doses for blood pressure to return to baseline or stabilize.

    • Record the peak change in MAP for each dose.

  • Data Analysis:

    • Plot the change in MAP against the log of the this compound dose to generate a dose-response curve.

    • Calculate the ED50 (the dose that produces 50% of the maximal response).

Safety and Handling

This compound is a potent vasoactive peptide and should be handled with care. Researchers should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Solutions should be prepared in a fume hood. In case of accidental exposure, seek immediate medical attention. All animal procedures must be performed in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable tool for in vivo research in rat models, particularly for studies related to hemorrhage control and blood pressure regulation. The provided protocols and data serve as a starting point for experimental design. Due to the limited availability of specific pharmacokinetic and comprehensive dose-response data for ornipressin in rats, it is recommended that researchers conduct pilot studies to determine the optimal dosage for their specific experimental conditions and endpoints.

References

Protocol for the Solubilization of Ornipressin Acetate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin is a synthetic analogue of vasopressin, acting as a potent agonist for the vasopressin V1A and V2 receptors.[1][2][3][4] Its primary mechanism of action involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events that result in vasoconstriction.[5] This makes it a compound of interest in various research and drug development areas, particularly for its effects on blood pressure. Proper solubilization is a critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for dissolving Ornipressin acetate in dimethyl sulfoxide (DMSO) for use in research applications.

Data Presentation: Solubility and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource
Form Crystalline solid
Purity ≥98%
Solubility in DMSO ~10 mg/mL
Solubility in PBS (pH 7.2) ~20 mg/mL
Storage of Solid -20°C (≥ 4 years stability)
Storage of DMSO Stock Solution -80°C (up to 6 months) or -20°C (up to 1 month)
Storage of Aqueous Solution Not recommended for more than one day

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aliquoting this compound:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound crystalline solid using a calibrated precision balance. Handle the solid with appropriate personal protective equipment.

  • Solvent Preparation:

    • To minimize oxidation of the peptide, purge the anhydrous DMSO with an inert gas (argon or nitrogen) for 5-10 minutes prior to use.

  • Dissolving this compound:

    • Add the appropriate volume of the purged DMSO to the vial containing the weighed this compound to achieve a final concentration of 10 mg/mL.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions:

For biological experiments, the DMSO stock solution must be further diluted in an appropriate aqueous buffer (e.g., PBS, saline, or cell culture medium).

  • Important Consideration: It is crucial to ensure that the final concentration of DMSO in the working solution is insignificant (typically <0.5%) to avoid potential physiological effects from the solvent.

  • Perform serial dilutions of the DMSO stock solution into the aqueous buffer to reach the desired final concentration for your experiment.

Visualization of Ornipressin's Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Ornipressin binding to the vasopressin V1a receptor.

Ornipressin_Signaling_Pathway Ornipressin V1a Receptor Signaling Pathway Ornipressin Ornipressin V1aR V1a Receptor (Gq/11-coupled) Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Ornipressin V1a receptor signaling cascade.

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

Ornipressin_Preparation_Workflow Workflow for this compound Solution Preparation start Start weigh Weigh Ornipressin Acetate Solid start->weigh dissolve Dissolve in Inert Gas-Purged DMSO (10 mg/mL) weigh->dissolve stock 10 mg/mL Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot dilute Dilute Stock in Aqueous Buffer stock->dilute store Store at -20°C or -80°C aliquot->store working Working Solution (<0.5% DMSO) dilute->working experiment Use in Experiment working->experiment

Caption: this compound solution preparation workflow.

References

Application Notes and Protocols: Ornipressin Acetate in HEK293 Cell Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate is a synthetic analogue of vasopressin, exhibiting potent vasoconstrictive properties.[1] It functions as a specific agonist for the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The V1a receptor is primarily coupled to the Gq signaling pathway. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses.[1]

HEK293 (Human Embryonic Kidney 293) cells are a widely used cell line in drug discovery and biomedical research due to their robust growth and high transfection efficiency. These cells can be engineered to express specific GPCRs, such as the V1a receptor, along with reporter gene constructs. This allows for the quantitative measurement of receptor activation in response to specific ligands.

This document provides detailed application notes and protocols for utilizing this compound in HEK293 cell-based reporter assays. The focus is on an NFAT (Nuclear Factor of Activated T-cells) response element-driven luciferase reporter assay, a common and sensitive method for detecting Gq-mediated increases in intracellular calcium.

Signaling Pathway and Experimental Workflow

The activation of the V1a receptor by this compound initiates a well-defined signaling cascade, which can be effectively monitored using a reporter gene assay. The general workflow for such an assay is also outlined below.

Gq_Signaling_Pathway cluster_Nucleus Nucleus Ornipressin Ornipressin acetate V1aR V1a Receptor Ornipressin->V1aR binds Gq Gq protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 induces Calcineurin Calcineurin Ca2->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to NFAT_RE NFAT-RE NFAT->NFAT_RE binds to Luciferase Luciferase Expression NFAT_RE->Luciferase drives Light Light (Signal) Luciferase->Light produces

This compound signaling pathway via the V1a receptor.

Reporter_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing V1a-R and NFAT-luciferase reporter Start->Cell_Culture Seeding Seed cells into a 96-well plate Cell_Culture->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Treatment Treat cells with Ornipressin acetate (dose-response) Incubation1->Treatment Incubation2 Incubate for 6 hours Treatment->Incubation2 Lysis Lyse cells and add luciferase substrate Incubation2->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Data analysis (EC50 determination) Measurement->Analysis End End Analysis->End

Experimental workflow for the this compound reporter assay.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for an this compound reporter assay in HEK293 cells stably expressing the human V1a receptor and an NFAT-luciferase reporter construct.

Table 1: Dose-Response of this compound on V1a Receptor Activation

This compound (M)Log [this compound]Average Luminescence (RLU)Fold Induction
1.00E-12-12.011501.15
1.00E-11-11.015001.50
1.00E-10-10.045004.50
1.00E-09-9.01500015.00
1.00E-08-8.02500025.00
1.00E-07-7.02800028.00
1.00E-06-6.02850028.50
Vehicle ControlN/A10001.00

Table 2: Pharmacological Parameters of V1a Receptor Agonists

AgonistEC50 (nM)Emax (Fold Induction)
This compound1.528.5
Arginine Vasopressin0.830.0

Experimental Protocols

Materials and Reagents
  • HEK293 cell line stably expressing the human V1a receptor and an NFAT-luciferase reporter construct (e.g., from commercial vendors).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin (or other selection antibiotic appropriate for the cell line)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Arginine Vasopressin (as a positive control)

  • DMSO (for dissolving compounds)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Cell Culture and Maintenance
  • Culture the stable HEK293 cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 1-2 µg/mL Puromycin).

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

This compound Reporter Assay Protocol
  • Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in antibiotic-free growth medium and perform a cell count. e. Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000 to 40,000 cells per well in 100 µL of medium. f. Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of this compound in serum-free DMEM to achieve the final desired concentrations (e.g., from 1 pM to 1 µM). c. Prepare a vehicle control (serum-free DMEM with the same concentration of solvent as the highest compound concentration). d. Carefully remove the growth medium from the cells. e. Add 100 µL of the diluted compounds or vehicle control to the respective wells. f. Incubate the plate at 37°C and 5% CO2 for 6 hours.

  • Luminescence Measurement: a. Equilibrate the 96-well plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase assay reagent to each well. c. Incubate the plate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal. d. Measure the luminescence of each well using a luminometer.

Data Analysis
  • Calculate the "Fold Induction" for each concentration by dividing the average relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

  • Plot the Fold Induction against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC50 and Emax values.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Luminescent Signal - Low cell number- Poor cell health- Inefficient reporter gene expression- Expired or improperly stored luciferase reagent- Optimize cell seeding density.- Ensure proper cell culture conditions and check for contamination.- Verify the stability of the reporter cell line.- Use fresh luciferase reagent and store it as recommended.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No Dose-Response Observed - Inactive compound- Incorrect compound concentration range- Receptor desensitization- Verify the activity of the this compound stock.- Test a wider range of concentrations.- Optimize the incubation time to avoid prolonged receptor stimulation.
High Background Signal - Basal activity of the reporter construct- Autoluminescence of compounds- Subtract the average RLU of "no-cell" control wells.- Screen compounds for autoluminescence in a separate assay without cells.

References

Ornipressin Acetate in Hemorrhagic Shock Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively acts on vasopressin V1a receptors.[1][2] This specificity makes it a subject of interest in conditions characterized by vasodilation and hypotension, such as hemorrhagic shock. While its clinical application has primarily been as a local hemostatic agent in surgical procedures, its systemic effects suggest potential utility in the management of severe blood loss.[2][3] This document provides detailed application notes and extrapolated protocols for the investigation of this compound in preclinical hemorrhagic shock models.

Disclaimer: Limited direct experimental data exists for the systemic use of this compound in hemorrhagic shock models. The following protocols and data are largely extrapolated from studies on closely related vasopressin analogues, such as arginine vasopressin (AVP) and terlipressin, and from studies on the systemic hemodynamic effects of Ornipressin in other contexts. Researchers should consider these as foundational guidelines to be adapted and optimized in dose-finding and efficacy studies.

Mechanism of Action and Signaling Pathway

This compound exerts its vasoconstrictive effects by mimicking the action of endogenous vasopressin on V1a receptors located on vascular smooth muscle cells.[1] Binding to these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This results in increased systemic vascular resistance and a rise in mean arterial pressure (MAP).

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Induces Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction Leads to

Ornipressin V1a Receptor Signaling Pathway

Quantitative Data from Hemorrhagic Shock Models (Vasopressin Analogues)

The following tables summarize quantitative data from animal studies of hemorrhagic shock using vasopressin and its analogue, terlipressin. This data can serve as a reference for designing studies with this compound.

Table 1: Effects of Vasopressin/Terlipressin on Survival in Animal Models of Hemorrhagic Shock

Animal ModelTreatment GroupControl GroupOutcome MeasureResultCitation
Various (Meta-analysis of 15 studies)Arginine Vasopressin (AVP) or TerlipressinFluid resuscitation, other vasopressors, or placeboMortality15% in treatment group vs. 63% in control group (OR = 0.09)

Table 2: Hemodynamic Effects of Vasopressin in Animal Models of Shock

Animal ModelVasopressorDoseKey Hemodynamic EffectsCitation
Dog (Endotoxic Shock)Arginine VasopressinInfusionRestored renal blood flow and oxygen delivery compared to norepinephrine.
Dog (Septic Shock)Arginine Vasopressin0.01 or 0.04 U/minBeneficial effect on survival, similar to norepinephrine.
Pig (Cardiogenic Shock)Arginine VasopressinTitrated to MAP of 65 mmHgFaster lactate clearance and less fluid resuscitation compared to norepinephrine.
Dog (Hemorrhagic Shock)Arginine Vasopressin0.4 U/kgMost effective dose for improving hemodynamics.

Experimental Protocols

The following are detailed, adaptable protocols for inducing hemorrhagic shock in rodent and porcine models. These can be used to evaluate the efficacy of this compound.

Rodent Model (Rat) of Controlled Hemorrhagic Shock

Objective: To induce a controlled state of hemorrhagic shock in rats to evaluate the therapeutic potential of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Catheters (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Syringe pump

  • This compound solution

  • Saline or lactated Ringer's solution

  • Heating pad

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and maintain a surgical plane of anesthesia.

    • Place the animal on a heating pad to maintain body temperature.

    • Cannulate the femoral artery for continuous blood pressure monitoring and blood withdrawal.

    • Cannulate the femoral vein for drug and fluid administration.

  • Induction of Hemorrhagic Shock:

    • After a stabilization period, initiate blood withdrawal from the femoral artery using a syringe pump at a constant rate (e.g., 1 ml/min) until the Mean Arterial Pressure (MAP) reaches a target of 35-40 mmHg.

    • Maintain the MAP at this level for a predetermined period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood.

  • Treatment and Resuscitation:

    • At the end of the shock period, administer a bolus of this compound intravenously, followed by a continuous infusion. (A proposed starting dose, extrapolated from other vasopressors, could be in the range of 0.1-0.5 U/kg bolus followed by 0.04-0.08 U/kg/min infusion, but this requires dose-finding studies).

    • Simultaneously, begin resuscitation with warmed saline or lactated Ringer's solution (e.g., twice the volume of shed blood over 30-60 minutes).

  • Monitoring and Data Collection:

    • Continuously record MAP, heart rate, and other hemodynamic parameters.

    • Collect blood samples at baseline, end of shock, and post-resuscitation to analyze blood gases, lactate, and other relevant biomarkers.

  • Endpoint:

    • Monitor the animal for a defined period post-resuscitation (e.g., 2-4 hours) or until a survival endpoint is reached.

Rodent_Hemorrhagic_Shock_Workflow Start Start Anesthesia Anesthetize Rat & Surgical Prep Start->Anesthesia Stabilization Stabilization Period Anesthesia->Stabilization Hemorrhage Induce Hemorrhage (MAP to 35-40 mmHg) Stabilization->Hemorrhage Shock_Phase Maintain Shock (60 min) Hemorrhage->Shock_Phase Treatment Administer this compound & Fluid Resuscitation Shock_Phase->Treatment Monitoring Monitor Hemodynamics & Collect Samples Treatment->Monitoring Endpoint Endpoint (Survival/Euthanasia) Monitoring->Endpoint

Rodent Hemorrhagic Shock Experimental Workflow
Porcine Model of Uncontrolled Hemorrhagic Shock

Objective: To create a more clinically relevant model of uncontrolled hemorrhage in pigs to assess the efficacy of this compound.

Materials:

  • Domestic swine (e.g., Yorkshire, 30-40 kg)

  • Anesthesia (e.g., tiletamine-zolazepam, isoflurane)

  • Surgical instruments for laparotomy

  • Catheters for arterial and central venous access

  • Hemodynamic monitoring system

  • This compound solution

  • Blood products and crystalloid solutions for resuscitation

Procedure:

  • Anesthesia and Instrumentation:

    • Induce and maintain general anesthesia.

    • Establish arterial and central venous access for monitoring and administration.

    • Perform a midline laparotomy to expose the liver.

  • Induction of Uncontrolled Hemorrhage:

    • Create a standardized liver injury (e.g., a grade IV laceration).

    • Allow for a period of uncontrolled bleeding until a state of decompensated shock is reached (e.g., a significant drop in MAP and/or a predefined blood loss).

  • Treatment:

    • Administer a bolus of this compound, followed by a continuous infusion. (A proposed starting dose, extrapolated from other vasopressors, could be in the range of 0.1-0.4 U/kg bolus followed by 0.04-0.08 U/kg/min infusion, but this requires dose-finding studies).

  • Resuscitation and Hemostasis:

    • After a short delay to simulate pre-hospital care, initiate fluid and blood product resuscitation.

    • Perform surgical hemostasis (e.g., liver packing).

  • Post-operative Monitoring:

    • Close the abdomen and monitor the animal for a set period, recording hemodynamic parameters, urine output, and collecting blood samples for analysis.

Porcine_Hemorrhagic_Shock_Workflow Start Start Anesthesia Anesthetize Pig & Instrumentation Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Liver_Injury Induce Liver Injury (Uncontrolled Hemorrhage) Laparotomy->Liver_Injury Decompensation Decompensated Shock Liver_Injury->Decompensation Treatment Administer Ornipressin Acetate Decompensation->Treatment Resuscitation Fluid/Blood Resuscitation & Surgical Hemostasis Treatment->Resuscitation Monitoring Post-operative Monitoring Resuscitation->Monitoring Endpoint Endpoint Monitoring->Endpoint

Porcine Uncontrolled Hemorrhagic Shock Workflow

Conclusion

This compound, with its potent V1a receptor-mediated vasoconstrictive properties, presents a compelling candidate for investigation in the context of hemorrhagic shock. While direct evidence in this specific application is currently lacking, the data from related vasopressin analogues and an understanding of its mechanism of action provide a strong rationale for further preclinical research. The protocols and data presented here offer a foundation for designing and conducting such studies, which are essential to elucidate the potential therapeutic role of this compound in the management of severe hemorrhage. It is imperative that initial studies focus on establishing a safe and effective dose-response relationship for systemic administration in this critical care setting.

References

Ornipressin Acetate for the Investigation of Renal Hemodynamics in Cirrhosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the context of advanced liver cirrhosis, a hyperdynamic circulatory state frequently emerges, characterized by splanchnic vasodilation and reduced systemic vascular resistance. This can paradoxically lead to severe renal vasoconstriction and functional renal impairment, a condition known as hepatorenal syndrome. Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that acts preferentially on vasopressin V1a receptors.[1] Its use in cirrhosis models allows for the investigation of the complex interplay between systemic and renal hemodynamics. By selectively targeting the V1a receptors on vascular smooth muscle cells, ornipressin acetate offers a valuable tool to study the reversal of pathological vasodilation and its impact on renal blood flow and function in the setting of cirrhosis.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical cirrhosis models to study renal hemodynamics.

Mechanism of Action

Ornipressin is a synthetic peptide hormone that mimics the vasoconstrictive actions of vasopressin.[1] Its primary mechanism involves binding to and activating V1a receptors, which are G-protein coupled receptors located on vascular smooth muscle cells. This binding initiates a signaling cascade that results in vasoconstriction.

V1a Receptor Signaling Pathway

The activation of the V1a receptor by ornipressin triggers the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the contraction of smooth muscle cells and subsequent vasoconstriction.

ornipressin_signaling_pathway ornipressin This compound v1a_receptor V1a Receptor ornipressin->v1a_receptor Binds to g_protein Gq Protein v1a_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on ca2_release er->ca2_release Stimulates vasoconstriction Vasoconstriction ca2_release->vasoconstriction Leads to

Ornipressin V1a Receptor Signaling Pathway

Data Presentation

ParameterBaseline (Mean ± SE)Post-Ornipressin Infusion (Mean ± SE)Percentage ChangeReference
Systemic Hemodynamics
Mean Arterial Pressure (mmHg)75.9 ± 3.493.5 ± 4.2+23%
Cardiac Index (L/min/m²)4.8 ± 0.43.2 ± 0.3-33%
Systemic Vascular Resistance (dyn·s·cm⁻⁵)864 ± 891709 ± 186+98%
Heart Rate (beats/min)88 ± 472 ± 3-18%
Plasma Noradrenaline (ng/mL)1.74 ± 0.310.87 ± 0.21-50%
Plasma Renin Activity (ng/mL/h)13.5 ± 3.95.9 ± 2.1-56%
Renal Hemodynamics & Function
Creatinine Clearance (mL/min)46 ± 879 ± 12+72%
Inulin Clearance (mL/min)37 ± 661 ± 10+65%
Para-aminohippurate Clearance (mL/min)245 ± 42365 ± 63+49%
Renal Blood Flow (mL/min)408 ± 70588 ± 101+44%
Renal Vascular Resistance (mmHg/mL/min)0.23 ± 0.040.17 ± 0.03-26%
Urine Volume (mL/h)60 ± 12110 ± 25+83%
Sodium Excretion (mmol/h)1.8 ± 0.66.5 ± 2.2+261%

Experimental Protocols

The following protocols are designed for rodent models of cirrhosis and are based on established methodologies for cirrhosis induction and renal function assessment, combined with available information on ornipressin administration in rats.

Protocol 1: Induction of Cirrhosis in Rats

Model 1A: Carbon Tetrachloride (CCl₄)-Induced Cirrhosis

This model is widely used and mimics the histological and hemodynamic features of human cirrhosis.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Reagents: Carbon tetrachloride (CCl₄), Corn oil.

  • Procedure:

    • Prepare a 1:1 (v/v) solution of CCl₄ in corn oil.

    • Administer the CCl₄ solution via oral gavage at a dose of 1 mL/kg body weight, twice weekly for 8-12 weeks.

    • Monitor animal health and body weight regularly. The development of cirrhosis can be confirmed by histological analysis of liver tissue (e.g., Sirius Red staining for fibrosis) and the presence of ascites.

Model 1B: Bile Duct Ligation (BDL)-Induced Cirrhosis

This model induces secondary biliary cirrhosis and portal hypertension.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Anesthetize the rat using isoflurane or another appropriate anesthetic.

    • Perform a midline laparotomy to expose the common bile duct.

    • Isolate the bile duct and perform a double ligation with a silk suture. The duct is then transected between the two ligatures.

    • Close the abdominal incision in layers.

    • Provide post-operative analgesia and care. Cirrhosis and portal hypertension typically develop within 4-6 weeks.

Protocol 2: Preparation and Administration of this compound
  • Reagents: this compound powder, sterile Dimethyl sulfoxide (DMSO), sterile saline (0.9% NaCl).

  • Preparation of Ornipressin Solution:

    • This compound is soluble in DMSO at approximately 10 mg/mL and in PBS (pH 7.2) at about 20 mg/mL.

    • For a stock solution, dissolve this compound in a minimal amount of DMSO.

    • Further dilute the stock solution in sterile saline to the final desired concentration for administration. Ensure the final concentration of DMSO is minimal to avoid solvent effects. Alternatively, for an organic solvent-free solution, dissolve this compound directly in sterile saline or PBS, though this may require more vigorous mixing.

  • Administration:

    • Dosage: A dose of 0.1 nmol/kg has been shown to increase arterial blood pressure in rats. This can serve as a starting point for dose-response studies.

    • Route of Administration: For studying acute hemodynamic effects, intravenous (i.v.) infusion is the preferred route. This can be achieved via a catheterized femoral or jugular vein.

    • Infusion Protocol: A continuous infusion using a syringe pump is recommended to achieve steady-state plasma concentrations. The infusion rate should be calculated based on the desired dose, the concentration of the ornipressin solution, and the animal's body weight.

Protocol 3: Measurement of Renal Hemodynamics

The following procedures should be performed in anesthetized rats with cannulated arteries (for blood pressure monitoring and blood sampling) and veins (for infusions).

  • Measurement of Glomerular Filtration Rate (GFR):

    • GFR is typically measured by the clearance of inulin.

    • Administer a bolus i.v. injection of inulin, followed by a continuous infusion to maintain a constant plasma concentration.

    • After an equilibration period, collect urine via a bladder catheter over timed intervals (e.g., 20-30 minutes).

    • Collect arterial blood samples at the midpoint of each urine collection period.

    • Analyze the inulin concentration in plasma and urine samples using a suitable assay (e.g., colorimetric or fluorescent methods).

    • Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

  • Measurement of Renal Plasma Flow (RPF) and Renal Blood Flow (RBF):

    • RPF is measured by the clearance of para-aminohippuric acid (PAH).

    • The protocol is similar to that for GFR measurement, with PAH being infused instead of inulin.

    • Calculate RPF using the clearance formula: RPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.

    • Calculate Renal Blood Flow (RBF) from RPF and hematocrit: RBF = RPF / (1 - Hematocrit).

  • Calculation of Renal Vascular Resistance (RVR):

    • RVR can be calculated using the formula: RVR = (Mean Arterial Pressure - Renal Venous Pressure) / RBF. Renal venous pressure is often assumed to be negligible in this calculation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on renal hemodynamics in a rat model of cirrhosis.

experimental_workflow induce_cirrhosis Induce Cirrhosis in Rats (e.g., CCl₄ or BDL) confirm_cirrhosis Confirm Cirrhosis (Histology, Ascites) induce_cirrhosis->confirm_cirrhosis animal_prep Surgical Preparation (Anesthesia, Catheterization) confirm_cirrhosis->animal_prep baseline_measurements Baseline Hemodynamic Measurements (MAP, GFR, RBF) animal_prep->baseline_measurements ornipressin_infusion Administer this compound (Continuous IV Infusion) baseline_measurements->ornipressin_infusion experimental_measurements Experimental Hemodynamic Measurements ornipressin_infusion->experimental_measurements data_analysis Data Analysis and Comparison (Baseline vs. Treatment) experimental_measurements->data_analysis

Experimental Workflow Diagram

Conclusion

This compound is a valuable pharmacological tool for investigating the pathophysiology of renal dysfunction in cirrhosis. By reversing the systemic vasodilation characteristic of advanced liver disease, it allows for a detailed examination of the resultant effects on renal hemodynamics. The protocols and data presented here provide a framework for researchers to design and conduct experiments aimed at elucidating the mechanisms of hepatorenal syndrome and evaluating potential therapeutic strategies. It is crucial to carefully consider the choice of cirrhosis model and to perform dose-response studies to determine the optimal concentration of this compound for the specific research question.

References

Application Notes and Protocols: Assessing Cell Viability with Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate, a synthetic analogue of the hormone vasopressin, is a potent vasoconstrictor that primarily acts on vasopressin V1a receptors.[1][2][3] These receptors are predominantly found on vascular smooth muscle cells, leading to vasoconstriction upon activation.[1] The signaling cascade initiated by Ornipressin binding to the V1a receptor involves G-protein-coupled receptor activation of phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in an increase in intracellular calcium concentrations, resulting in smooth muscle contraction. While its primary application is in controlling bleeding, understanding its effects on cell viability is crucial for evaluating its therapeutic potential and off-target effects in drug development.

These application notes provide a framework for assessing the in vitro effects of this compound on cell viability using common colorimetric assays. The provided protocols and data presentation examples will guide researchers in designing and interpreting their experiments.

Data Presentation

The following table summarizes hypothetical data on the effect of this compound on the viability of different cell lines after a 48-hour incubation period, as determined by an MTT assay. This data is illustrative and serves as a template for presenting experimental results. The biphasic effect observed in some cell lines, where low concentrations may stimulate proliferation while high concentrations are cytotoxic, is a plausible scenario for a vasoactive peptide.

Table 1: Effect of this compound on Cell Viability (% of Control)

Concentration (nM)Human Aortic Smooth Muscle Cells (HASMC)Human Hepatocellular Carcinoma (HepG2)Human Breast Cancer (MCF-7)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
0.1108 ± 6.1102 ± 5.5105 ± 5.9
1115 ± 7.3105 ± 6.2110 ± 6.8
1095 ± 5.898 ± 4.992 ± 5.4
10078 ± 4.985 ± 5.175 ± 4.7
100055 ± 3.768 ± 4.258 ± 3.9

Signaling Pathway

The binding of this compound to the V1a receptor initiates a well-defined signaling cascade. This pathway is crucial for its physiological effects and may also influence cell viability.

Ornipressin_Signaling This compound Signaling Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Viability Modulation of Cell Viability Ca_release->Viability PKC->Viability

Caption: this compound signaling cascade via the V1a receptor.

Experimental Workflow

A typical workflow for assessing the effect of this compound on cell viability involves several key steps, from cell culture to data analysis.

Experimental_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture selected cell lines Ornipressin_Prep 2. Prepare this compound stock and dilutions Cell_Seeding 3. Seed cells into 96-well plates Treatment 4. Treat cells with this compound Cell_Seeding->Treatment Incubation 5. Incubate for desired time period (e.g., 24, 48, 72h) Treatment->Incubation Add_Reagent 6. Add viability assay reagent (e.g., MTT, XTT) Incubation->Add_Reagent Incubate_Reagent 7. Incubate for color development Add_Reagent->Incubate_Reagent Solubilize 8. Solubilize formazan crystals (for MTT) Incubate_Reagent->Solubilize Read_Absorbance 9. Read absorbance on a plate reader Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Data 11. Plot dose-response curves and determine IC50 Calculate_Viability->Plot_Data

Caption: General workflow for assessing cell viability.

Experimental Protocols

Detailed methodologies for commonly used cell viability assays are provided below. These protocols can be adapted based on the specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 450-500 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Absorbance Reading: Read the absorbance at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 540 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Washing: Remove the Neutral Red solution and wash the cells gently with PBS to remove unincorporated dye.

  • Dye Elution: Add 150 µL of desorb solution to each well and incubate for 10 minutes with gentle shaking to extract the dye from the lysosomes.

  • Absorbance Reading: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on cell viability. By utilizing these standardized assays and following the suggested workflow, scientists can generate reliable and reproducible data to better understand the cellular impacts of this potent vasoactive compound. Careful optimization of experimental parameters for specific cell lines is recommended to ensure the accuracy of the results.

References

Application Note: In Vitro Vasoconstriction Assay Using Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor used to manage bleeding by reducing blood flow.[1] Its mechanism of action is primarily mediated through the activation of vasopressin V1a receptors on vascular smooth muscle cells.[2] This activation initiates a signaling cascade that leads to smooth muscle contraction and vasoconstriction.[2] This application note provides a detailed protocol for conducting an in vitro vasoconstriction assay using Ornipressin acetate with isolated rat aortic rings, a standard method for evaluating the efficacy and potency of vasoconstrictor agents.

Mechanism of Action

This compound is a selective agonist for the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[2] Upon binding to the V1a receptor on vascular smooth muscle cells, Ornipressin triggers a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[2]

Ornipressin-Induced Vasoconstriction Signaling Pathway

G Ornipressin This compound V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM Binds to Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction (Vasoconstriction) MyosinLC_P->Contraction Leads to

Caption: Signaling pathway of Ornipressin-induced vasoconstriction.

Experimental Protocols

This protocol describes the use of a wire myograph to measure the isometric contraction of isolated rat thoracic aortic rings in response to this compound.

Materials and Reagents
  • This compound

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose

  • High potassium (high-K+) Krebs solution (in mM): 62.7 NaCl, 60 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose

  • Phenylephrine

  • Acetylcholine

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools (forceps, scissors)

  • Wire myograph system

  • Data acquisition system

Experimental Workflow

G cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_viability Viability & Endothelium Integrity Check cluster_exp Dose-Response Experiment Euthanasia Euthanize Rat Dissection Isolate Thoracic Aorta Euthanasia->Dissection Cleaning Clean Adipose & Connective Tissue Dissection->Cleaning Rings Cut Aortic Rings (2-3 mm) Cleaning->Rings Mount Mount Rings in Myograph Rings->Mount Equilibrate Equilibrate in Krebs Solution (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Tension Apply Optimal Resting Tension Equilibrate->Tension HighK Contract with High-K⁺ Solution Tension->HighK Wash Wash with Krebs Solution HighK->Wash Precontract Pre-contract with Phenylephrine Wash->Precontract ACh Relax with Acetylcholine Precontract->ACh Wash2 Wash and Return to Baseline ACh->Wash2 Ornipressin_add Cumulative Addition of This compound Wash2->Ornipressin_add Record Record Isometric Tension Ornipressin_add->Record Analysis Data Analysis (EC₅₀, Eₘₐₓ) Record->Analysis

Caption: Experimental workflow for the in vitro vasoconstriction assay.

Detailed Procedure
  • Tissue Preparation:

    • Euthanize a male Wistar rat via an approved method.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove the surrounding adipose and connective tissues.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount each aortic ring on the two stainless-steel wires of the wire myograph chamber.

    • Fill the chamber with Krebs-Henseleit solution and maintain it at 37°C while continuously bubbling with carbogen gas.

    • Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes.

    • Gradually stretch the rings to their optimal resting tension (to be determined for each tissue type, typically around 2g for rat aorta).

  • Viability and Endothelial Integrity Check:

    • To assess the viability of the vascular smooth muscle, replace the Krebs solution with high-K+ Krebs solution to induce a maximal contraction.

    • Wash the rings with Krebs solution until the tension returns to baseline.

    • To check for endothelial integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.

    • Wash the rings extensively with Krebs solution and allow them to return to baseline.

  • This compound Dose-Response Curve:

    • Once the baseline tension is stable, add this compound in a cumulative manner to the organ bath, with concentrations typically ranging from 10⁻¹² M to 10⁻⁶ M.

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the contractile response to Ornipressin as a percentage of the maximal contraction induced by the high-K+ solution.

    • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response).

    • Calculate the EC₅₀ (the concentration of Ornipressin that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contractile response).

Data Presentation

The following table presents hypothetical, yet realistic, dose-response data for this compound-induced vasoconstriction in isolated rat aortic rings. This data is for illustrative purposes to demonstrate how results from this assay can be presented.

CompoundnEC₅₀ (nM)Eₘₐₓ (% of K⁺ max)
This compound81.5 ± 0.3110 ± 8
Vasopressin (Control)82.1 ± 0.4105 ± 7

Data are presented as mean ± SEM. n represents the number of aortic rings.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro vasoconstrictive effects of this compound using a wire myograph. This assay is a valuable tool for characterizing the potency and efficacy of vasoconstrictor agents and for investigating their mechanism of action at the tissue level. The detailed methodology and workflow diagrams are intended to guide researchers in obtaining reliable and reproducible data in the fields of pharmacology and drug development.

References

Ornipressin Acetate: A Versatile Tool for G-protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ornipressin, a synthetic analogue of vasopressin, serves as a valuable pharmacological tool for the investigation of G-protein coupled receptors (GPCRs), specifically the vasopressin receptors. Its distinct selectivity profile makes it particularly useful for dissecting the signaling pathways and physiological roles of the V1a and V2 receptor subtypes. This document provides detailed application notes and experimental protocols for the use of ornipressin acetate in GPCR research.

Ornipressin is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, where the arginine at position 8 in vasopressin is substituted with ornithine. This substitution is key to its receptor selectivity. This compound is a potent agonist at the human vasopressin V1a and V2 receptors, while exhibiting significantly lower affinity for the V1b and oxytocin receptors.[1] This selectivity allows researchers to preferentially activate V1a and V2 receptor-mediated signaling cascades.

Quantitative Data

The following table summarizes the potency and selectivity of this compound at human vasopressin and oxytocin receptors as determined by a reporter gene expression assay in HEK293 cells.[1]

ReceptorAssay TypeParameterValue (nM)
Vasopressin V1aReporter Gene AssayEC500.69
Vasopressin V2Reporter Gene AssayEC500.45
Vasopressin V1bReporter Gene AssayEC507.5
OxytocinReporter Gene AssayEC5071

Signaling Pathways

This compound activates distinct G-protein signaling pathways depending on the receptor subtype it binds to.

  • Vasopressin V1a Receptor: The V1a receptor is canonically coupled to the Gq/11 family of G-proteins.[2] Upon activation by ornipressin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.

  • Vasopressin V2 Receptor: The V2 receptor is primarily coupled to the Gs family of G-proteins.[3] Activation of the V2 receptor by ornipressin stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to mediate physiological effects such as water reabsorption in the kidneys.

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study V1a and V2 receptor function.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human V1a and V2 vasopressin receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cell membranes stably expressing human V1a or V2 receptors

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)

  • Unlabeled Arginine Vasopressin (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in cold lysis buffer. Centrifuge to pellet the membranes and wash with fresh buffer. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [3H]-AVP (at a concentration near its Kd), 50 µL of Binding Buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [3H]-AVP, 50 µL of unlabeled Arginine Vasopressin (1 µM final concentration), and 100 µL of membrane suspension.

    • Competition: 50 µL of [3H]-AVP, 50 µL of varying concentrations of this compound (e.g., 10^-12 to 10^-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to V1a receptor activation by this compound in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably or transiently expressing the human V1a receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed HEK293-V1a cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer (typically 2-5 µM). Add an equal volume of the loading solution to each well containing cells and media. If using, add probenecid to the loading solution. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a plate containing various concentrations of this compound in Assay Buffer at 4x the final desired concentration.

  • Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add a defined volume from the compound plate to the cell plate and record the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time, both before and after the addition of this compound.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.

cAMP Accumulation Assay

This protocol is for measuring the accumulation of intracellular cAMP following V2 receptor activation by this compound in CHO-K1 cells using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).

Materials:

  • CHO-K1 cells stably expressing the human V2 receptor

  • This compound

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed CHO-K1-V2 cells into 384-well white plates and incubate until they reach the desired confluency.

  • Agonist Stimulation: Prepare serial dilutions of this compound in stimulation buffer (cell culture medium containing a PDE inhibitor like 0.5 mM IBMX). Add the this compound solutions to the cells and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the competition reaction to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the normalized HTRF signal against the logarithm of the this compound concentration to determine the EC50.

Visualizations

G cluster_0 V1a Receptor Signaling Ornipressin_V1a Ornipressin V1aR V1a Receptor Ornipressin_V1a->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response_V1a Cellular Response (e.g., Vasoconstriction) Ca2->Cellular_Response_V1a

Caption: Ornipressin activation of the V1a receptor signaling cascade.

G cluster_1 V2 Receptor Signaling Ornipressin_V2 Ornipressin V2R V2 Receptor Ornipressin_V2->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_V2 Cellular Response (e.g., Aquaporin insertion) PKA->Cellular_Response_V2

Caption: Ornipressin activation of the V2 receptor signaling cascade.

G cluster_2 Experimental Workflow for Ornipressin Characterization Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay V1a_Functional V1a Functional Assay (Calcium Mobilization) Start->V1a_Functional V2_Functional V2 Functional Assay (cAMP Accumulation) Start->V2_Functional Data_Analysis Data Analysis (EC50, Ki, Selectivity) Binding_Assay->Data_Analysis V1a_Functional->Data_Analysis V2_Functional->Data_Analysis Conclusion Conclusion on Ornipressin Profile Data_Analysis->Conclusion

Caption: Workflow for characterizing ornipressin at vasopressin receptors.

References

Ornipressin Acetate for the Investigation of Portal Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively acts on vasopressin V1a receptors.[1] This selectivity makes it a valuable tool for investigating the pathophysiology of portal hypertension and for the preclinical evaluation of novel therapeutic strategies. Portal hypertension, a major clinical syndrome most often associated with liver cirrhosis, is characterized by a pathological increase in pressure within the portal venous system.[2] The primary mechanism of Ornipressin's action in this context is the constriction of splanchnic arterioles, which reduces blood flow into the portal system and consequently lowers portal pressure.[3] These application notes provide a comprehensive overview of the use of Ornipressin acetate in experimental models of portal hypertension, including detailed protocols and data presentation.

While direct experimental data on the effects of this compound on portal pressure in animal models is limited in the available literature, extensive research on other V1a receptor agonists, such as Terlipressin and the partial agonist OCE-205, provides a strong basis for its application.[3][4] The data and protocols presented herein are synthesized from studies on these closely related compounds and are intended to serve as a guide for the investigation of this compound.

Mechanism of Action: V1a Receptor Signaling

Ornipressin exerts its vasoconstrictive effects by binding to the V1a receptor, a G protein-coupled receptor (GPCR) found on vascular smooth muscle cells. Activation of the V1a receptor initiates a downstream signaling cascade through the Gq/11 protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Experimental_Workflow Induction Induction of Portal Hypertension (e.g., PVL) Recovery Recovery Period (7-14 days) Induction->Recovery Anesthesia Anesthesia Recovery->Anesthesia Catheterization Catheterization (Femoral Artery, Portal Vein) Anesthesia->Catheterization Baseline Baseline Hemodynamic Measurements (MAP, PP) Catheterization->Baseline Administration Administration of This compound or Vehicle Baseline->Administration Post_Admin Post-Administration Hemodynamic Measurements Administration->Post_Admin Analysis Data Analysis Post_Admin->Analysis

References

Troubleshooting & Optimization

Ornipressin Acetate Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming solubility challenges with ornipressin acetate in aqueous buffers. Researchers frequently encounter difficulties in achieving desired concentrations and maintaining the stability of this compound solutions, which can significantly impact experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful preparation and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving lyophilized this compound?

A1: For initial reconstitution of lyophilized this compound, sterile, deionized water is a suitable starting point. However, for higher concentrations, it is advisable to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before making further dilutions in the aqueous buffer of choice.[1]

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps:

  • Adjust the pH: Ornipressin is a peptide and its solubility is often pH-dependent. Since ornipressin is a basic peptide, dissolving it in a slightly acidic solution (e.g., a buffer with a pH below 7) can improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • Gentle Warming: Warming the solution to around 37°C can increase the solubility of some peptides.[2] However, prolonged exposure to heat should be avoided to prevent degradation.

  • Use of Co-solvents: If direct dissolution in an aqueous buffer fails, prepare a concentrated stock solution in DMSO (soluble at approximately 10 mg/mL) and then slowly add this stock solution to your aqueous buffer while stirring.[1][3]

Q3: What is the maximum recommended storage time for this compound in an aqueous solution?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Q4: Can I store my this compound solution in a glass vial?

A4: While glass vials are commonly used, peptides can sometimes adhere to glass surfaces. To minimize potential loss of material due to adsorption, using low-protein-binding polypropylene vials is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Issue 1: Precipitation Occurs Upon Addition of Stock Solution to Aqueous Buffer
  • Cause: The solubility limit of this compound in the final buffer has been exceeded. The organic solvent from the stock solution can also cause the peptide to precipitate out when the polarity of the solution changes abruptly.

  • Solution:

    • Reduce the final concentration: Try preparing a more dilute solution.

    • Slow addition with vigorous stirring: Add the stock solution dropwise to the aqueous buffer while continuously stirring. This helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

    • Optimize the buffer composition: The presence of certain salts or excipients can influence peptide solubility. Experiment with different buffer systems if possible.

Issue 2: Solution Appears Cloudy or Contains Particulates
  • Cause: This indicates incomplete dissolution or the formation of aggregates.

  • Solution:

    • Verify the pH of the solution: Ensure the pH is optimal for this compound solubility.

    • Sonication: Use a bath sonicator for a short period to aid dissolution.

    • Filtration: If small particulates remain, the solution can be filtered through a 0.22 µm sterile filter. However, this may lead to some loss of the peptide.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility of this compound in different solvents. Data for a wider range of aqueous buffers is limited, and it is recommended to perform small-scale solubility tests for your specific buffer system.

Solvent/BufferpHApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)N/A~ 10 mg/mL
Phosphate-Buffered Saline (PBS)7.2~ 20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS (pH 7.2)
  • Materials:

    • Lyophilized this compound

    • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.

    • Vortex the tube gently to mix.

    • If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Use the solution immediately.

Protocol 2: Preparation of an this compound Stock Solution in DMSO and Dilution in an Aqueous Buffer
  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile DMSO

    • Desired aqueous buffer (e.g., TRIS, Citrate), sterile

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Equilibrate the lyophilized this compound to room temperature.

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) by dissolving the this compound in the required volume of DMSO. Vortex gently to ensure complete dissolution.

    • While vigorously stirring the desired aqueous buffer, slowly add the DMSO stock solution drop-by-drop to achieve the final desired concentration.

    • Continue stirring for several minutes to ensure homogeneity.

    • This solution should be prepared fresh and used promptly.

This compound Signaling Pathway and Experimental Workflow

Ornipressin is a potent agonist of the vasopressin V1A receptor. Upon binding, it activates a G-protein coupled receptor (GPCR) signaling cascade, leading to vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1AR V1A Receptor (GPCR) Ornipressin->V1AR Binds to Gq_protein Gq Protein V1AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: this compound V1A Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for conducting an in vitro experiment involving the preparation and application of an this compound solution.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_stock Prepare Stock Solution (e.g., in DMSO) reconstitute->prepare_stock dilute Dilute to Working Concentration in Buffer prepare_stock->dilute check_solubility Check for Precipitation/ Cloudiness dilute->check_solubility troubleshoot Troubleshoot (Sonication, pH adjustment) check_solubility->troubleshoot Precipitation apply_to_assay Apply to In Vitro Assay (e.g., Cell Culture) check_solubility->apply_to_assay Clear Solution troubleshoot->dilute incubate Incubate apply_to_assay->incubate measure Measure Endpoint incubate->measure end End measure->end

Caption: Experimental Workflow for this compound Solution Preparation.

References

Improving Ornipressin acetate stability in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ornipressin acetate in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the hormone vasopressin. It functions as a potent vasoconstrictor by selectively agonizing the vasopressin V1a receptor.[1][2][3][4] This receptor is primarily located on vascular smooth muscle cells.[5] The binding of Ornipressin to the V1a receptor initiates a signaling cascade that results in vasoconstriction.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

  • Lyophilized Powder: The solid form of this compound is stable for at least four years when stored at -20°C. For long-term storage, it is recommended to keep it in a desiccator to prevent moisture absorption. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.

  • Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are significantly less stable. It is strongly recommended not to store aqueous solutions for more than one day. For experiments, fresh aqueous dilutions should be prepared from the stock solution daily.

Q3: In what solvents can I dissolve this compound?

This compound exhibits solubility in the following solvents:

  • Dimethyl sulfoxide (DMSO): Approximately 10 mg/mL.

  • Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 20 mg/mL.

For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then make further dilutions into aqueous buffers or isotonic saline. Ensure the final concentration of the organic solvent is insignificant in your experimental setup, as it may have physiological effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The solubility of the peptide is lower in the aqueous buffer than in DMSO.Decrease the final concentration of the peptide in the aqueous buffer. Try adding the DMSO stock solution to the aqueous buffer slowly while vortexing. Consider using a small amount of a co-solvent in your final solution if your experimental design allows.
Loss of biological activity over a short period in aqueous solution. Peptide degradation due to factors like pH, temperature, or microbial contamination.Prepare fresh aqueous solutions daily from a frozen stock. Ensure the pH of your aqueous buffer is within a stable range for peptides, generally between pH 5-7. Use sterile buffers and handle solutions under aseptic conditions to prevent microbial growth.
Difficulty dissolving the lyophilized powder. The peptide may be hydrophobic or aggregated.Sonication can aid in dissolving the peptide. If the peptide is basic, a slightly acidic solution (e.g., 0.1% acetic acid) may improve solubility. If it is acidic, a slightly basic solution might help, but be cautious as pH > 7 can increase the rate of degradation for some peptides.
Variability in experimental results. Inconsistent solution preparation or degradation of the peptide.Strictly adhere to the recommended storage and handling protocols. Prepare fresh dilutions for each experiment. Ensure accurate and consistent pipetting when preparing solutions. Aliquoting the stock solution can help maintain its integrity over time.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes before opening.

  • Weighing: If not pre-aliquoted, weigh the desired amount of this compound in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution gently until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile polypropylene tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol for Preparing Working Solutions in Aqueous Buffer

This protocol describes the preparation of a working solution of this compound in PBS (pH 7.2) from the DMSO stock solution.

Materials:

  • This compound DMSO stock solution (10 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile polypropylene tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: In a sterile tube, add the desired volume of sterile PBS (pH 7.2).

  • Addition of Stock: While gently vortexing the PBS, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Final Mixing: Vortex the solution gently to ensure it is thoroughly mixed.

  • Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store aqueous solutions for more than one day.

Data Summary

Solubility and Recommended Storage Conditions
Parameter Specification Reference
Solubility in DMSO ~10 mg/mL
Solubility in PBS (pH 7.2) ~20 mg/mL
Storage of Lyophilized Solid ≥ 4 years at -20°C
Storage of Stock Solution in Solvent 6 months at -80°C; 1 month at -20°C
Storage of Aqueous Solution Not recommended for more than one day

Visualizations

This compound Solution Preparation Workflow

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized this compound warm Equilibrate to Room Temperature in Desiccator start->warm dissolve Dissolve in Anhydrous DMSO (10 mg/mL) warm->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For each experiment dilute Dilute in Aqueous Buffer (e.g., PBS) (Prepare Fresh Daily) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

Ornipressin V1a Receptor Signaling Pathway

G Ornipressin V1a Receptor Signaling Pathway ornipressin Ornipressin v1ar V1a Receptor (GPCR) ornipressin->v1ar gq11 Gq/11 Protein v1ar->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca2+ er->ca2 releases calmodulin Calmodulin ca2->calmodulin activates contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction pkc->contraction calcineurin Calcineurin calmodulin->calcineurin activates nfat NFAT calcineurin->nfat dephosphorylates gene Gene Transcription (Hypertrophy) nfat->gene translocates to nucleus

Caption: Simplified signaling cascade initiated by Ornipressin binding to the V1a receptor.

References

Ornipressin acetate degradation profile and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation profile and storage conditions of Ornipressin Acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

This compound Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and activity of this compound.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Crystalline Solid -20°C≥ 4 yearsKeep container tightly sealed.
-80°C2 yearsFor long-term storage.
-20°C1 yearFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsUse airtight containers. Avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
Aqueous Solution 2-8°CNot recommended for more than one dayPrepare fresh solutions for use.
General Handling Guidelines
  • Reconstitution: When preparing solutions, use a high-purity solvent such as DMSO or a suitable aqueous buffer. For aqueous solutions, it is advisable to prepare them immediately before use.

  • Light Exposure: Protect both solid and dissolved forms of this compound from direct light to prevent potential photodegradation.

  • pH Considerations: The stability of this compound in aqueous solutions is pH-dependent. Based on data from similar vasopressin analogs, slightly acidic conditions (around pH 3-5) may offer enhanced stability.

This compound Degradation Profile

While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the expected degradation behavior based on studies of structurally related peptides like vasopressin. These are potential degradation pathways that should be investigated in formal stability studies.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of the peptide bond, particularly at aspartic acid and asparagine residues.Smaller peptide fragments, deamidated forms.
Basic Hydrolysis Peptide bond cleavage, deamidation of asparagine and glutamine residues, and potential racemization.Smaller peptide fragments, deamidated products (e.g., conversion of Asn to Asp), racemized forms.
Oxidation Oxidation of the disulfide bridge is a primary concern. Methionine or tryptophan residues, if present, would also be susceptible.Formation of sulfoxides or sulfones at the disulfide bond, leading to loss of the cyclic structure and biological activity.
Photodegradation UV light can induce cleavage of the disulfide bond and degradation of aromatic amino acid residues (Tyrosine, Phenylalanine).Cleavage of the disulfide bond, modification of aromatic side chains, and potentially peptide backbone cleavage.
Thermal Degradation At elevated temperatures, various reactions can occur, including deamidation, oxidation, and peptide bond hydrolysis. The solid form is generally more stable than solutions.A complex mixture of degradation products, including deamidated forms, oxidized species, and peptide fragments.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a specified period. Also, reflux the stock solution at 60°C.

    • Photostability: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (see proposed method below).

Proposed Stability-Indicating HPLC Method

This method is a starting point for developing a validated stability-indicating assay for this compound, based on methods used for similar peptides.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 50-60%) over 30-40 minutes to ensure separation of the parent peak from any degradation products.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30°C
Injection Volume 20 µL

Visualizations

Ornipressin_Degradation_Pathway Ornipressin This compound Hydrolysis Hydrolysis (Acidic/Basic) Ornipressin->Hydrolysis Oxidation Oxidation Ornipressin->Oxidation Photolysis Photolysis Ornipressin->Photolysis Peptide_Fragments Peptide Fragments Hydrolysis->Peptide_Fragments Deamidated_Products Deamidated Products Hydrolysis->Deamidated_Products Sulfoxides Disulfide Sulfoxides/ Sulfones Oxidation->Sulfoxides Cleaved_Disulfide Cleaved Disulfide Bond Photolysis->Cleaved_Disulfide Modified_Aromatics Modified Aromatic Residues Photolysis->Modified_Aromatics

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Ornipressin Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, RT) Stock_Solution->Base Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (Solid & Solution) Stock_Solution->Thermal Photo Photolytic (UV & Fluorescent) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation & Identify Products HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

Troubleshooting_Guide Start Unexpected Peak in HPLC Chromatogram Check_Blank Inject Blank (Solvent/Mobile Phase) Start->Check_Blank Peak_Present_Blank Peak Present? Check_Blank->Peak_Present_Blank Contamination Source of Contamination: - Solvent - Glassware - System Carryover Peak_Present_Blank->Contamination Yes Peak_Not_Present_Blank Peak Not Present Peak_Present_Blank->Peak_Not_Present_Blank No Check_Control Inject Unstressed Control Sample Peak_Not_Present_Blank->Check_Control Peak_Present_Control Peak Present? Check_Control->Peak_Present_Control Impurity Potential Impurity in Starting Material Peak_Present_Control->Impurity Yes Degradation_Product Likely Degradation Product. Proceed with characterization. Peak_Present_Control->Degradation_Product No

Caption: Troubleshooting unexpected peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy. What should I do?

A1: Cloudiness may indicate poor solubility or precipitation. Ensure that the solvent is appropriate and of high purity. You can try gentle warming or sonication to aid dissolution. If the solution remains cloudy, it may be due to degradation or the formation of aggregates, and it is recommended to prepare a fresh solution.

Q2: I am observing a loss of activity in my this compound sample, but the HPLC peak area remains the same. What could be the cause?

A2: This could be due to the formation of an isomeric or epimeric form of the peptide that is not resolved from the main peak under your current HPLC conditions but has reduced or no biological activity. It could also be due to subtle conformational changes. Consider using a higher resolution column or a different chromatographic method (e.g., different mobile phase or gradient) to attempt to separate these species. Mass spectrometry could also be used to check for any mass changes.

Q3: How can I prevent the oxidation of the disulfide bridge in my this compound samples?

A3: To minimize oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals and ensure that all solvents are degassed. Storing solutions at lower temperatures and protecting them from light will also help to slow down oxidative processes.

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term storage, it is best to store this compound as a crystalline solid at -20°C or -80°C in a tightly sealed container. If you need to store it in solution, prepare aliquots in an appropriate solvent (like DMSO), and store them at -80°C to minimize freeze-thaw cycles.

Q5: The retention time of my this compound peak is shifting between injections. What could be the problem?

A5: Retention time shifts can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Consider replacing the column if it is old or has been used extensively.

  • System Pressure Fluctuations: Check for leaks in the HPLC system.

Avoiding off-target effects of Ornipressin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Ornipressin in cell-based assays while avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ornipressin?

Ornipressin is a synthetic analog of the natural hormone vasopressin.[1][2] Its primary on-target effect is potent vasoconstriction, mediated through its activity as an agonist at the vasopressin V1a receptor.[3][4] Binding of Ornipressin to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

Q2: What is the selectivity profile of Ornipressin for vasopressin receptor subtypes?

Ornipressin is an agonist for the vasopressin V1a receptor. It also exhibits activity at the V2 receptor, and to a lesser extent, the V1b and oxytocin receptors. Understanding this selectivity profile is crucial for interpreting experimental results and identifying potential off-target effects.

Q3: What are the potential off-target effects of Ornipressin in cell-based assays?

Potential off-target effects of Ornipressin in cell-based assays stem from its activity at receptors other than the intended V1a receptor. These may include:

  • V2 Receptor Activation: In cells expressing the V2 receptor, Ornipressin can stimulate the Gs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). This can confound assays designed to measure V1a-mediated calcium signaling.

  • V1b Receptor Activation: Although Ornipressin has lower potency at the V1b receptor, in systems with high V1b expression, it could elicit a calcium response, similar to V1a activation.

  • Oxytocin Receptor Activation: Ornipressin can also activate the oxytocin receptor, which, like the V1a receptor, is coupled to the Gq/11 pathway and signals through intracellular calcium release.

  • Cardiovascular Effects in Primary Cells: In primary cells with cardiovascular phenotypes, the potent vasoconstrictive properties of Ornipressin can lead to secondary effects not directly related to the signaling pathway under investigation.

Troubleshooting Guide

This guide addresses common issues encountered when using Ornipressin in cell-based assays.

Issue Potential Cause Recommended Solution
Unexpected increase in cAMP levels in a V1a receptor assay. The cell line used may co-express the V2 receptor, leading to an off-target response.1. Characterize Receptor Expression: Profile your cell line for the expression of V1a, V1b, and V2 receptors using techniques like qPCR or Western blotting.2. Use a Selective V2 Antagonist: Include a selective V2 receptor antagonist (e.g., Tolvaptan) as a negative control to block the cAMP response and confirm it as an off-target effect.
Observed cellular response is not completely blocked by a selective V1a receptor antagonist. The response may be a composite of on-target V1a activation and off-target activation of V1b or oxytocin receptors.1. Perform Antagonist Titration: Conduct a dose-response experiment with a selective V1a antagonist (e.g., SR 49059) to ensure complete blockade of the V1a receptor.2. Use Additional Selective Antagonists: Employ selective antagonists for the V1b and oxytocin receptors to determine their contribution to the overall response.
High background or inconsistent results in calcium mobilization assays. 1. Cell Health and Density: Inconsistent cell health, passage number, or plating density can lead to variability.2. Compound Precipitation: Ornipressin, being a peptide, may be prone to precipitation at high concentrations or in certain buffers.1. Standardize Cell Culture: Maintain a consistent cell passage number and ensure optimal cell health and confluency at the time of the assay.2. Ensure Solubility: Prepare fresh Ornipressin solutions and visually inspect for any precipitation. Consider using a buffer known to maintain peptide solubility.
Cytotoxicity observed at higher concentrations of Ornipressin. Prolonged and excessive vasoconstriction in certain primary cell types can lead to ischemia-like conditions and subsequent cell death.1. Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time that elicits the desired on-target effect without causing cytotoxicity.2. Use a Viability Assay: Concurrently run a cell viability assay to monitor the health of the cells during the experiment.

Data Presentation

Table 1: In Vitro Activity of Ornipressin at Human Vasopressin and Oxytocin Receptors

This table summarizes the functional potency (EC50) of Ornipressin at different G-protein coupled receptors. The data is based on a reporter gene assay in HEK293 cells expressing the respective human receptors.

ReceptorSignaling PathwayAgonistEC50 (nM)Reference
Vasopressin V1a Gq/11 (Calcium Mobilization)Ornipressin0.69
Vasopressin V2 Gs (cAMP Accumulation)Ornipressin0.45
Vasopressin V1b Gq/11 (Calcium Mobilization)Ornipressin7.5
Oxytocin Gq/11 (Calcium Mobilization)Ornipressin71

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for V1a Receptor Activation

This protocol is designed to measure the increase in intracellular calcium following the activation of the V1a receptor by Ornipressin.

Materials:

  • Cells expressing the human V1a receptor (e.g., HEK293-V1a stable cell line)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Ornipressin stock solution

  • Selective V1a receptor antagonist (e.g., SR 49059) for control experiments

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the V1a-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye in the assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of Ornipressin in the assay buffer. For antagonist controls, pre-incubate the cells with the selective V1a antagonist for 15-30 minutes before adding Ornipressin.

  • Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Initiate the reading and then add the Ornipressin dilutions to the wells.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the Ornipressin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay for V2 Receptor Activation

This protocol measures the increase in intracellular cAMP levels following the activation of the V2 receptor, a potential off-target effect of Ornipressin.

Materials:

  • Cells expressing the human V2 receptor (e.g., CHO-K1-V2 stable cell line)

  • White, opaque 96-well or 384-well microplates

  • cAMP assay kit (e.g., HTRF, LANCE, or luminescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Ornipressin stock solution

  • Selective V2 receptor agonist (e.g., Desmopressin) as a positive control

  • Plate reader compatible with the chosen cAMP assay technology

Procedure:

  • Cell Plating: Seed the V2-expressing cells into the microplates and incubate overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of Ornipressin or the positive control (Desmopressin) to the wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Ornipressin_Signaling_Pathways cluster_V1a V1a Receptor (On-Target) cluster_V2 V2 Receptor (Off-Target) Ornipressin_V1a Ornipressin V1aR V1a Receptor Ornipressin_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2_V1a PIP2 PLC->PIP2_V1a hydrolyzes IP3_V1a IP3 PIP2_V1a->IP3_V1a DAG_V1a DAG PIP2_V1a->DAG_V1a Ca_V1a Ca²⁺ Release IP3_V1a->Ca_V1a PKC_V1a PKC Activation DAG_V1a->PKC_V1a Response_V1a Vasoconstriction Ca_V1a->Response_V1a Ornipressin_V2 Ornipressin V2R V2 Receptor Ornipressin_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_V2 Antidiuresis PKA->Response_V2

Caption: Signaling pathways of Ornipressin at V1a (on-target) and V2 (off-target) receptors.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay (V1a) cluster_cAMP cAMP Accumulation Assay (V2) Plate_Cells_Ca 1. Plate V1a-expressing cells Load_Dye 2. Load with calcium-sensitive dye Plate_Cells_Ca->Load_Dye Wash_Cells_Ca 3. Wash cells Load_Dye->Wash_Cells_Ca Add_Ornipressin_Ca 4. Add Ornipressin Wash_Cells_Ca->Add_Ornipressin_Ca Measure_Fluorescence 5. Measure fluorescence kinetics Add_Ornipressin_Ca->Measure_Fluorescence Plate_Cells_cAMP 1. Plate V2-expressing cells Add_PDEi 2. Add PDE inhibitor Plate_Cells_cAMP->Add_PDEi Add_Ornipressin_cAMP 3. Add Ornipressin Add_PDEi->Add_Ornipressin_cAMP Incubate 4. Incubate Add_Ornipressin_cAMP->Incubate Measure_cAMP 5. Lyse and measure cAMP Incubate->Measure_cAMP

Caption: Experimental workflows for calcium mobilization and cAMP accumulation assays.

Troubleshooting_Logic Start Unexpected Result in Ornipressin Assay Check_Receptor Is the response mediated by the target receptor? Start->Check_Receptor Use_Antagonist Use selective antagonist for the target receptor Check_Receptor->Use_Antagonist Yes Off_Target Suspect off-target effect Check_Receptor->Off_Target No Response_Blocked Response Blocked? Use_Antagonist->Response_Blocked On_Target Issue is likely on-target (e.g., concentration, kinetics) Response_Blocked->On_Target Yes Response_Blocked->Off_Target No Profile_Cells Characterize receptor expression profile (V1a, V1b, V2, OTR) Off_Target->Profile_Cells Use_Off_Target_Antagonist Use selective antagonists for suspected off-target receptors Profile_Cells->Use_Off_Target_Antagonist Identify_Off_Target Identify contributing off-target receptor Use_Off_Target_Antagonist->Identify_Off_Target

References

Optimizing Ornipressin acetate concentration for maximal vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ornipressin acetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in your research on optimizing this compound concentration for maximal vasoconstriction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ornipressin-induced vasoconstriction?

Ornipressin is a synthetic analogue of vasopressin and exerts its potent vasoconstrictive effects primarily by acting as an agonist at the vasopressin V1a receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells.[1][2] Binding of Ornipressin to the V1a receptor initiates a downstream signaling cascade that results in smooth muscle contraction and vasoconstriction.[1]

The key steps in the signaling pathway are:

  • Receptor Binding: Ornipressin binds to the V1a receptor on vascular smooth muscle cells.

  • G-Protein Activation: This binding activates the Gq/11 protein complex.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of myosin light chain kinase, phosphorylation of myosin, and subsequent contraction of the smooth muscle cell, resulting in vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Leads to

Caption: Ornipressin V1a receptor signaling pathway in vascular smooth muscle.
Q2: What is the optimal concentration of this compound for achieving maximal vasoconstriction?

The optimal concentration for maximal vasoconstriction is tissue-dependent and must be determined experimentally by generating a cumulative concentration-response curve. There is no single universal concentration, as potency (EC50) can vary between different vascular beds (e.g., aorta vs. mesenteric arteries). However, published studies provide a guidance range for constructing these curves.

The goal is to identify the top of the "S-shaped" dose-response curve, where further increases in concentration produce no greater contractile response.

Data Presentation: Ornipressin Concentration-Response Data

CompoundTissue/ModelConcentration Range TestedObserved Effect
OrnipressinIsolated guinea pig hearts0.05 - 1.0 IU/LConcentration-dependent decrease in coronary flow.
Arginine Vasopressin*Isolated rat abdominal aorta10⁻¹³ - 3 x 10⁻⁵ MElicited maximal isometric contractile tension.

Note: Arginine vasopressin is a closely related compound, and its effective concentration range can be a useful starting point for Ornipressin experiments.

Experimental Protocol: Determining Optimal Concentration

This protocol outlines the use of a wire myograph to generate a cumulative concentration-response curve for this compound using isolated arterial rings. Wire myography is a standard in vitro technique for assessing the contractility of small blood vessels.

Experimental_Workflow cluster_prep Preparation cluster_setup Setup & Equilibration cluster_exp Experiment cluster_analysis Data Analysis A1 Tissue Dissection (e.g., rat mesenteric artery) A2 Cut into 2 mm Rings A1->A2 A3 Mount Rings on Myograph Wires A2->A3 B1 Place in Organ Bath (PSS at 37°C, 95% O₂/5% CO₂) A3->B1 B2 Equilibrate (~40-60 min) B1->B2 B3 Normalize Tension (Determine optimal resting tension) B2->B3 C1 Viability Test (High K⁺ solution challenge) B3->C1 C2 Cumulative Addition of This compound (Logarithmic increments) C1->C2 C3 Record Isometric Tension C2->C3 D1 Plot Concentration vs. Response C3->D1 D2 Calculate EC50 and Emax D1->D2

Caption: Experimental workflow for a wire myograph vasoconstriction assay.
Detailed Methodology

  • Solution Preparation : Prepare a Physiological Saline Solution (PSS), such as Krebs-Henseleit solution, containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and Glucose 11. Ensure the solution is continuously aerated with carbogen (95% O₂ / 5% CO₂) to maintain a pH of ~7.4.

  • Tissue Dissection and Mounting :

    • Humanely euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric resistance artery) and place it in cold PSS.

    • Under a dissection microscope, clean the artery of surrounding adipose and connective tissue.

    • Cut the artery into 2 mm-long rings. Take extreme care not to damage the endothelium.

    • Mount the arterial ring by threading two fine tungsten wires (typically 40 µm) through its lumen.

    • Attach the wires to the jaws of the wire myograph chamber—one fixed and one connected to a force transducer.

  • Equilibration and Normalization :

    • Submerge the mounted ring in the organ bath chamber filled with PSS, maintained at 37°C and bubbled with carbogen.

    • Allow the tissue to equilibrate for at least 40-60 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal active tension development can be recorded. This involves stepwise stretching of the vessel and challenging it with a high-potassium solution until a peak in contractile response is identified.

  • Viability and Endothelial Integrity Check :

    • To test tissue viability, challenge the rings with a high-potassium PSS (KPSS, where NaCl is replaced with an equimolar amount of KCl). A robust contraction confirms the smooth muscle is healthy.

    • Wash the tissue with PSS and allow it to return to baseline.

    • (Optional but recommended) To check endothelial integrity, pre-constrict the vessel with an agent like phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a healthy endothelium.

  • Cumulative Concentration-Response Curve :

    • After washing out the test agents and allowing the tissue to return to baseline, begin the cumulative addition of this compound.

    • Start with a low concentration (e.g., 10⁻¹² M) and increase in logarithmic increments (e.g., to 10⁻¹¹ M, 10⁻¹⁰ M, and so on) up to a concentration where a plateau in the contractile response is observed (e.g., 10⁻⁵ M).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis :

    • Record the isometric tension (in mN) at each concentration.

    • Normalize the data, typically by expressing the contraction as a percentage of the maximal response to KPSS.

    • Plot the log concentration of this compound against the response.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Troubleshooting Guide

Q3: Troubleshooting: Why am I not observing a significant vasoconstrictive effect?
Potential Cause Troubleshooting Steps
Degraded this compound Ensure the compound is stored correctly (check manufacturer's instructions). Prepare fresh stock solutions for each experiment. Peptides can be sensitive to freeze-thaw cycles.
Damaged Vascular Tissue The dissection and mounting process is delicate. Overstretching or touching the vessel intima can damage smooth muscle cells or the endothelium. Review and refine your dissection technique.
Incorrect Buffer/PSS Composition Verify the pH (~7.4), temperature (37°C), and ionic composition of your PSS. Ensure continuous and adequate aeration with 95% O₂ / 5% CO₂. Using 100% O₂ with a bicarbonate buffer will alter the pH.
Non-Viable Tissue Always perform a "wake-up" challenge with a high-potassium solution (KPSS) after equilibration. If the tissue does not contract robustly, it is not viable and should be discarded.
Incorrect Drug Concentration Double-check all dilution calculations. A simple calculation error can lead to concentrations that are too low to elicit a response.
Q4: Troubleshooting: My results show high variability between samples. What are the common causes?
Potential Cause Troubleshooting Steps
Inconsistent Normalization The normalization procedure to set the baseline passive tension is critical. Inconsistent tension between vessel rings will lead to high variability in contractile responses. Ensure you follow a standardized normalization protocol for every ring.
Variability in Tissue Source Biological variability is inherent. Differences in animal age, weight, or health status can affect vascular reactivity. Use animals from a consistent source and age range.
Inconsistent Dissection Ensure arterial rings are cut to a consistent length (e.g., 2 mm). Take rings from the same anatomical location for each experiment (e.g., the thoracic vs. abdominal aorta can have different properties).
Inadequate Equilibration Time Allowing insufficient time for the tissue to equilibrate in the organ bath can lead to unstable and variable responses. A minimum of 40-60 minutes is recommended.
Bubbling/Aeration Issues Ensure the carbogen is bubbling adequately and consistently in all chambers. This provides oxygen and mixes the drug additions. Check that the aerator is not blocked.

References

Troubleshooting Ornipressin acetate in vivo experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ornipressin Acetate In Vivo Research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as POR-8) is a synthetic peptide analogue of the natural hormone vasopressin.[1][2] Its primary mechanism of action is potent vasoconstriction, mediated by its function as a selective agonist for the vasopressin V1a receptor.[1][3] These receptors are located on vascular smooth muscle cells.[1] Binding of Ornipressin to V1a receptors activates a G-protein coupled signaling cascade, leading to increased intracellular calcium and subsequent smooth muscle contraction, which narrows blood vessels and increases systemic vascular resistance.

Q2: What are the expected hemodynamic responses following this compound administration in vivo?

The primary response is a dose-dependent increase in systolic and diastolic blood pressure. Due to baroreceptor reflex mechanisms, this pressor effect is often accompanied by a significant decrease in heart rate (reflex bradycardia) and a reduction in cardiac output. A marked increase in total peripheral resistance is the direct cause of the blood pressure elevation. At higher doses, a decrease in myocardial contractility and coronary blood flow may also be observed.

Q3: What is the recommended solvent and storage for this compound?

This compound is typically supplied as a crystalline solid which is stable for years when stored at -20°C. For experiments, stock solutions can be made in DMSO (approx. 10 mg/mL) or directly in aqueous buffers like PBS (pH 7.2) (approx. 20 mg/mL). It is recommended to prepare fresh aqueous solutions for each experiment, as storing aqueous solutions for more than one day is not advised. For in vivo use, further dilutions should be made in isotonic saline.

Q4: Can I administer this compound repeatedly in the same animal?

While possible, repeated administration may lead to tachyphylaxis, a phenomenon where the response to the drug diminishes with subsequent doses. Although more commonly documented for other peptides like angiotensin II, it is a potential source of variability. If the experimental design requires multiple doses, researchers should consider a sufficient washout period or conduct pilot studies to characterize the tachyphylactic response in their specific model.

Troubleshooting Experimental Variability

This guide addresses common issues that can lead to inconsistent or unexpected results in in vivo experiments with this compound.

Issue 1: Inconsistent or Weaker-Than-Expected Pressor Response

Possible Cause 1: Drug Preparation and Stability

  • Question: Was the this compound solution prepared fresh?

  • Troubleshooting: Ornipressin in aqueous solution can degrade. It is recommended to prepare solutions fresh for each experiment and avoid storing them for more than one day. Ensure the compound was fully dissolved. For organic stock solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant in the administered dose, as solvents can have physiological effects.

Possible Cause 2: Anesthetic Interference

  • Question: What type of anesthesia is being used?

  • Troubleshooting: Anesthetic agents significantly impact hemodynamic regulation. Most anesthetics reduce the influence of the sympathetic nervous system, increasing reliance on the vasopressinergic system to maintain blood pressure. However, certain inhaled anesthetics (e.g., isoflurane) can impair cerebrovascular autoregulation, which could alter the response compared to total intravenous anesthesia (TIVA) protocols (e.g., midazolam/fentanyl). If variability is high, consider standardizing the anesthetic protocol rigorously or switching to a TIVA regimen, which may better preserve normal physiologic responses.

Possible Cause 3: Animal Strain, Sex, or Health Status

  • Question: Are the experimental animals uniform?

  • Troubleshooting: Baseline cardiovascular function can vary between different animal strains, sexes, and ages. Underlying health conditions can also alter responsiveness. Ensure that all experimental and control animals are well-matched. The presence of other drugs, such as ACE inhibitors, can lead to refractory hypotension that is resistant to standard vasopressors.

Issue 2: Unexpected Cardiovascular Responses (e.g., Severe Bradycardia, Arrhythmias)

Possible Cause 1: Dose is Too High

  • Question: Has a dose-response curve been established for this specific animal model and experimental setup?

  • Troubleshooting: The hemodynamic effects of Ornipressin are strongly dose-dependent. An excessively high dose can cause a dramatic increase in blood pressure, leading to a powerful baroreflex-mediated bradycardia. High doses can also directly cause myocardial depression and reduce coronary blood flow, potentially leading to ischemia and arrhythmias. Perform a dose-response study to identify the optimal dose that achieves the desired pressor effect without severe adverse effects.

Possible Cause 2: Route and Speed of Administration

  • Question: Is the drug being administered as a rapid bolus or a controlled infusion?

  • Troubleshooting: A rapid intravenous bolus will produce a more pronounced and immediate peak effect compared to a slower infusion, increasing the risk of severe reflex bradycardia. If adverse effects are observed, switching from bolus injection to a controlled intravenous infusion can provide a more stable and manageable hemodynamic response.

Quantitative Data Summary

The following tables summarize hemodynamic effects observed in various in vivo studies. Note that experimental conditions (anesthesia, animal model) greatly influence outcomes.

Table 1: Hemodynamic Effects of Ornipressin in Anesthetized Dogs

Parameter Direction of Change Magnitude of Change (Peak Effect) Reference
Systolic Aortic Pressure Increase +29% to +33%
Diastolic Aortic Pressure Increase +37% to +47%
Cardiac Index / Output Decrease -33% to -44%
Total Peripheral Resistance Increase +104% to +159%
Heart Rate Minor Changes Not significant in this model
Myocardial Blood Flow Decrease -30% to -32%
Coronary Vascular Resistance Increase +97% to +112%

Data derived from studies using an intravenous bolus of 0.03 U/kg Ornipressin in enflurane-anesthetized mongrel dogs.

Table 2: Comparative Effects of Vasopressin Analogues in Conscious Dogs

Drug (10 ng/kg/min infusion) Mean Arterial Pressure (MAP) Total Peripheral Resistance (TPR) Cardiac Output (CO) Heart Rate (HR) Reference
Arginine Vasopressin (AVP) Increase Increase Decrease Decrease
Phe²Orn⁸OT (Selective V1 Agonist) Increase Increase Decrease Decrease

This study highlights that selective V1a agonism, characteristic of Ornipressin, drives the pressor and negative chronotropic/inotropic effects.

Experimental Protocols & Methodologies

General Protocol for In Vivo Hemodynamic Assessment

This is a generalized methodology synthesized from common practices. Researchers must adapt it to their specific institutional guidelines and experimental needs.

  • Animal Preparation:

    • Select healthy, age- and weight-matched animals for all groups.

    • Anesthetize the animal using a standardized protocol (e.g., isoflurane induction/maintenance or intravenous anesthetic infusion). Monitor depth of anesthesia continuously.

    • Intubate and mechanically ventilate the animal to maintain stable blood gases.

  • Surgical Instrumentation:

    • Cannulate a major artery (e.g., femoral or carotid artery) with a pressure transducer-linked catheter to continuously monitor arterial blood pressure.

    • Cannulate a major vein (e.g., jugular or femoral vein) for intravenous drug administration.

    • For advanced monitoring, place a thermodilution catheter (e.g., via the right carotid artery into the left ventricle) to measure cardiac output.

  • Stabilization and Baseline Recording:

    • Allow the animal to stabilize after instrumentation for at least 30 minutes until hemodynamic parameters (blood pressure, heart rate) are steady.

    • Record baseline data for a minimum of 15-20 minutes before any intervention.

  • Drug Administration:

    • Prepare this compound solution in sterile isotonic saline on the day of the experiment.

    • Administer the drug as either a controlled intravenous infusion using a syringe pump or as a precise bolus injection, followed by a saline flush.

  • Data Acquisition and Analysis:

    • Continuously record all hemodynamic parameters throughout the experiment.

    • Measure the peak response for each parameter and the duration of the effect.

    • Express data as absolute values or as a percentage change from the stable baseline period.

Visualizations

Signaling Pathway

Ornipressin_Signaling Ornipressin Ornipressin acetate V1aR V1a Receptor Ornipressin->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to Receptor Ca_Release ↑ Intracellular [Ca2+] Ca_Store->Ca_Release Releases Ca2+ Contraction Vascular Smooth Muscle Contraction Ca_Release->Contraction Induces

Caption: V1a receptor signaling cascade activated by Ornipressin.

Experimental Workflow and Variability Checkpoints

Troubleshooting_Workflow cluster_prep Pre-Experiment Phase cluster_exp Execution Phase cluster_analysis Analysis Phase P1 Animal Selection (Strain, Sex, Age) C1 Variability Source: Genetic Background, Concurrent Meds? P1->C1 P2 Drug Preparation C2 Variability Source: Fresh Solution? Correct Solvent? P2->C2 C1->P2 E1 Anesthesia & Instrumentation C2->E1 C3 Variability Source: Anesthetic Type? Stable Vitals? E1->C3 E2 Baseline Recording E3 Drug Administration E2->E3 C4 Variability Source: Bolus vs. Infusion? Dose Calculation? E3->C4 C3->E2 A1 Data Acquisition C4->A1 A2 Result Interpretation A1->A2 C5 Outcome: Consistent & Expected? A2->C5 C5->P1 No - Review All Checkpoints Success Experiment Complete C5->Success Yes

Caption: Key checkpoints for minimizing variability in in vivo experiments.

References

Ornipressin acetate side effects and toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornipressin acetate in animal models.

Troubleshooting Guides

Q1: I am observing a more significant increase in blood pressure in my rat model than expected. What could be the cause?

A1: Several factors could contribute to an exaggerated hypertensive response to this compound. Consider the following:

  • Anesthesia: The type of anesthetic used can influence the cardiovascular response. Some anesthetics may sensitize the cardiovascular system to the effects of vasopressors. In conscious animals, ornipressin has been shown to produce a pressor response, while in anesthetized animals, it can cause a depressor response.

  • Animal Strain: Different rat strains can exhibit varying sensitivities to cardiovascular drugs. Ensure you are using the appropriate and a consistent strain for your study.

  • Dosage and Administration: Double-check your dosage calculations and the concentration of your this compound solution. Ensure the administration (e.g., intravenous bolus vs. infusion) is consistent with your protocol, as this can significantly impact the hemodynamic response. A dose of 0.1 nmol/kg in rats has been shown to increase arterial blood pressure.[1][2]

  • Underlying Conditions: Pre-existing cardiovascular conditions in the animal model, even if subclinical, could potentiate the hypertensive effects of ornipressin.

Q2: My experimental animals are showing signs of cardiac distress, such as arrhythmias, after this compound administration. How should I proceed?

A2: Cardiac distress is a known potential side effect of ornipressin due to its potent vasoconstrictive properties.[3] Immediate steps and considerations include:

  • Monitoring: Continuously monitor vital signs, including ECG, heart rate, and blood pressure.

  • Dosage Reduction: If the protocol allows, consider reducing the dose or the rate of infusion to mitigate the adverse effects.

  • Therapeutic Intervention: In some experimental setups, co-administration of a vasodilator like nitroglycerin has been explored to counteract the vasoconstrictive effects of ornipressin. However, it's important to note that while nitroglycerin can abolish peripheral vascular effects, it may not affect the reduction in coronary blood flow induced by ornipressin.[4]

  • Protocol Review: Re-evaluate your experimental protocol to determine if the dosage is appropriate for the specific animal model and experimental conditions.

Q3: I am not observing the expected level of vasoconstriction in my animal model. What are the possible reasons?

A3: A reduced vasoconstrictive response could be due to several factors:

  • Drug Integrity: Ensure the this compound is stored correctly and has not degraded. It should be stored at -20°C.[1] Prepare fresh solutions for each experiment.

  • Receptor Desensitization: Prolonged or repeated administration of vasopressin analogs can sometimes lead to receptor desensitization.

  • Animal Model: The specific vascular bed being studied and the animal species can influence the magnitude of the vasoconstrictive response.

  • Anesthesia: As mentioned previously, the anesthetic regimen can significantly alter cardiovascular responses.

Frequently Asked Questions (FAQs)

Cardiovascular Side Effects

Q4: What are the most commonly reported cardiovascular side effects of this compound in animal models?

A4: The most prominent side effects are related to its potent vasoconstrictive action. In animal models, particularly dogs, ornipressin administration has been shown to cause a sharp rise in arterial blood pressure (both systolic and diastolic). This is often accompanied by a decrease in myocardial contractility, leading to compromised left ventricular function. Other reported effects include a marked decrease in cardiac output and a significant increase in total peripheral resistance.

Q5: Is there quantitative data available on the hemodynamic effects of this compound in animal models?

A5: Yes, studies in anesthetized mongrel dogs have provided specific quantitative data on the hemodynamic changes following an intravenous bolus of ornipressin (0.03 U/kg). The significant maximum changes typically occur within 3-5 minutes after administration.

Table 1: Hemodynamic Effects of Ornipressin (0.03 U/kg IV Bolus) in Anesthetized Dogs

ParameterDirection of ChangeMagnitude of Change
Systolic Arterial PressureIncrease~33%
Diastolic Arterial PressureIncrease~39%
Cardiac OutputDecrease~44%
Total Peripheral ResistanceIncrease~159%
Ejection FractionDecrease~35%
Left Ventricular End-diastolic PressureIncrease~68%
Myocardial Blood FlowDecrease~32%
Coronary Vascular ResistanceIncrease~112%

Q6: What experimental protocol is typically used to assess the cardiovascular side effects of this compound in dogs?

A6: A common experimental setup involves the following:

  • Animal Model: Anesthetized closed-chest mongrel dogs are frequently used.

  • Anesthesia: A combination of N2O/O2 and an inhalant anesthetic like enflurane is often administered.

  • Instrumentation: Saline-filled catheters are used for measuring intravascular pressures. A tip catheter manometer monitors left ventricular pressure changes (dP/dt). Cardiac output is determined using thermodilution, and coronary sinus blood flow can be measured with a Pitot catheter.

  • Procedure: After recording baseline values, a bolus injection of ornipressin (e.g., 0.03 U/kg) is administered intravenously. Hemodynamic changes are then monitored for a set period, often around 90 minutes, at fixed time intervals.

  • Data Analysis: Statistical analysis, such as analysis of variance for repeated measures, is used to determine the significance of the observed changes.

Other Potential Side Effects

Q7: Are there any reported non-cardiovascular side effects of this compound in animal models?

A7: While the primary focus of many animal studies has been on cardiovascular effects, other potential side effects have been noted, mainly extrapolated from the known effects of vasopressin analogs. These can include:

  • Gastrointestinal Symptoms: Nausea, vomiting, and abdominal pain are potential side effects.

  • Renal Effects: Ornipressin can affect kidney function, and caution is advised in subjects with renal impairment. It has a minor effect on V2 receptors, which can lead to water reabsorption.

  • Allergic Reactions: Although considered rare, hypersensitivity reactions are a possibility.

  • Hyponatremia: Prolonged use may lead to low sodium levels in the blood.

Toxicity

Q8: What is the LD50 of this compound in common animal models like rats and mice?

A8: Based on a comprehensive search of publicly available scientific literature, specific LD50 values for this compound in animal models have not been reported. General safety data sheets indicate that the substance should be considered hazardous until more information is available.

Q9: Is there any information on the genotoxicity of this compound from studies like the Ames test or in vivo micronucleus assays?

A9: There is no specific publicly available data from genotoxicity studies (e.g., Ames test, chromosomal aberration assays, or in vivo micronucleus tests) for this compound. While general information exists on the methodologies of these tests, the results for this specific compound are not detailed in the available literature.

Q10: Have any reproductive or developmental toxicity studies been conducted for this compound in animal models?

A10: Similar to other specific toxicity data, there is a lack of publicly available information on reproductive and developmental toxicity studies for this compound. Studies on other vasopressin analogs suggest that high levels of vasopressin could potentially affect fertility and embryo development, but specific data for ornipressin is not available.

Visualizations

G Ornipressin This compound V1aR V1a Receptor (Vascular Smooth Muscle) Ornipressin->V1aR Binds to Gq_protein Gq Protein Activation V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Activation Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to

Caption: this compound V1a Receptor Signaling Pathway.

G Animal_Prep Animal Preparation (e.g., Anesthetized Dog) Instrumentation Instrumentation (Catheters, ECG, etc.) Animal_Prep->Instrumentation Baseline Baseline Data Collection Instrumentation->Baseline Drug_Admin This compound Administration (e.g., IV Bolus) Baseline->Drug_Admin Data_Acquisition Continuous Hemodynamic Data Acquisition Drug_Admin->Data_Acquisition Data_Analysis Data Analysis (Statistical Comparison) Data_Acquisition->Data_Analysis Results Evaluation of Cardiovascular Side Effects Data_Analysis->Results

Caption: Experimental Workflow for Cardiovascular Assessment.

References

Ornipressin Acetate in PBS: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Ornipressin acetate in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in PBS?

A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 20 mg/mL.[1][2][3][4] It is important to note that this is an approximate value and can be influenced by the specific composition and temperature of the PBS solution.

Q2: My this compound precipitated immediately upon addition to PBS. What is the likely cause?

A2: Immediate precipitation upon adding this compound to PBS is often due to issues with the initial dissolution process. This can be caused by localized high concentrations of the peptide before it has a chance to fully dissolve. The pH of the PBS and the temperature can also play a significant role.

Q3: Can the temperature of the PBS affect the solubility of this compound?

A3: Yes, temperature can affect solubility. While gently warming the solution can sometimes help dissolve peptides, it is crucial to be cautious as excessive heat can lead to degradation of the peptide.[5] For this compound, it is recommended to perform dissolution at room temperature.

Q4: Is it advisable to store this compound in a PBS solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day. For longer-term storage, it is best to store this compound as a crystalline solid at -20°C, where it is stable for at least four years. If you must store a solution, prepare it fresh and use it as soon as possible.

Q5: Can I use an organic solvent to aid in dissolving this compound before adding it to PBS?

A5: Yes, this is a common strategy for peptides that are difficult to dissolve in aqueous buffers. This compound is soluble in DMSO at approximately 10 mg/mL. A recommended method is to first dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to the PBS with gentle vortexing.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound in PBS.

Issue 1: this compound does not fully dissolve in PBS.
  • Possible Cause 1: Concentration is too high. You may be attempting to prepare a solution that is above the solubility limit of this compound in PBS.

    • Solution: Prepare a more dilute solution. Refer to the solubility data table below.

  • Possible Cause 2: Inadequate mixing. The peptide may not have been given enough time or agitation to dissolve completely.

    • Solution: Vortex the solution for a few minutes. Sonication can also be used to aid dissolution.

  • Possible Cause 3: Incorrect pH of PBS. The solubility of peptides is pH-dependent.

    • Solution: Ensure your PBS is at the correct pH (typically 7.2-7.4).

Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
  • Possible Cause 1: Solution instability. Aqueous solutions of this compound are not stable for long periods.

    • Solution: Prepare the solution fresh before each experiment. Avoid storing the solution.

  • Possible Cause 2: Temperature fluctuations. Changes in temperature during storage (e.g., moving from room temperature to 4°C) can affect solubility.

    • Solution: If short-term storage is unavoidable, keep the solution at a constant temperature.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
PBS (pH 7.2)~20 mg/mL
DMSO~10 mg/mL

Table 2: Key Properties of this compound

PropertyValue
Molecular Weight1042.2 g/mol
FormCrystalline solid
Long-term Storage-20°C
Solid Form Stability≥ 4 years

Experimental Protocols

Protocol 1: Direct Dissolution of this compound in PBS

This protocol is suitable for preparing concentrations at or below the known solubility limit.

  • Bring the this compound vial and the PBS to room temperature.

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of PBS to the vial to achieve the target concentration.

  • Vortex the solution gently for 2-3 minutes until the solid is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, the solution can be centrifuged to pellet any undissolved material.

  • Use the freshly prepared solution immediately.

Protocol 2: Dissolution of this compound in PBS using a Co-solvent (DMSO)

This protocol is recommended for higher concentrations or if direct dissolution proves difficult.

  • Bring the this compound vial, DMSO, and PBS to room temperature.

  • Add a minimal amount of DMSO to the weighed this compound to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex the DMSO stock solution until the peptide is fully dissolved.

  • While gently vortexing the PBS, slowly add the DMSO stock solution dropwise to the PBS to reach the final desired concentration.

  • Ensure the final concentration of DMSO is low (typically <1%) to avoid any potential effects on downstream experiments.

  • Use the freshly prepared solution immediately.

Visualizations

TroubleshootingWorkflow start Start: this compound precipitation in PBS issue Precipitation Observed start->issue check_concentration Is concentration > 20 mg/mL? issue->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_dissolution Was direct dissolution in PBS used? check_concentration->check_dissolution No reduce_concentration->issue use_cosolvent Use Protocol 2: Dissolve in minimal DMSO first, then add to PBS check_dissolution->use_cosolvent Yes check_mixing Was solution vortexed/sonicated? check_dissolution->check_mixing No solution_clear Solution should be clear use_cosolvent->solution_clear mix_thoroughly Vortex for 2-3 mins or sonicate check_mixing->mix_thoroughly No check_storage Was the solution stored? check_mixing->check_storage Yes mix_thoroughly->solution_clear prepare_fresh Prepare solution fresh before use check_storage->prepare_fresh Yes check_storage->solution_clear No prepare_fresh->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_protocol1 Protocol 1: Direct Dissolution cluster_protocol2 Protocol 2: Co-Solvent Method p1_start Weigh this compound p1_add_pbs Add PBS p1_start->p1_add_pbs p1_vortex Vortex until dissolved p1_add_pbs->p1_vortex p1_end Use immediately p1_vortex->p1_end p2_start Weigh this compound p2_add_dmso Add minimal DMSO p2_start->p2_add_dmso p2_vortex_stock Vortex to create stock p2_add_dmso->p2_vortex_stock p2_add_to_pbs Slowly add stock to PBS with vortexing p2_vortex_stock->p2_add_to_pbs p2_end Use immediately p2_add_to_pbs->p2_end start Choose Dissolution Protocol cluster_protocol1 cluster_protocol1 start->cluster_protocol1 For concentrations ≤ 20 mg/mL cluster_protocol2 cluster_protocol2 start->cluster_protocol2 If direct dissolution fails

Caption: Experimental workflows for dissolving this compound.

References

Ornipressin acetate purity and quality control for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and experimental use of Ornipressin acetate.

Purity and Quality Control

This section addresses common questions regarding the assessment of this compound purity and the interpretation of quality control data.

Frequently Asked Questions (FAQs)

Q1: How is the purity of research-grade this compound typically determined?

A1: The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS).[1][2] A purity level of ≥98% is common for research-grade material.[2]

Q2: What are the common impurities that might be present in a sample of this compound?

A2: As a synthetic peptide, this compound may contain several types of impurities stemming from the synthesis process. These can include:

  • Truncated or deleted sequences: Peptides missing one or more amino acid residues.

  • Modified peptides: Oxidation of sensitive residues or incomplete deprotection of side chains.

  • Diastereomeric impurities: Racemization of amino acids during synthesis.

  • Residual solvents and reagents: Trace amounts of chemicals used in the synthesis and purification process.

Q3: How should I interpret the Certificate of Analysis (CoA) for this compound?

A3: The Certificate of Analysis provides crucial information about the quality of a specific batch of this compound. Key parameters to review include:

  • Purity (by HPLC): This indicates the percentage of the intact peptide in the sample.

  • Identity (by Mass Spectrometry): This confirms that the molecular weight of the compound matches that of this compound.

  • Appearance: Typically a white to off-white powder or crystalline solid.[2]

  • Water Content (by Karl Fischer): Peptides are often hygroscopic, and excessive water content can affect accurate weighing and solution concentration.

  • Peptide Content: This value, often determined by nitrogen analysis, gives a more accurate measure of the amount of peptide in the vial, accounting for water and counter-ions.

Key Quality Control Parameters for this compound

ParameterMethodTypical SpecificationPurpose
Purity HPLC/HPLC-MS≥98%To quantify the percentage of the desired peptide.
Identity Mass Spectrometry (MS)Conforms to expected molecular weightTo confirm the chemical structure.
Appearance Visual InspectionWhite to off-white powder/solidTo ensure the material is free from visible contaminants.
Water Content Karl Fischer TitrationTypically <10%To determine the amount of water in the sample.
Peptide Content Amino Acid Analysis or Nitrogen ContentReport valueTo determine the actual amount of peptide, accounting for water and salts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental use of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent or unexpected biological activity Peptide Degradation: Improper storage (temperature, moisture).Store this compound at -20°C in a desiccated environment. Prepare fresh solutions for each experiment.
Incorrect Concentration: Inaccurate weighing due to unaccounted water content or peptide content.Use the peptide content value from the CoA for precise concentration calculations. If unavailable, perform Karl Fischer titration to determine water content.
Low Purity: Presence of impurities that may have antagonistic or agonistic effects.Verify the purity of your batch using HPLC. If purity is below acceptable limits, obtain a new, high-purity lot.
Poor Solubility Incorrect Solvent: Using a solvent in which this compound is not readily soluble.This compound is soluble in water and DMSO. For aqueous buffers, ensure the pH is compatible. Sonication can aid dissolution.
Aggregation: Peptide aggregation can occur at high concentrations or in certain buffers.Prepare stock solutions at a higher concentration in an appropriate solvent (e.g., DMSO) and then dilute into your experimental buffer. Avoid repeated freeze-thaw cycles.
HPLC Analysis Issues: Broad or Tailing Peaks Column Contamination: Buildup of contaminants on the column from previous analyses.Flush the column with a strong solvent.
Inappropriate Mobile Phase: pH of the mobile phase is too close to the pI of the peptide, or the ionic strength is too low.Adjust the pH of the mobile phase. Ensure adequate buffering capacity.
Column Overload: Injecting too much sample onto the column.Reduce the amount of sample injected.
HPLC Analysis Issues: Shifting Retention Times Mobile Phase Instability: Changes in the composition of the mobile phase over time.Prepare fresh mobile phase daily.
Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a constant temperature.
Column Degradation: Loss of stationary phase over time.Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Assessment of this compound

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in water or a suitable buffer.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

3. HPLC-MS Conditions:

  • Mobile Phase A: 0.1% TFA or FA in water

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 280 nm, and Mass Spectrometry (Electrospray Ionization - ESI)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas from the UV chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrometer.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol describes the determination of water content in this compound powder using a volumetric Karl Fischer titrator.

1. Materials and Reagents:

  • Karl Fischer titrator

  • Anhydrous methanol

  • Karl Fischer reagent (e.g., CombiTitrant)

  • This compound sample

  • Water standard for titer determination

2. Titer Determination:

  • Add anhydrous methanol to the titration vessel.

  • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Accurately add a known amount of water standard and titrate to the endpoint.

  • The titer (mg H₂O / mL reagent) is calculated. Repeat for accuracy.

3. Sample Analysis:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Quickly transfer the sample to the conditioned titration vessel.

  • Titrate with the Karl Fischer reagent to a stable endpoint.

  • The volume of reagent consumed is recorded.

4. Calculation: Water Content (%) = (Volume of KF reagent consumed × Titer of KF reagent) / (Weight of sample) × 100

Visualizations

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor (Gq-protein coupled) Ornipressin->V1aR Binds Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction Leads to

Caption: Ornipressin signaling pathway via the V1a receptor.

Purity_Assessment_Workflow start Start: Receive Ornipressin Acetate Sample visual_inspection Visual Inspection (Appearance) start->visual_inspection solubility_test Solubility Test start->solubility_test kf_titration Karl Fischer Titration (Water Content) start->kf_titration hplc_prep Sample Preparation for HPLC-MS start->hplc_prep data_analysis Data Analysis visual_inspection->data_analysis solubility_test->data_analysis kf_titration->data_analysis hplc_ms_analysis HPLC-MS Analysis (Purity & Identity) hplc_prep->hplc_ms_analysis hplc_ms_analysis->data_analysis pass_fail Compare to Specifications data_analysis->pass_fail pass Pass: Release for Research pass_fail->pass Meets Specs fail Fail: Further Investigation pass_fail->fail Does Not Meet Specs

Caption: Workflow for this compound purity assessment.

References

Minimizing myocardial depressive effects of Ornipressin in cardiac studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ornipressin in cardiac studies. The information aims to help minimize the known myocardial depressive effects of this potent vasoconstrictor during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin and how does it work?

Ornipressin (also known as POR-8) is a synthetic analog of the hormone vasopressin.[1][2] It primarily acts as a potent vasoconstrictor by selectively binding to V1a receptors on vascular smooth muscle cells.[3] This binding initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[3]

Q2: What are the expected myocardial depressive effects of Ornipressin in cardiac studies?

Ornipressin is known to cause significant myocardial depression. Researchers should anticipate the following effects:

  • Reduced Cardiac Output: A marked decrease in the heart's pumping capacity.[1]

  • Coronary Vasoconstriction: Narrowing of the coronary arteries, which can lead to reduced myocardial blood flow and oxygen supply.

  • Impaired Left Ventricular Function: This can manifest as a decrease in ejection fraction and an increase in end-diastolic pressure.

  • Bradycardia: A slowing of the heart rate.

Q3: Are there any alternative vasopressors with potentially fewer cardiodepressive effects?

Yes, several alternatives can be considered, depending on the specific research goals:

  • Norepinephrine: While also a potent vasopressor, it has been shown to have a biphasic effect on coronary circulation and can increase myocardial performance.

  • Selepressin: A selective V1a receptor agonist that has demonstrated superiority to arginine vasopressin and norepinephrine in some septic shock models, with potentially better maintenance of cardiac index.

  • Terlipressin: Another vasopressin analog, however, it also exhibits myocardial depressive effects, though potentially less pronounced than vasopressin.

Troubleshooting Guides

Issue 1: More severe myocardial depression than anticipated.

  • Possible Cause: The dose of Ornipressin may be too high for the specific experimental model.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations for drug concentration and administration volume.

    • Dose-Response Curve: If not already done, perform a dose-response study to determine the optimal concentration of Ornipressin that achieves the desired vasoconstriction without unacceptable levels of cardiac depression.

    • Consider Animal Model: Be aware that different species and even strains can have varying sensitivities to Ornipressin.

Issue 2: Significant reduction in coronary blood flow leading to myocardial ischemia.

  • Possible Cause: Ornipressin's potent vasoconstrictor effect on coronary arteries.

  • Troubleshooting Steps:

    • Co-administration with a Vasodilator: Consider the co-administration of a vasodilator. While studies on nitroglycerin showed it did not reverse Ornipressin-induced coronary effects, exploring other options like calcium channel blockers may be warranted.

    • Calcium Channel Blockers: Pre-treatment or co-infusion with a calcium channel blocker like nifedipine may help to counteract the coronary vasoconstriction. A buccal dose of 10 mg has been used in human studies to prevent coronary vasoconstriction.

    • Monitor Myocardial Oxygenation: Continuously monitor myocardial oxygen saturation to detect the onset of ischemia early.

Issue 3: Unexpected cardiac arrest during the experiment.

  • Possible Cause: Severe myocardial ischemia or arrhythmia induced by Ornipressin.

  • Troubleshooting Steps:

    • Immediate Cessation: Stop the Ornipressin infusion immediately.

    • Cardiopulmonary Resuscitation (CPR): Initiate appropriate CPR protocols for the animal model.

    • Review Protocol: After the event, thoroughly review the experimental protocol, including Ornipressin dosage, rate of administration, and the physiological state of the animal prior to administration.

    • Consider Pre-treatment: In future experiments, consider pre-treatment with anti-arrhythmic agents if appropriate for the study design.

Data Presentation

Table 1: Hemodynamic Effects of Ornipressin in a Canine Model

ParameterChange from Baseline
Systolic Arterial Pressure+33%
Diastolic Arterial Pressure+39%
Cardiac Output-44%
Total Peripheral Resistance+159%
Ejection Fraction-35%
Left Ventricular End-Diastolic Pressure+68%
Myocardial Blood Flow-32%
Coronary Vascular Resistance+112%

Data extracted from a study in anesthetized closed-chest mongrel dogs receiving a bolus injection of 0.03 U/kg Ornipressin.

Table 2: Effects of Terlipressin and Norepinephrine on Isolated Rabbit Hearts

VasopressorEffect on Coronary Blood FlowEffect on Myocardial Performance
Terlipressin (≥30 nM)DecreasedImpaired
Norepinephrine (1-100 nM)Biphasic EffectIncreased

This table provides a qualitative comparison based on an in-vitro study.

Experimental Protocols

Protocol 1: Isolated Heart Perfusion (Langendorff) for Assessing Ornipressin's Direct Cardiac Effects

This protocol is adapted from studies on isolated guinea pig and rabbit hearts.

  • Heart Isolation: Anesthetize the animal (e.g., guinea pig) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. Monitor heart rate and left ventricular pressure.

  • Ornipressin Perfusion: Introduce Ornipressin into the perfusate at the desired concentrations. A range of 0.05 to 1.0 IU/L has been previously studied.

  • Data Acquisition: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Washout: Perfuse with Ornipressin-free buffer to observe any reversal of effects.

Protocol 2: In Vivo Mitigation of Ornipressin's Myocardial Depressive Effects with a Beta-Blocker

This is a generalized protocol based on the principle of autonomic blockade.

  • Animal Preparation: Anesthetize the animal (e.g., rabbit) and instrument for hemodynamic monitoring (e.g., arterial pressure, heart rate, cardiac output).

  • Beta-Blockade: Administer a non-selective beta-blocker such as propranolol. A dose of 1.0 mg/kg intravenously has been used in previous studies.

  • Stabilization: Allow for the effects of the beta-blocker to stabilize (approximately 15-20 minutes).

  • Ornipressin Administration: Administer Ornipressin at the desired dose.

  • Monitoring: Continuously monitor hemodynamic parameters to assess the degree of myocardial depression in the presence of beta-blockade.

Visualizations

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Vasoconstriction Coronary Vasoconstriction & Myocardial Depression Ca_release->Vasoconstriction Leads to

Caption: Ornipressin's V1a Receptor Signaling Pathway.

Experimental_Workflow_Mitigation Start Start Experiment Animal_Prep Animal Preparation (Anesthesia & Instrumentation) Start->Animal_Prep Baseline Record Baseline Hemodynamics Animal_Prep->Baseline Treatment_Group Administer Mitigating Agent (e.g., Beta-blocker) Baseline->Treatment_Group Control_Group Administer Vehicle Baseline->Control_Group Stabilization Stabilization Period Treatment_Group->Stabilization Control_Group->Stabilization Ornipressin_Admin Administer Ornipressin Stabilization->Ornipressin_Admin Monitor Monitor & Record Hemodynamic Changes Ornipressin_Admin->Monitor Analysis Data Analysis & Comparison Monitor->Analysis

Caption: Workflow for Mitigating Ornipressin's Effects.

References

Long-term stability of Ornipressin acetate at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Ornipressin acetate when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1][2][3][4]

Q2: How long can I store this compound as a solid powder at -20°C?

A2: Based on manufacturer information, this compound is stable for at least one to four years when stored as a solid at -20°C.[1] For specific lot stability, it is always recommended to refer to the certificate of analysis provided by the supplier.

Q3: What is the stability of this compound once it is dissolved in a solvent?

A3: Once dissolved, the stability of this compound at -20°C is significantly reduced. Stock solutions in appropriate solvents are generally stable for up to one month. It is advisable to prepare fresh solutions for experiments. Aqueous solutions should be used within the same day.

Q4: What are the signs of degradation I should look for?

A4: Degradation of this compound can be observed as a decrease in purity or the appearance of new peaks when analyzed by High-Performance Liquid Chromatography (HPLC). Physical changes such as discoloration or difficulty in dissolution may also indicate degradation.

Q5: How can I perform a stability study for this compound in my lab?

A5: A stability study involves storing aliquots of this compound at -20°C and testing them at predetermined time points. The stability is typically assessed using a stability-indicating analytical method, such as reverse-phase HPLC, to monitor the purity and detect any degradation products.

Data Presentation: Summary of Manufacturer-Stated Stability

FormulationStorage TemperatureStated Stability
Crystalline Solid-20°C≥ 4 years
Powder-20°C1 year
In Solvent-20°C1 month
Aqueous SolutionNot Recommended for StorageUse within one day

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method for a Peptide like this compound

This protocol describes a general method for assessing the stability of a peptide such as this compound. This is a representative method and may require optimization for specific laboratory conditions and equipment.

1. Objective: To develop and validate a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and resolve it from potential degradation products.

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to 95% A, 5% B

    • 40-45 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: For long-term stability testing, dissolve the this compound sample stored at -20°C in Mobile Phase A to a concentration of 0.1 mg/mL at each time point.

5. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on the reference standard.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2 and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid powder to 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 24 hours.

6. Analysis: Inject the standard solution, the prepared samples from the long-term stability study, and the samples from the forced degradation study into the HPLC system.

7. Data Evaluation:

  • Assess the chromatograms for the appearance of new peaks (degradation products).

  • Calculate the purity of this compound at each time point using the area percentage method.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_standard Prepare Ornipressin Acetate Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_standard->acid Expose to Stress Conditions base Base Hydrolysis (0.1N NaOH, RT) prep_standard->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_standard->oxidation Expose to Stress Conditions thermal Thermal (60°C, Solid) prep_standard->thermal Expose to Stress Conditions hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples data Data Evaluation: Purity & Degradation Profile hplc->data Generate Chromatograms

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

Ornipressin Acetate vs. Vasopressin: A Comparative Analysis of Efficacy on V1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ornipressin acetate and the endogenous hormone vasopressin on V1 vasopressin receptors. The information presented is curated from experimental data to offer an objective analysis for research and drug development applications.

Executive Summary

This compound, a synthetic analog of vasopressin, and vasopressin itself are both potent agonists of the V1a receptor, a G protein-coupled receptor (GPCR) primarily involved in vasoconstriction.[1] While both peptides elicit similar physiological responses through the V1a receptor, their pharmacological profiles, including potency and selectivity, exhibit key differences. This guide delves into the quantitative data from in vitro studies, details the experimental methodologies used to derive this data, and illustrates the common signaling pathway activated by these agonists.

Quantitative Comparison of V1a Receptor Activation

CompoundReceptorParameterValue (nM)Cell LineReference
This compound Human V1aEC500.69HEK293Wisniewski, K., et al. (2011)[2]
Arginine Vasopressin Human V1aEC50~0.24CHOBenchChem (2025)[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Based on the available data, arginine vasopressin appears to be slightly more potent in activating the human V1a receptor than this compound, as indicated by its lower EC50 value. Ornipressin is a synthetic peptide derivative of argipressin where the arginine at position eight is substituted with ornithine.[4][5]

V1a Receptor Signaling Pathway

Both this compound and vasopressin mediate their effects on V1a receptors through the canonical Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, most notably smooth muscle contraction in the vasculature.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor Gq Gq/11 Protein V1a->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulation PKC Protein Kinase C DAG->PKC Activation Ca->PKC Activation Response Cellular Response (e.g., Vasoconstriction) PKC->Response Phosphorylation Cascade Ligand This compound or Vasopressin Ligand->V1a Binding

Figure 1. V1a Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are typically generated using two key in vitro experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound or vasopressin) by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the V1a receptor.

Materials:

  • Receptor Source: Cell membrane preparations from a cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the V1a receptor (e.g., [3H]-SR49059).

  • Test Compounds: this compound and vasopressin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the V1a receptor to a high density.

    • Harvest and homogenize the cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound or vasopressin).

    • Add a fixed concentration of the radioligand.

    • To determine non-specific binding, add a saturating concentration of an unlabeled reference compound.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare V1a Receptor Membrane Homogenate B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Data Analysis: Determine IC50 and Ki D->E

Figure 2. Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like V1a. It is a common method to determine the potency (EC50) of agonists.

Objective: To determine the EC50 of this compound and vasopressin for V1a receptor activation.

Materials:

  • Cells: A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Assay Plate: Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or a Calcium Assay Kit.

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and vasopressin.

  • Fluorescence Plate Reader: With the capability for kinetic reading and automated liquid handling.

Methodology:

  • Cell Plating:

    • Seed the V1a-expressing cells into the assay plates and culture them overnight to form a monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive fluorescent dye, prepared in assay buffer, to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds (this compound and vasopressin) in the assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds to the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the increase in intracellular calcium.

    • Plot the peak fluorescence response as a function of the log concentration of the agonist.

    • Determine the EC50 value from the resulting dose-response curve.

Calcium_Mobilization_Workflow A Plate V1a-expressing Cells B Load Cells with Calcium-sensitive Dye A->B C Add Agonist and Measure Fluorescence Change B->C D Data Analysis: Determine EC50 C->D

Figure 3. Calcium Mobilization Assay Workflow.

Conclusion

Both this compound and vasopressin are effective agonists of the V1a receptor, activating the Gq/11 signaling pathway to induce vasoconstriction. The available data suggests that vasopressin may be slightly more potent than this compound at the human V1a receptor. However, for a definitive comparison of their binding affinities, further studies directly comparing both compounds under identical experimental conditions are warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the study of vasopressin receptor pharmacology and the development of novel V1a receptor-targeting therapeutics.

References

A Comparative Analysis of Ornipressin and Terlipressin in Preclinical Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ornipressin and Terlipressin, two synthetic analogues of vasopressin, with a focus on their application in preclinical septic shock models. The information presented is collated from experimental data to assist researchers in evaluating these vasopressors for further investigation.

Introduction to Ornipressin and Terlipressin

Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation.[1] Vasopressors are critical in managing septic shock by increasing systemic vascular resistance to restore organ perfusion.[1] Ornipressin ([8-Ornithine]-vasopressin) and Terlipressin (triglycyl-lysine-vasopressin) are synthetic analogues of the endogenous hormone arginine vasopressin (AVP).[2][3] Both agents act as potent vasoconstrictors by agonizing vasopressin V1a receptors on vascular smooth muscle cells.[2] Terlipressin functions as a prodrug, gradually releasing the active lysine vasopressin, which gives it a longer half-life compared to other vasopressin analogues. This guide compares their performance based on available data from animal and clinical studies.

Mechanism of Action: V1a Receptor Signaling

Both Ornipressin and Terlipressin exert their primary vasoconstrictive effects through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates the Gq/11 protein, initiating a downstream signaling cascade that results in smooth muscle contraction and an increase in systemic vascular resistance.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Leads to Ornipressin Ornipressin / Terlipressin Ornipressin->V1aR Binds

V1a receptor signaling pathway.

Comparative Experimental Data

Quantitative data from preclinical and clinical studies are summarized below. It is critical to note the absence of direct comparative studies of Ornipressin and Terlipressin in a single, standardized septic shock model. The data for Ornipressin is derived from a non-septic canine model, while Terlipressin data comes from ovine and human septic shock studies.

Table 1: Hemodynamic Effects of Ornipressin (Non-Sepsis Model) vs. Terlipressin (Sepsis Models)
ParameterOrnipressin (i.v. bolus, 0.03 U/kg)Terlipressin (1 mg bolus)Terlipressin (15 µg/kg bolus)
Model Anesthetized DogsHuman Septic ShockEndotoxemic Sheep
Mean Arterial Pressure (MAP) ▲ Increase (+29% to +32%)▲ Increase▲ Significant Increase
Cardiac Index (CI) ▼ Decrease (-33%)▼ Decrease▼ Decrease
Systemic/Peripheral Vascular Resistance ▲ Increase (+104% to +116%)▲ Increase▲ Significant Increase
Heart Rate (HR) No significant change reported▼ DecreaseNo significant change reported
Stroke Volume Index (SVI) ▼ Decrease (-23% to -34%)UnchangedNot Reported

Data presented as percentage change or qualitative effect. Direct statistical comparison is not possible due to different study designs.

Table 2: Organ Function Parameters in Septic Shock Models Treated with Terlipressin
ParameterTerlipressin EffectModelReference
Urine Output ▲ Significantly IncreasedHuman Septic Shock
Creatinine Clearance ▲ Significantly IncreasedHuman Septic Shock
Blood Lactate ▼ Significantly DecreasedHuman Septic Shock
Norepinephrine Requirement ▼ Significantly ReducedHuman Septic Shock
Survival ProlongedOvine Septic Shock

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections describe the protocols used in the key cited studies.

Ornipressin Cardiovascular Study Protocol (Canine Model)
  • Animal Model : 16 anesthetized, closed-chest mongrel dogs.

  • Anesthesia : N₂O/O₂ and enflurane.

  • Intervention : A bolus injection of 0.03 U/kg Ornipressin intravenously.

  • Hemodynamic Monitoring : Saline-filled catheters were used to measure intravascular pressures. Cardiac output was determined using thermodilution, and myocardial blood flow was measured with a Pitot catheter.

  • Data Collection : Hemodynamic and cardiovascular parameters were measured at fixed time intervals for 60 minutes post-injection.

Terlipressin Septic Shock Protocol (Ovine Model)
  • Animal Model : Anesthetized and instrumented ewes/sheep for chronic hemodynamic monitoring.

  • Sepsis Induction : Sepsis was induced by injecting autologous feces into the peritoneal cavity or by continuous infusion of Salmonella typhosa endotoxin. The onset of septic shock was defined as a mean arterial pressure (MAP) below 60 mmHg.

  • Intervention : Animals were randomized to receive either a Terlipressin infusion (e.g., 1 µg/kg/hour) or a bolus (15 µg/kg), an AVP infusion, or a saline vehicle as a control. Concurrently, norepinephrine was titrated to maintain a target MAP of 70 ± 5 mmHg.

  • Hemodynamic Monitoring : A flow-probe was placed around the superior mesenteric artery. Systemic hemodynamics, global oxygen transport, arterial lactate, and gas exchange were monitored hourly.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Sepsis Induction cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Data Collection & Analysis AnimalPrep Animal Instrumentation (e.g., Catheters, Flow Probes) Baseline Baseline Hemodynamic Measurements (BL1) AnimalPrep->Baseline InduceSepsis Induce Sepsis (e.g., Fecal Peritonitis, Endotoxin Infusion) Baseline->InduceSepsis MonitorShock Monitor for Onset of Shock (e.g., MAP < 60 mmHg) InduceSepsis->MonitorShock ShockBaseline Shock Baseline Measurements (BL2) MonitorShock->ShockBaseline Randomize Randomize to Treatment Groups ShockBaseline->Randomize Treat Administer Investigational Drug (Ornipressin / Terlipressin) or Control (Saline) Randomize->Treat Support Provide Supportive Care (e.g., Norepinephrine Titration, Antibiotics, Fluids) Randomize->Support CollectData Continuous Monitoring & Hourly Data Collection Treat->CollectData Analysis Endpoint Analysis (Hemodynamics, Organ Function, Survival) CollectData->Analysis

Typical workflow for a preclinical septic shock model.

Discussion and Conclusion

Available data indicates that both Ornipressin and Terlipressin are potent V1a receptor agonists that effectively increase systemic vascular resistance and mean arterial pressure. In septic shock models, Terlipressin has demonstrated beneficial effects by restoring MAP, improving renal function, and reducing the need for catecholamines. However, these benefits are often accompanied by a decrease in cardiac index, a critical factor to monitor during administration.

Data for Ornipressin in the context of septic shock is notably absent from the reviewed literature. The available non-sepsis canine study shows potent vasoconstrictive effects, leading to significant increases in peripheral resistance and blood pressure, but also a marked decrease in cardiac index and stroke volume.

References

Ornipressin vs. Norepinephrine: A Comparative Guide for Perioperative Hypotension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ornipressin and norepinephrine for the management of perioperative hypotension, supported by experimental data. The information is intended to inform research, drug development, and clinical trial design.

Mechanism of Action

Ornipressin and norepinephrine restore vascular tone through distinct signaling pathways, offering different approaches to managing peri-Tabelle 1. Klinische Wirksamkeitsdaten: Ornipressin vs. Norepinephrin bei intraoperativer Hypotonie während Darmoberationen.[1]operative hypotension.

Ornipressin: A synthetic analogue of vasopressin, ornipressin selectively activates vasopressin V1a receptors on vascular smooth muscle cells.[2][3] This interaction initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, resulting in smooth muscle contraction and vasoconstriction.[2]

Norepinephrine: As a catecholamine, norepinephrine acts on both alpha and beta-adrenergic receptors.[4] Its primary vasopressor effect is mediated through the activation of alpha-1 adrenergic receptors on vascular smooth muscle. Similar to the V1a receptor pathway, the alpha-1 receptor is Gq protein-coupled, activating PLC and leading to an increase in intracellular calcium and subsequent vasoconstriction. Norepinephrine also has activity at beta-1 adrenergic receptors, which can increase heart rate and cardiac contractility.

Signaling Pathway Diagrams

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Ornipressin V1a Receptor Signaling Pathway

Norepinephrine_Signaling_Pathway Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor Norepinephrine->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Norepinephrine α1-Adrenergic Receptor Signaling Pathway

Pharmacokinetics

The pharmacokinetic profiles of ornipressin and norepinephrine differ, particularly in their onset and duration of action.

ParameterOrnipressinNorepinephrine
Onset of Action Intravenous: Almost immediateIntravenous: Rapid, steady-state plasma concentration achieved in 5 minutes.
Duration of Action 45 to 120 minutes1-2 minutes after discontinuation of infusion.
Metabolism Liver and kidneysCatechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in the liver and other tissues.
Elimination Half-Life Not well-established in humans.Approximately 2.4 minutes.

Clinical Evidence: A Comparative Analysis

A key randomized controlled trial provides the most direct comparison of ornipressin and norepinephrine for perioperative hypotension in a non-cardiac surgery setting.

Experimental Protocol: Ornipressin vs. Norepinephrine in Intestinal Surgery

A prospective, randomized, double-blinded study was conducted on 60 patients undergoing intestinal surgery who developed hypotension (a 20% reduction from baseline arterial blood pressure) under combined general/epidural anesthesia.

  • Patient Population: Adult patients undergoing intestinal surgery.

  • Intervention Groups:

    • Ornipressin Group (n=15): Initial infusion of 1 IU/h, titrated up to 2 IU/h if necessary.

    • Norepinephrine Group (n=15): Initial infusion of 0.04 µg/kg/min, with dose adjustments as needed.

    • Dopamine Group (n=15): Included for comparison, started at 2 µg/kg/min.

    • Control Group (n=15): Patients who did not develop hypotension.

  • Primary Endpoint: Time to restoration of baseline arterial blood pressure.

  • Secondary Endpoints: S-T segment analysis, arterial lactacidemia, and gastric tonometry to assess splanchnic vasoconstriction.

Experimental Workflow

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_anesthesia Anesthesia & Monitoring cluster_intervention Hypotension & Intervention cluster_outcomes Outcome Assessment P 60 Patients (Intestinal Surgery) A Combined General/Epidural Anesthesia P->A M Routine Monitoring + S-T Segment Analysis + Gastric Tonometry H Hypotension Developed (20% drop in BP) M->H R Randomization H->R O Ornipressin (1 IU/h) R->O N Norepinephrine (0.04 µg/kg/min) R->N D Dopamine (2 µg/kg/min) R->D O1 Time to BP Restoration O->O1 O2 Splanchnic Vasoconstriction (Gastric pCO₂) O->O2 O3 Cardiac Ischemia (S-T Segment) O->O3 N->O1 N->O2 N->O3 D->O1 D->O2 D->O3

Workflow of a Comparative Trial for Perioperative Hypotension
Quantitative Data

Tabelle 1. Klinische Wirksamkeitsdaten: Ornipressin vs. Norepinephrin bei intraoperativer Hypotonie während Darmoberationen.

ParameterOrnipressin (n=15)Norepinephrine (n=15)p-value
Time to Blood Pressure Restoration (minutes) 8 ± 27 ± 3> 0.05
Effective Dose 2 IU/h (in 11 of 15 patients)Not reportedN/A

Adverse Effects

Both ornipressin and norepinephrine have potential adverse effects, primarily related to their vasoconstrictive properties.

Ornipressin:

  • Cardiovascular: Increased blood pressure, bradycardia, and potential for myocardial ischemia, especially in patients with coronary artery disease.

  • Gastrointestinal: Splanchnic vasoconstriction, which can lead to increased intracellular gastric pCO2. Abdominal pain, nausea, and vomiting have also been reported.

  • Metabolic: Hyponatremia with prolonged use.

  • Other: Allergic reactions (rare).

Norepinephrine:

  • Cardiovascular: Bradycardia, arrhythmias, and hypertension.

  • Local Tissue Injury: Extravasation can cause tissue necrosis.

  • Metabolic: Can be associated with increased lactate levels.

  • Renal: High doses may be associated with an increased risk of acute kidney injury.

Tabelle 2. Vergleichende unerwünschte Ereignisse

Adverse EventOrnipressinNorepinephrine
Splanchnic Vasoconstriction Significantly increased intracellular gastric pCO2Can impair splanchnic circulation, especially in severe shock states.
Cardiac Ischemia No modification of S-T segment observed in the intestinal surgery trial.A potential risk, though not consistently observed at lower doses.
Arrhythmias Not a primary reported side effect.A known potential adverse effect.

Summary and Conclusion

Ornipressin and norepinephrine are both effective vasopressors for the management of perioperative hypotension. They act through distinct receptor systems to achieve vasoconstriction.

  • Efficacy: In the context of hypotension during intestinal surgery under combined anesthesia, both ornipressin and norepinephrine restored blood pressure in a similar timeframe.

  • Mechanism: Ornipressin's selective V1a agonism offers a catecholamine-sparing approach, which may be advantageous in certain patient populations. Norepinephrine's combined alpha-1 and beta-1 activity provides both vasoconstriction and modest cardiac stimulation.

  • Adverse Effects: A key differentiator is the potential for splanchnic vasoconstriction with ornipressin, as evidenced by increased gastric pCO2 in a clinical trial. Norepinephrine carries risks of arrhythmias and extravasation-related tissue injury.

The choice between ornipressin and norepinephrine for perioperative hypotension may depend on the specific clinical scenario, patient comorbidities, and the desired hemodynamic profile. Further large-scale clinical trials are needed to fully delineate the comparative safety and efficacy of these two agents in diverse perioperative settings.

References

Ornipressin vs. Epinephrine: A Comparative Guide for Local Vasoconstriction in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ornipressin and epinephrine as local vasoconstrictors, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Ornipressin, a synthetic analogue of vasopressin, and epinephrine, a catecholamine, are both potent vasoconstrictors used to localize anesthetics and reduce surgical site bleeding. While both achieve effective vasoconstriction, they do so through distinct receptor systems and signaling pathways, leading to different hemodynamic and side-effect profiles. Epinephrine acts on adrenergic receptors, offering potent and rapid vasoconstriction, but with potential for systemic cardiovascular effects such as increased heart rate and blood pressure. Ornipressin acts on vasopressin V1a receptors, providing comparable hemostasis with a notable lack of tachycardic effects, and in some cases, a reduction in heart rate. The choice between these two agents depends on the specific experimental or clinical context, with consideration for the subject's cardiovascular status and the desired duration of action.

Mechanism of Action and Signaling Pathways

Ornipressin and epinephrine elicit vasoconstriction through different cellular signaling cascades.

Ornipressin primarily targets the vasopressin V1a receptors on vascular smooth muscle cells.[1] This interaction initiates a Gq/11 protein-coupled cascade, leading to the activation of phospholipase C.[1] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The resulting increase in cytosolic calcium concentration leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[1]

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Gq_11 Gq/11 Protein V1aR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to

Ornipressin Signaling Pathway

Epinephrine interacts with both α- and β-adrenergic receptors . Its vasoconstrictive effects are primarily mediated by α1-adrenergic receptors on vascular smooth muscle. Similar to the V1a receptor, the α1 receptor is a Gq protein-coupled receptor, and its activation follows the same PLC-IP3-DAG pathway to induce vasoconstriction. However, epinephrine also stimulates β2-adrenergic receptors, which can lead to vasodilation in some vascular beds, such as in skeletal muscle. At concentrations typically used for local vasoconstriction, the α1-mediated effects predominate.

Epinephrine_Signaling_Pathway Epinephrine Epinephrine Alpha1R α1-Adrenergic Receptor Epinephrine->Alpha1R Beta2R β2-Adrenergic Receptor Epinephrine->Beta2R Gq_11 Gq/11 Protein Alpha1R->Gq_11 activates Gs Gs Protein Beta2R->Gs activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP SR Sarcoplasmic Reticulum IP3->SR binds to Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP->Relaxation leads to Ca2_release Ca²⁺ Release SR->Ca2_release induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to

Epinephrine Signaling Pathways

Performance Comparison: Clinical Data

A randomized, double-blind trial in children undergoing surgery for "bat-ear" deformity provides a direct comparison of the hemostatic and cardiovascular effects of locally infiltrated ornipressin and adrenaline (epinephrine).[2]

ParameterOrnipressin GroupAdrenaline (Epinephrine) Groupp-value
Mean Total Blood Loss (ml)14.311.7Not Significant
Mean Heart Rate (bpm) - Initial134127< 0.05 (for change)
Mean Heart Rate (bpm) - Final116 (decrease)134 (increase)< 0.05 (for change)
Mean Systolic Blood Pressure (mmHg) - Initial9797< 0.05 (for change)
Mean Systolic Blood Pressure (mmHg) - FinalUnaltered105 (increase)< 0.05 (for change)
Table 1: Hemostatic and Cardiovascular Effects of Ornipressin vs. Adrenaline[2]

This study demonstrates that ornipressin is as effective a hemostatic agent as adrenaline. Notably, ornipressin was associated with a significant decrease in heart rate, whereas adrenaline led to a significant increase in both heart rate and systolic blood pressure.

Duration of Action

The duration of local anesthesia is prolonged by vasoconstrictors, which delay the systemic absorption of the anesthetic agent.

Epinephrine: The addition of epinephrine to local anesthetics has been shown to significantly prolong the duration of action in a dose-dependent manner. For example, adding epinephrine to lidocaine can increase the duration of anesthesia by 1.3- to 13.0-fold compared to lidocaine alone.

Ornipressin: While direct comparative studies on the duration of anesthesia are scarce, a double-blind clinical investigation found no significant differences between 2% Carbocaine® with adrenaline 1:200,000 and 2% Carbocaine® with Ornithine® vasopressin (POR-8) 0.03 IU/ml in terms of their anesthetic and ischemic effects, suggesting a comparable duration of action in a dental setting.

Side-Effect Profile

The differing receptor selectivity of ornipressin and epinephrine results in distinct side-effect profiles.

Ornipressin: The primary side effects are related to its potent vasoconstrictive action and can include increased blood pressure. Unlike epinephrine, it does not typically cause tachycardia and may even lead to a reflex bradycardia.

Epinephrine: Systemic absorption of epinephrine can lead to a range of cardiovascular effects due to its action on both α- and β-adrenergic receptors. These can include increased heart rate, palpitations, and elevated blood pressure. These effects are generally dose-dependent.

Experimental Protocols

In Vitro Vasoconstrictor Potency Assay (Isolated Aortic Ring)

This protocol is a standard method for determining the vasoconstrictive potency of pharmacological agents.

Vasoconstrictor_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rat (e.g., pentobarbital sodium) A2 Isolate Thoracic Aorta A1->A2 A3 Clean Connective Tissue A2->A3 A4 Cut into 3-4 mm Rings A3->A4 B1 Mount Ring in Organ Bath (Krebs-Ringer solution, 37°C, 95% O₂/5% CO₂) A4->B1 B2 Connect to Force Transducer B1->B2 B3 Apply Passive Tension (e.g., 1.5g) B2->B3 B4 Equilibrate B3->B4 C1 Induce Pre-contraction (e.g., KCl or Phenylephrine) B4->C1 C2 Cumulative Addition of Vasoconstrictor (Ornipressin or Epinephrine) C1->C2 C3 Record Isometric Tension C2->C3 D1 Construct Dose-Response Curve C3->D1 D2 Calculate ED50/pD2 Values D1->D2

Isolated Aortic Ring Assay Workflow

Methodology:

  • Tissue Preparation: A laboratory rat is anesthetized, and the thoracic aorta is excised and placed in a chilled physiological salt solution (e.g., Krebs-Ringer solution). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Experimental Setup: Each aortic ring is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The ring is connected to an isometric force transducer to record changes in tension. A passive tension is applied to the ring (e.g., 1.5 g), and it is allowed to equilibrate.

  • Experiment: A stable pre-contraction is induced using an agent like potassium chloride (KCl) or phenylephrine. The vasoconstrictor of interest (ornipressin or epinephrine) is then added to the bath in a cumulative manner, with increasing concentrations. The isometric tension is recorded after each addition.

  • Data Analysis: The recorded tension is used to construct a dose-response curve. From this curve, the potency of the vasoconstrictor can be quantified by calculating the ED50 (the concentration that produces 50% of the maximal response) or the pD2 (-log ED50).

Clinical Assessment of Hemostasis and Anesthesia Duration

This protocol outlines a typical methodology for comparing local vasoconstrictors in a clinical setting, such as dental surgery.

Methodology:

  • Patient Selection and Randomization: A cohort of patients undergoing a standardized surgical procedure (e.g., tooth extraction) is recruited. Patients are randomly assigned to receive a local anesthetic containing either ornipressin or epinephrine in a double-blind manner.

  • Baseline and Intraoperative Monitoring: Baseline hemodynamic parameters, including blood pressure and heart rate, are recorded. These parameters are then monitored at set intervals following the injection of the local anesthetic and throughout the procedure.

  • Hemostasis Assessment: Blood loss during the procedure is quantified. This can be done by weighing surgical sponges or using a suction collection system. The surgeon may also provide a qualitative assessment of the surgical field visibility.

  • Anesthesia Duration Assessment: The duration of effective anesthesia is determined by patient-reported sensation (e.g., response to pinprick) at regular intervals post-procedure until normal sensation returns.

  • Data Analysis: The collected data on blood loss, hemodynamic changes, and duration of anesthesia are statistically analyzed to compare the two groups.

Conclusion

Both ornipressin and epinephrine are effective local vasoconstrictors. Epinephrine provides potent and well-characterized vasoconstriction but carries the risk of systemic adrenergic side effects, particularly an increase in heart rate and blood pressure. Ornipressin offers comparable hemostatic efficacy with a different hemodynamic profile, notably avoiding tachycardia. The choice between these agents in a research or drug development setting should be guided by the specific requirements of the study, including the cardiovascular profile of the subjects and the desired local and systemic effects. Further head-to-head in vitro studies are warranted to provide a more precise quantitative comparison of their vasoconstrictive potency.

References

A Comparative Analysis of the Antidiuretic Properties of Ornipressin and Argipressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiuretic activities of Ornipressin and Argipressin, supported by available data on their receptor pharmacology and physiological effects. While both are analogues of the endogenous hormone vasopressin, their primary activities and clinical applications differ significantly due to variations in their receptor selectivity.

Executive Summary

Argipressin, also known as arginine vasopressin (AVP), is the primary endogenous hormone responsible for regulating water homeostasis in the body through its potent antidiuretic effects.[1] This action is mediated by the vasopressin V2 receptors in the kidneys.[1] Ornipressin, a synthetic analogue, is recognized predominantly for its strong vasoconstrictive properties, which are a result of its high affinity for vasopressin V1a receptors.[1][2] While Ornipressin does possess some capacity to induce water reabsorption, its antidiuretic activity is considered minor compared to its vasopressor effects and is significantly less potent than that of Argipressin.

Comparative Data

The following table summarizes the key pharmacological and physiological differences between Ornipressin and Argipressin, with a focus on their antidiuretic activity. Due to a lack of direct head-to-head comparative studies with quantitative antidiuretic potency ratios, this comparison is based on their established receptor selectivity profiles and primary mechanisms of action.

FeatureOrnipressinArgipressin (Arginine Vasopressin)
Primary Receptor Target Vasopressin V1a Receptor[2]Vasopressin V1a and V2 Receptors
Primary Physiological Effect VasoconstrictionAntidiuresis and Vasoconstriction
Antidiuretic (V2) Activity Minor/LowPotent
Clinical Use Local vasoconstrictor, management of hypotensionTreatment of diabetes insipidus, management of vasodilatory shock
Chemical Structure Synthetic analogue of vasopressinEndogenous nonapeptide hormone

Signaling Pathways

The antidiuretic and vasopressor effects of these compounds are initiated by their binding to specific G-protein coupled receptors, which triggers distinct intracellular signaling cascades.

Antidiuretic Signaling Pathway (V2 Receptor)

Argipressin's primary antidiuretic effect is mediated through the V2 receptor in the principal cells of the kidney's collecting ducts. This pathway leads to the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption.

V2_Signaling_Pathway Argipressin Argipressin V2R V2 Receptor Argipressin->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles phosphorylates AQP2_Membrane Aquaporin-2 Insertion (Apical Membrane) AQP2_Vesicles->AQP2_Membrane translocation Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption

V2 Receptor Signaling Pathway for Antidiuresis.
Vasopressor Signaling Pathway (V1a Receptor)

Both Ornipressin and Argipressin induce vasoconstriction through the V1a receptor on vascular smooth muscle cells. This pathway involves the release of intracellular calcium, leading to muscle contraction.

V1a_Signaling_Pathway Ligand Ornipressin or Argipressin V1aR V1a Receptor Ligand->V1aR Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

V1a Receptor Signaling Pathway for Vasoconstriction.

Experimental Protocols

The assessment of antidiuretic activity typically involves in vivo studies in animal models, most commonly rats. The following outlines a general experimental workflow for such an assay.

In Vivo Antidiuretic Activity Assay in Rats

Objective: To quantify and compare the antidiuretic effects of test compounds like Ornipressin and Argipressin.

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. For studies of antidiuretic hormones, Brattleboro rats, which have a genetic deficiency in vasopressin production, can also be utilized to eliminate the influence of endogenous hormone.

Protocol:

  • Hydration: Rats are orally hydrated with a water load (e.g., 25 mL/kg of body weight) to induce diuresis.

  • Housing: Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces.

  • Compound Administration: The test compounds (Ornipressin, Argipressin) or a vehicle control are administered, typically via intravenous or subcutaneous injection, at various doses.

  • Urine Collection and Measurement: Urine is collected at timed intervals (e.g., every 30 or 60 minutes) for a period of several hours. The volume of urine produced by each animal is recorded.

  • Analysis of Urine Parameters: Key parameters of the collected urine are analyzed, including:

    • Urine Osmolality: Measured using an osmometer to determine the concentration of solutes. A higher osmolality indicates a greater antidiuretic effect.

    • Electrolyte Concentration: Sodium and potassium concentrations can be measured to assess effects on electrolyte excretion.

  • Data Analysis: Dose-response curves are generated by plotting the dose of the compound against the measured antidiuretic effect (e.g., percent decrease in urine output, increase in urine osmolality). From these curves, the effective dose 50 (ED50) for antidiuresis can be calculated to compare the potency of the compounds.

Antidiuretic_Assay_Workflow Start Start Hydration Oral Water Load (e.g., 25 mL/kg) Start->Hydration Housing Placement in Metabolic Cages Hydration->Housing Administration Administer Test Compound (Ornipressin, Argipressin, Vehicle) Housing->Administration Collection Timed Urine Collection Administration->Collection Measurement Measure Urine Volume and Osmolality Collection->Measurement Analysis Data Analysis: Dose-Response Curves, ED50 Measurement->Analysis End End Analysis->End

Workflow for In Vivo Antidiuretic Activity Assay.

Conclusion

The available evidence strongly indicates that Argipressin is a potent antidiuretic agent, a primary function mediated by its strong interaction with V2 receptors. Ornipressin, conversely, is a highly selective V1a agonist, making it a powerful vasoconstrictor with only minor antidiuretic effects. For research and drug development focused on antidiuretic activity, Argipressin and its more V2-selective analogues (like Desmopressin) are the more relevant compounds for study and application. Ornipressin's utility lies in applications requiring potent and localized vasoconstriction.

References

Validating Ornipressin's V1a Receptor Agonism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ornipressin and its alternatives in the context of V1a receptor agonism, with a focus on validation using knockout models. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of these compounds.

Quantitative Comparison of V1a Receptor Agonists

To provide a clear overview of Ornipressin and its common alternatives, Selepressin and Terlipressin, the following table summarizes their key in vitro parameters at the V1a receptor.

CompoundReceptor TargetBinding Affinity (Ki)Potency (EC50)Agonist TypeOrganism
Ornipressin V1aNot explicitly found0.69 nMAgonistHuman
Selepressin V1a (selective)Not explicitly foundNot explicitly foundAgonistHuman
Terlipressin V1a, V1b, V2~1229 nM (human V1a)Partial Agonist (41% of AVP max)Partial AgonistHuman
Arginine Vasopressin (AVP)V1a, V1b, V24.70 nM (hamster V1a)Full AgonistHamster

Note: Data for Selepressin's binding affinity and EC50 were not available in the searched literature, though it is consistently described as a selective V1a agonist. Terlipressin acts as a prodrug of lysine vasopressin and exhibits partial agonist activity at the V1a receptor itself.

Experimental Validation in V1a Receptor Knockout Models

The hallmark of a true V1a receptor-mediated effect is its absence or significant attenuation in V1aR-/- animals. Studies on these knockout mice consistently demonstrate lower basal blood pressure compared to their wild-type counterparts, directly implicating the V1a receptor in blood pressure homeostasis. When challenged with arginine vasopressin (AVP), a non-selective V1a/V1b/V2 agonist, V1aR-/- mice do not exhibit the expected pressor (blood pressure increasing) response, confirming that this effect is mediated by the V1a receptor.

Given that Ornipressin is a potent V1a agonist, it is expected that its administration to wild-type mice would induce a significant increase in blood pressure. Conversely, in V1aR-/- mice, this pressor effect would be abolished. This experimental paradigm serves as the gold standard for validating the V1a-agonistic activity of Ornipressin in vivo.

Experimental Workflow: Validating V1a Agonism

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Function Calcium Mobilization Assay (Determine EC50) WT Wild-Type Mice BP_WT Measure Blood Pressure (Expect Increase) WT->BP_WT KO V1aR Knockout Mice BP_KO Measure Blood Pressure (Expect No/Reduced Increase) KO->BP_KO Comparison Compare Responses BP_WT->Comparison BP_KO->Comparison Ornipressin Ornipressin Ornipressin->Binding Ornipressin->Function Ornipressin->WT Ornipressin->KO Conclusion Validate V1a-mediated Pressor Effect Comparison->Conclusion

Caption: Workflow for validating Ornipressin's V1a receptor agonism.

V1a Receptor Signaling Pathway

Ornipressin, upon binding to the V1a receptor, initiates a well-defined intracellular signaling cascade. The V1a receptor is a G-protein coupled receptor (GPCR) that, when activated, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and the ultimate physiological effect of vasoconstriction.

G Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Simplified signaling pathway of the V1a receptor.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these validation studies, the following are detailed protocols for key experiments.

Radioligand Binding Assay for V1a Receptor

This assay determines the binding affinity (Ki) of a compound for the V1a receptor.

Materials:

  • Membrane preparations from cells expressing the V1a receptor.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Test compound (Ornipressin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the V1a receptor and trigger an intracellular calcium release, determining its potency (EC50).

Materials:

  • Cells stably expressing the V1a receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (Ornipressin).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the V1a receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells using the automated injector.

  • Continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

In Vivo Blood Pressure Measurement in Mice

This experiment validates the physiological effect of the V1a agonist in a living organism.

Materials:

  • Wild-type and V1aR-/- mice.

  • Test compound (Ornipressin) dissolved in a suitable vehicle.

  • Non-invasive tail-cuff blood pressure measurement system or implantable telemetry system.

  • Animal restrainers.

Procedure:

  • Acclimatize the mice to the blood pressure measurement procedure for several days to minimize stress-induced variations.

  • Record baseline blood pressure and heart rate for each mouse.

  • Administer the test compound (e.g., via intravenous or intraperitoneal injection) to both wild-type and V1aR-/- mice.

  • Measure blood pressure and heart rate at multiple time points post-administration to capture the full hemodynamic response.

  • Data Analysis: Compare the changes in blood pressure from baseline between the wild-type and V1aR-/- groups. A significant increase in blood pressure in wild-type mice that is absent or markedly reduced in V1aR-/- mice confirms a V1a receptor-mediated pressor effect.

References

Ornipressin and Oxytocin Receptor Cross-reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Analysis of Ligand-Receptor Interactions

Due to the lack of specific binding affinity (Ki) and functional potency (EC50) values for ornipressin at the oxytocin receptor in the available literature, this section presents a comparative dataset including oxytocin, vasopressin, and other relevant analogues. This contextual data allows for an informed estimation of ornipressin's potential cross-reactivity profile.

Table 1: Comparative Binding Affinities (Ki, nM) at the Human Oxytocin Receptor

LigandKi (nM) at Human Oxytocin ReceptorPrimary Receptor Target
Oxytocin0.83 - 4.28[1][2]Oxytocin Receptor
Arginine Vasopressin (AVP)36.1[1]Vasopressin Receptors (V1a, V1b, V2)
Ornipressin Data not available Vasopressin V1a Receptor
Atosiban (Antagonist)Data not available (pA2 = 8.4)Oxytocin/Vasopressin V1a Receptors
L-371,257 (Antagonist)19[1]Oxytocin/Vasopressin V1a Receptors

Table 2: Comparative Functional Potency (EC50, nM) at the Human Oxytocin Receptor

LigandEC50 (nM) for Oxytocin Receptor ActivationPrimary Receptor Target
Oxytocin0.08 - 9.23[3]Oxytocin Receptor
Arginine Vasopressin (AVP)8.55Vasopressin Receptors (V1a, V1b, V2)
Ornipressin Data not available Vasopressin V1a Receptor

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor, a class A G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This pathway is fundamental to the physiological actions of oxytocin, such as uterine contractions and lactation. It is anticipated that if ornipressin acts as an agonist at the oxytocin receptor, it would likely trigger this same signaling pathway.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ornipressin Ornipressin OTR Oxytocin Receptor (OTR) Ornipressin->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i (increased) ER->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ Cell_Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Cell_Response Mediates PKC->Cell_Response Phosphorylates Targets

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine ligand binding affinity and functional activity at the oxytocin receptor.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the ability of a test compound (e.g., ornipressin) to displace a radiolabeled ligand from the oxytocin receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Oxytocin or a high-affinity radio-iodinated antagonist like [125I]-ornithine vasotocin analog ([125I]-OVTA).

  • Test Compound: Ornipressin.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: Tris-HCl buffer with MgCl2 and bovine serum albumin (BSA).

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (ornipressin).

  • Incubation: In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled oxytocin).

  • Equilibrium: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Receptor Membranes B1 Incubate Membranes, Radioligand & Ornipressin in 96-well plate A1->B1 A2 Prepare Radioligand ([3H]-Oxytocin) A2->B1 A3 Prepare Serial Dilutions of Ornipressin A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Filter to Separate Bound & Free Ligand B2->B3 B4 Wash Filters B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff Equation C3->C4

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay (Calcium Mobilization)

This assay measures the ability of a test compound to activate the oxytocin receptor and trigger a downstream signaling event, such as an increase in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cell Line: A cell line stably expressing the human oxytocin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: Ornipressin.

  • Reference Agonist: Oxytocin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Instrumentation: A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of each well.

  • Compound Addition: Add varying concentrations of the test compound (ornipressin) or the reference agonist (oxytocin) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time, which corresponds to the change in [Ca2+]i.

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

While direct quantitative data on the cross-reactivity of ornipressin with the oxytocin receptor remains to be fully elucidated, the structural similarities between vasopressin and oxytocin and their receptors strongly suggest a potential for interaction. The comparative data presented for related vasopressin analogues indicate that while the affinity of these compounds for the oxytocin receptor is generally lower than that of oxytocin itself, it can be significant enough to elicit a biological response. For researchers and drug development professionals, this underscores the importance of empirical validation of ornipressin's selectivity profile in relevant biological systems. The provided experimental protocols offer a clear framework for conducting such essential investigations. Future studies are warranted to definitively quantify the binding and functional characteristics of ornipressin at the oxytocin receptor to fully understand its pharmacological spectrum.

References

A Comparative Pharmacological Analysis of Ornipressin and Selepressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of Ornipressin and Selepressin, two synthetic analogues of vasopressin. The information is intended to support research and drug development efforts by providing a clear, data-driven comparison of their receptor interactions, pharmacokinetic properties, and pharmacodynamic effects.

Introduction

Ornipressin and Selepressin are both potent vasoconstrictors that act on vasopressin receptors. Ornipressin, a synthetic analogue of vasopressin, has been used clinically for its hemostatic properties to control bleeding.[1][2][3] Selepressin is a novel, highly selective vasopressin V1A receptor agonist that was developed for the treatment of septic shock.[1][4] This guide will delve into the pharmacological distinctions between these two compounds, supported by available experimental data.

Receptor Binding Affinity and Selectivity

The primary mechanism of action for both Ornipressin and Selepressin is through the activation of vasopressin receptors. There are three main subtypes of vasopressin receptors: V1a, V1b, and V2. The V1a receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction. The V2 receptor is found in the renal collecting ducts and is responsible for the antidiuretic effects of vasopressin.

Selepressin has been specifically designed as a selective V1a receptor agonist. In contrast, while Ornipressin is known to act on V1 receptors, detailed quantitative data on its selectivity for the different receptor subtypes is not as readily available in published literature.

Table 1: Receptor Selectivity Profile of Selepressin

ParameterSelectivity RatioReference
V1a Receptor : V1b Receptor1 : 142Laporte et al., 2011 (as cited in Benchchem)
V1a Receptor : V2 Receptor1 : 1107Laporte et al., 2011 (as cited in Benchchem)
V1a Receptor : Oxytocin Receptor1 : 440Laporte et al., 2011 (as cited in Benchchem)

Signaling Pathways

The activation of the V1a receptor by both Ornipressin and Selepressin initiates a well-defined signaling cascade. This pathway is crucial for their vasoconstrictive effects.

G cluster_membrane Cell Membrane V1a_Receptor V1a Receptor Gq_protein Gq Protein Activation V1a_Receptor->Gq_protein Ligand Ornipressin or Selepressin Ligand->V1a_Receptor Binds to PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Hydrolysis Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Vasoconstriction

Caption: V1a Receptor Signaling Pathway for Vasoconstriction.

Pharmacokinetics

The pharmacokinetic profiles of Ornipressin and Selepressin exhibit notable differences, particularly in their half-lives and clearance rates.

Table 2: Comparative Pharmacokinetic Parameters

ParameterOrnipressin (Human)Selepressin (Human, in Septic Shock)
Half-life Not specifically defined in available literature.~2.5 hours (terminal)
Volume of Distribution (Vd) ~0.15 L/kg (estimated)Not specified in the clinical trial data.
Clearance ~8 mL/min/kg (estimated)10.0 - 13.1 L/hour (total systemic)
Onset of Action RapidRapid
Duration of Action Relatively shortShort-acting

Note: The pharmacokinetic parameters for Ornipressin are estimates based on its similarity to vasopressin and are not derived from direct human experimental data. The data for Selepressin is from a Phase IIa clinical trial (NCT01000649) in patients with septic shock.

Pharmacodynamics and Clinical Application

Both Ornipressin and Selepressin are potent vasopressors. Their clinical applications and observed effects are largely dictated by their receptor selectivity and pharmacokinetic profiles.

Ornipressin:

  • Primary Use: Primarily used as a hemostatic agent to control bleeding in various surgical procedures.

  • Effects: Induces potent vasoconstriction. It is suggested to have some minor effects on V2 receptors, which could lead to water reabsorption.

Selepressin:

  • Primary Investigated Use: Developed for the treatment of vasodilatory hypotension in septic shock.

  • Effects: In clinical trials with septic shock patients, Selepressin infusion led to a rapid replacement of norepinephrine while maintaining adequate mean arterial pressure. It was also associated with improved fluid balance and a shorter duration of mechanical ventilation in a phase IIa trial. Preclinical studies in ovine models of septic shock suggested that Selepressin was superior to arginine vasopressin and norepinephrine in improving hemodynamics and survival.

Experimental Protocols

Vasopressin Receptor Binding Assay (General Protocol)

This protocol outlines a typical radioligand binding assay used to determine the affinity of a compound for vasopressin receptors.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Prepare cell membranes expressing vasopressin receptors (V1a, V1b, or V2) Incubate Incubate membranes with: - Radioligand (e.g., [3H]-AVP) - Unlabeled test compound (Ornipressin or Selepressin) at various concentrations Membrane_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze

Caption: Workflow for a Vasopressin Receptor Binding Assay.

A general procedure for a V1a receptor binding assay involves using human recombinant vasopressin V1a receptors expressed in HEK-293 cells. An aliquot of the cell membrane preparation is incubated with a radioligand, such as [125I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2, for a specified time at a controlled temperature (e.g., 120 minutes at 25°C). Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand like [Arg8]vasopressin. The reaction is terminated by filtering the mixture, and the radioactivity bound to the filters is counted. The IC50 and Ki values are then calculated from the competition binding data.

Ovine Model of Septic Shock (Representative Protocol)

Ovine models are frequently used to study sepsis and test the efficacy of vasopressors.

G Anesthesia Anesthetize and mechanically ventilate sheep Instrumentation Surgical instrumentation for hemodynamic monitoring Anesthesia->Instrumentation Induce_Sepsis Induce septic shock (e.g., fecal peritonitis or live E. coli infusion) Instrumentation->Induce_Sepsis Fluid_Resuscitation Initial fluid resuscitation Induce_Sepsis->Fluid_Resuscitation Randomization Randomize animals to treatment groups: - Ornipressin - Selepressin - Control (e.g., saline or norepinephrine) Fluid_Resuscitation->Randomization Drug_Infusion Infuse study drug and titrate to maintain target mean arterial pressure Randomization->Drug_Infusion Monitoring Continuously monitor hemodynamic parameters, organ function, and survival Drug_Infusion->Monitoring Data_Analysis Analyze and compare outcomes between groups Monitoring->Data_Analysis

Caption: Experimental Workflow for an Ovine Septic Shock Model.

In a typical ovine septic shock model, adult sheep are anesthetized, mechanically ventilated, and surgically instrumented for hemodynamic monitoring. Septic shock is then induced, for example, by intravenous infusion of live E. coli bacteria or by creating fecal peritonitis. After the onset of shock, which is often defined by a drop in mean arterial pressure, the animals are randomized to receive an infusion of the test drug (e.g., Selepressin), a comparator, or a placebo. The drug infusion is typically titrated to maintain a target mean arterial pressure. Throughout the experiment, various physiological parameters are monitored, and outcomes such as survival time and organ function are assessed.

Conclusion

Ornipressin and Selepressin are both potent vasoconstrictors derived from vasopressin, but they exhibit distinct pharmacological profiles. Selepressin is a highly selective V1a receptor agonist with a well-defined pharmacokinetic profile in the context of septic shock. This selectivity is intended to produce targeted vasoconstriction without the V2 receptor-mediated antidiuretic and procoagulant effects. Ornipressin is a less selective vasopressin analogue that has been used for its hemostatic properties. The lack of detailed, publicly available data on Ornipressin's receptor binding affinities makes a direct quantitative comparison challenging. The information provided in this guide highlights the importance of receptor selectivity in the development of vasopressin analogues for specific therapeutic applications and underscores the more targeted pharmacological profile of Selepressin.

References

A Head-to-Head Examination of Ornipressin and Felypressin: A Comparative Guide on Vasoconstrictive Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Summary of Ornipressin and Felypressin

FeatureOrnipressinFelypressin
Drug Type Synthetic analogue of vasopressin[1][2]Synthetic analogue of vasopressin[3][4]
Primary Receptor Target Vasopressin V1a Receptor[1]Vasopressin V1a Receptor
Mechanism of Action Agonist at V1a receptors on vascular smooth muscle, leading to vasoconstrictionAgonist at V1a receptors, causing contraction of vascular smooth muscle
Primary Clinical Use Management of bleeding by inducing vasoconstrictionVasoconstrictor in local anesthetic solutions, particularly in dentistry
Qualitative Potency Local vasoconstrictor action is reported to be similar to adrenalineReported to have equipotent pressor responses when compared with epinephrine
Antidiuretic Action Possesses antidiuretic activityGreater vasoconstrictor activity than antidiuretic action

Mechanism of Action and Signaling Pathway

Both Ornipressin and Felypressin are synthetic analogues of the naturally occurring hormone vasopressin and exert their vasoconstrictive effects through the same primary mechanism: agonism of the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells.

Upon binding of either Ornipressin or Felypressin to the V1a receptor, the associated Gq alpha subunit of the G-protein is activated. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the contraction of the smooth muscle cells, causing vasoconstriction and a reduction in blood flow.

Vasoconstrictive Signaling Pathway of Ornipressin and Felypressin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1a_Receptor V1a Receptor Gq_Protein Gq Protein V1a_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Ornipressin_Felypressin Ornipressin or Felypressin Ornipressin_Felypressin->V1a_Receptor Binds to

V1a receptor-mediated signaling cascade for vasoconstriction.

Proposed Experimental Protocol for Head-to-Head Comparison

To quantitatively determine the relative vasoconstrictive potency of Ornipressin and Felypressin, a standardized in vitro vasoconstriction assay using isolated blood vessels is recommended.

Objective: To determine and compare the concentration-response curves and EC50 values for Ornipressin- and Felypressin-induced vasoconstriction.

Materials:

  • Isolated arterial tissue (e.g., rabbit central ear artery, rat thoracic aorta).

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Ornipressin and Felypressin stock solutions.

  • Tissue organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

    • Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Tissue Mounting:

    • Mount the arterial rings in the tissue organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams, optimized for the specific tissue).

    • After equilibration, contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.

    • Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Concentration-Response Curve Generation:

    • Once a stable baseline is achieved, add Ornipressin to the organ baths in a cumulative, stepwise manner, increasing the concentration by approximately half-log increments (e.g., 10^-10 M to 10^-5 M).

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • Record the contractile force at each concentration.

    • After the maximum response is achieved, wash out the drug and allow the tissue to return to baseline.

  • Felypressin Testing:

    • Following a washout period and re-equilibration, repeat the cumulative concentration-response curve generation with Felypressin on the same tissues. The order of drug administration can be randomized between tissues to avoid bias.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum response to the high-potassium solution.

    • Plot the concentration-response curves for both Ornipressin and Felypressin.

    • Calculate the EC50 value (the concentration of the drug that produces 50% of its own maximum effect) for each drug using non-linear regression analysis.

    • Statistically compare the EC50 values of Ornipressin and Felypressin to determine their relative potency.

Experimental Workflow for Vasoconstriction Assay Start Start Tissue_Dissection Tissue Dissection (e.g., Rabbit Ear Artery) Start->Tissue_Dissection Ring_Preparation Arterial Ring Preparation Tissue_Dissection->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration and Viability Check (KCl) Mounting->Equilibration CRC_Ornipressin Cumulative Concentration- Response for Ornipressin Equilibration->CRC_Ornipressin Washout1 Washout and Re-equilibration CRC_Ornipressin->Washout1 CRC_Felypressin Cumulative Concentration- Response for Felypressin Washout1->CRC_Felypressin Data_Analysis Data Analysis: Plot Curves, Calculate EC50 CRC_Felypressin->Data_Analysis Comparison Compare EC50 Values Data_Analysis->Comparison End End Comparison->End

Proposed workflow for comparing vasoconstrictive potency.

Conclusion

References

Ornipressin Acetate in Refractory Hypotension: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ornipressin acetate's efficacy in experimental models of refractory hypotension against other commonly used vasopressors. This document synthesizes available experimental data to inform preclinical research and development.

Refractory hypotension, a life-threatening condition characterized by persistent low blood pressure despite fluid resuscitation and conventional vasopressor therapy, presents a significant challenge in critical care. This compound, a synthetic analogue of vasopressin, has emerged as a potential therapeutic agent due to its potent vasoconstrictive properties. This guide evaluates the experimental evidence for this compound and compares its performance with established vasopressors such as norepinephrine, vasopressin, and terlipressin in animal models of shock.

Mechanism of Action: The V1a Receptor Pathway

Ornipressin exerts its vasoconstrictive effect primarily through the activation of V1a receptors on vascular smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction, resulting in a rise in systemic vascular resistance and blood pressure.

Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR binds to Gq Gq Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from Sarcoplasmic Reticulum) IP3->Ca_release stimulates Ca_calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_calmodulin leads to MLCK Myosin Light Chain Kinase Ca_calmodulin->MLCK activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction induces Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Figure 1: Ornipressin's signaling pathway leading to vasoconstriction.

This compound: Hemodynamic Effects in a Canine Model

While direct comparative studies in animal models of refractory hypotension are limited, a study in anesthetized dogs provides insight into the hemodynamic effects of ornipressin. Intravenous administration of ornipressin (0.03 U/kg) resulted in significant increases in systolic and diastolic aortic pressure.[2] However, this was accompanied by a decrease in cardiac index and ejection fraction, and an increase in peripheral vascular resistance.[2] These findings highlight the potent vasoconstrictive effects of ornipressin, which can increase blood pressure but may also have implications for cardiac function and peripheral perfusion.

Comparative Efficacy of Vasopressors in Animal Models of Shock

Due to the scarcity of direct comparative data for this compound, this section presents data from studies comparing other vasopressors in relevant animal models of shock. It is crucial to note that these studies utilize different models and protocols, and therefore, direct cross-study comparisons should be made with caution.

Septic Shock Models

Septic shock is a common cause of refractory hypotension. The following table summarizes the findings of a comparative study in a canine model of septic shock induced by intraperitoneal injection of E. coli.

VasopressorDoseKey FindingsReference
Norepinephrine 0.2, 1.0, or 2.0 µg/kg/minBeneficial effect on survival.[3]
Vasopressin 0.01 or 0.04 U/minBeneficial effect on survival, similar to norepinephrine.[3]
Epinephrine 0.2, 0.8, or 2.0 µg/kg/minHarmful effect on survival, adversely affected organ function and systemic perfusion.
Hemorrhagic Shock Models

Hemorrhagic shock is another critical condition leading to profound hypotension. A meta-analysis of randomized animal trials provides valuable data on the efficacy of vasopressin and its analogue terlipressin in this context.

VasopressorKey FindingsReference
Vasopressin/Terlipressin Significantly improved survival compared to fluid resuscitation, other vasopressors (norepinephrine or epinephrine), or placebo. Mortality: 15% in the vasopressin/terlipressin group vs. 63% in control arms.
Norepinephrine Less effective in improving survival compared to vasopressin/terlipressin in some models.

A direct comparison in a rat model of uncontrolled hemorrhagic shock showed that both vasopressin and terlipressin resulted in higher mean arterial pressure and lower mortality rates compared to lactated Ringer's solution. Terlipressin maintained the target mean arterial pressure for a longer duration than vasopressin.

Experimental Protocols in Animal Models of Shock

The following provides an overview of the methodologies used in key experimental studies.

cluster_septic Septic Shock Model (Canine) cluster_hemorrhagic Hemorrhagic Shock Model (Rat) Septic_Induction Induction: Intraperitoneal E. coli Septic_Treatment Treatment Groups: - Norepinephrine - Vasopressin - Epinephrine - Placebo Septic_Induction->Septic_Treatment Septic_Monitoring Monitoring: Hemodynamics, Biochemicals Septic_Treatment->Septic_Monitoring Septic_Endpoint Endpoint: Survival Septic_Monitoring->Septic_Endpoint Hemorrhagic_Induction Induction: Femoral Artery Bleeding & Tail Amputation Hemorrhagic_Treatment Treatment Groups: - Vasopressin - Terlipressin - Lactated Ringer's Hemorrhagic_Induction->Hemorrhagic_Treatment Hemorrhagic_Monitoring Monitoring: MAP, Lactate, Cytokines Hemorrhagic_Treatment->Hemorrhagic_Monitoring Hemorrhagic_Endpoint Endpoint: Mortality, Lung Injury Hemorrhagic_Monitoring->Hemorrhagic_Endpoint

Figure 2: Experimental workflows for septic and hemorrhagic shock models.

Canine Septic Shock Model Protocol:

  • Animal Model: Awake dogs.

  • Induction of Sepsis: Intraperitoneal injection of varying doses of Escherichia coli.

  • Treatment: Randomized to receive epinephrine, norepinephrine, vasopressin, or placebo, in addition to antibiotics and fluids.

  • Monitoring: Serial hemodynamic and biochemical variables were measured.

  • Primary Outcome: Survival.

Rat Uncontrolled Hemorrhagic Shock Model Protocol:

  • Animal Model: Rats.

  • Induction of Shock: Midline laparotomy, femoral artery bleeding, and tail amputation.

  • Treatment: Randomized to receive lactated Ringer's solution, vasopressin, or terlipressin.

  • Monitoring: Mean arterial pressure (MAP), serum lactate, and plasma cytokine levels.

  • Primary Outcomes: Mortality and lung injury.

Conclusion and Future Directions

The available experimental data suggests that this compound is a potent vasopressor capable of significantly increasing blood pressure in models of hypotension. However, a notable gap exists in the literature regarding direct, head-to-head comparisons of this compound with other vasopressors in standardized animal models of refractory hypotension.

While vasopressin and its analogues, like terlipressin, show promise, particularly in hemorrhagic shock models, norepinephrine remains a cornerstone in septic shock management. The adverse effects on cardiac function and perfusion observed with ornipressin in the canine study underscore the need for further investigation into its complete hemodynamic profile and safety.

Future preclinical research should focus on:

  • Directly comparing the efficacy and safety of this compound with norepinephrine, vasopressin, and terlipressin in well-defined and clinically relevant models of refractory hypotension (e.g., sepsis, hemorrhagic shock).

  • Investigating the dose-response relationship of this compound on key hemodynamic parameters, organ perfusion, and survival.

  • Elucidating the impact of this compound on microcirculatory function and cellular metabolism in shock states.

Such studies are imperative to accurately position this compound within the therapeutic armamentarium for refractory hypotension and to guide its potential translation into clinical practice.

References

Ornipressin's Coronary Circulation Effects: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ornipressin's effects on coronary circulation against two common alternatives: Vasopressin and Terlipressin. The information is compiled from peer-reviewed experimental data to assist in research and development.

Executive Summary

Ornipressin, a synthetic analog of vasopressin, demonstrates potent vasoconstrictive effects on the coronary circulation, leading to a significant reduction in myocardial blood flow and an increase in coronary vascular resistance. These effects are primarily mediated through the activation of V1a receptors on vascular smooth muscle cells. In comparative studies, both Ornipressin and Vasopressin exhibit similar dose-dependent coronary vasoconstriction in canine models. While direct in vivo comparative data for Terlipressin in the same animal model is limited, studies in other models suggest a similar V1a receptor-mediated coronary vasoconstriction. The choice between these agents in a clinical or research setting should consider the specific desired hemodynamic profile and potential for myocardial ischemia.

Data Presentation: Hemodynamic Effects on Coronary Circulation

The following table summarizes the quantitative effects of Ornipressin, Vasopressin, and Terlipressin on key coronary circulation parameters from in vivo animal studies. It is important to note that the data for Terlipressin is from a different animal model, which should be considered when making direct comparisons.

ParameterOrnipressin (Dog Model)Vasopressin (Dog Model)Terlipressin (Rabbit Model)
Myocardial Blood Flow ↓ 32%↓ 41-50%[1]↓ (Dose-dependent)
Coronary Vascular Resistance ↑ 112%↑ (Significant)↑ (Dose-dependent)
Mechanism of Action V1a Receptor AgonistV1a Receptor AgonistV1a Receptor Agonist
Primary Effect VasoconstrictionVasoconstrictionVasoconstriction

Experimental Protocols

In Vivo Canine Model for Coronary Blood Flow Measurement

A common experimental setup for evaluating the in vivo effects of vasoactive substances on coronary circulation in dogs is as follows:

  • Animal Preparation: Mongrel dogs are anesthetized, intubated, and mechanically ventilated.

  • Catheterization: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the coronary sinus to measure coronary venous oxygen saturation.

  • Coronary Blood Flow Measurement: A flow probe is placed around the left circumflex or anterior descending coronary artery to continuously measure coronary blood flow. Alternatively, techniques like the radioactive inert gas washout method or the use of radioactive microspheres can be employed to measure regional myocardial blood flow[2].

  • Hemodynamic Monitoring: Aortic pressure, left ventricular pressure, and heart rate are continuously recorded.

  • Drug Administration: The test substance (e.g., Ornipressin, Vasopressin) is administered intravenously as a bolus or continuous infusion.

  • Data Acquisition: Hemodynamic parameters and coronary blood flow are recorded at baseline and at specified intervals following drug administration.

Signaling Pathways

The vasoconstrictive effects of Ornipressin, Vasopressin, and Terlipressin on coronary arteries are mediated by the V1a receptor signaling pathway.

V1a Receptor Signaling Pathway

V1a_Signaling_Pathway cluster_cytosol Cytosol Ornipressin Ornipressin/ Vasopressin/ Terlipressin V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Caption: V1a receptor signaling cascade leading to vasoconstriction.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetized Dog Preparation Instrumentation Surgical Instrumentation (Catheters, Flow Probe) Animal_Prep->Instrumentation Baseline Baseline Hemodynamic & Coronary Flow Recording Instrumentation->Baseline Drug_Admin Drug Administration (Ornipressin/Alternative) Baseline->Drug_Admin Post_Drug_Recording Post-Administration Data Recording Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis (% Change from Baseline) Post_Drug_Recording->Data_Analysis Comparison Comparison of Effects Data_Analysis->Comparison

Caption: Workflow for in vivo validation of coronary effects.

References

Safety Operating Guide

Navigating the Disposal of Ornipressin Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Ornipressin acetate, ensuring compliance with general laboratory best practices and environmental stewardship.

Safety and Handling Profile of this compound

This compound is a synthetic peptide derivative of vasopressin. While the Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), and has minimal immediate health, fire, and reactivity risks, prudent laboratory practice dictates careful handling and disposal.[1]

Hazard CategoryNFPA RatingHMIS Rating
Health00
Fire00
Reactivity00

Source: Ornipressin (acetate) Safety Data Sheet, Cayman Chemical.[1]

Despite the low hazard ratings, the SDS advises that larger quantities should not be allowed to enter water systems, as it is considered "slightly hazardous for water".[1] Therefore, direct disposal into a sewer system is not recommended.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed to guide laboratory personnel in the proper disposal of this compound, from initial assessment to final removal. This procedure aligns with general principles of pharmaceutical waste management, which prioritize environmental protection.[2][3]

1. Initial Assessment and Decontamination:

  • Quantify the Waste: Determine the amount of this compound to be discarded.

  • Decontaminate Empty Containers: Thoroughly rinse empty vials or containers that held this compound with an appropriate solvent (e.g., water, followed by a solvent in which this compound is soluble, such as DMSO). Collect the rinsate for proper disposal.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including gloves and safety glasses, when handling this compound and its waste.

2. Segregation and Waste Stream Identification:

  • Non-Hazardous Pharmaceutical Waste: Based on the current SDS, this compound waste can be categorized as non-hazardous pharmaceutical waste.

  • Segregation: It is crucial to segregate this waste from general laboratory trash and from hazardous chemical waste streams to ensure it is handled by a qualified waste management vendor.

3. Disposal of Small Quantities:

  • Definition of "Small Quantities": While the SDS suggests that "smaller quantities can be disposed of with household waste," in a professional laboratory setting, this should be interpreted with caution. A general guideline for "small quantities" would be residual amounts remaining in vials after use or minor spills that have been cleaned up.

  • Recommended Practice: For these minor amounts, after appropriate decontamination of surfaces and containers, the collected solid waste (e.g., contaminated wipes) can be placed in a designated container for non-hazardous solid laboratory waste.

4. Disposal of Larger Quantities and Contaminated Materials:

  • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.

  • Solid Waste: Place solid this compound waste and heavily contaminated materials (e.g., absorbent pads from a spill) into a clearly labeled, sealed container designated for "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Professional Disposal: Arrange for the collection of this waste by a licensed and reputable chemical or pharmaceutical waste disposal service. Incineration is the preferred method for the disposal of most pharmaceutical waste to prevent environmental contamination.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Quantity? (e.g., residual, minor spill cleanup) assess_quantity->is_small small_disposal Dispose in Labeled Non-Hazardous Solid Lab Waste is_small->small_disposal Yes large_disposal Package in Sealed Container Labeled: 'Non-Hazardous Pharmaceutical Waste for Incineration' is_small->large_disposal No end End: Proper Disposal Complete small_disposal->end vendor_pickup Arrange for Professional Waste Vendor Pickup large_disposal->vendor_pickup vendor_pickup->end

Caption: Disposal Decision Workflow for this compound.

Regulatory Context

The disposal of pharmaceutical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not currently listed as a hazardous waste, regulations can be complex and vary by state and local jurisdiction. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical step to ensure full compliance.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a safer research environment.

References

Essential Safety and Logistical Information for Handling Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ornipressin acetate is paramount. While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous substance until more comprehensive safety data is available.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling potentially hazardous pharmaceutical compounds, a comprehensive PPE strategy is recommended. This includes the use of gloves, gowns, and eye protection to prevent skin and eye contact.[2] Although a safety data sheet (SDS) for this compound does not mandate specific respiratory protection, an assessment of the procedure and potential for aerosolization should be conducted to determine if respiratory protection is necessary.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommendationRationale
Hand Protection Wear two pairs of powder-free nitrile or neoprene gloves that meet the ASTM D6978 standard.[3] The outer glove should be removed and disposed of after handling, while the inner glove is worn continuously.Prevents direct skin contact. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2]Protects skin and personal clothing from contamination.
Eye Protection ANSI-rated safety glasses with side shields, chemical splash goggles, or a face shield should be worn.Protects eyes from splashes or aerosols.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. A risk assessment should be performed for procedures with a high potential for aerosolization.Minimizes inhalation exposure if aerosols are generated.

Operational and Disposal Plans

Handling Procedures:

This compound is a synthetic peptide and should be handled with care to avoid inhalation, ingestion, or direct contact with skin and eyes.

  • Preparation: Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the risk of inhalation.

  • Weighing: When weighing the solid form, use a balance with a draft shield or a powder containment hood.

  • Solution Preparation: To prepare a stock solution, dissolve the this compound in a suitable solvent, such as DMSO or PBS (pH 7.2), within a chemical fume hood.

  • Spill Management: In the event of a spill, mechanically collect the solid material. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area thoroughly.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All disposable PPE (gloves, gowns), weighing papers, and other materials that have come into contact with this compound should be considered chemical waste.

  • Containerization: Place all contaminated waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.